molecular formula C14H13NO4S B3163614 4-((3-Methylphenyl)sulfonamido)benzoic acid CAS No. 885268-94-0

4-((3-Methylphenyl)sulfonamido)benzoic acid

Cat. No.: B3163614
CAS No.: 885268-94-0
M. Wt: 291.32 g/mol
InChI Key: NVDUMVGFCWZZSM-UHFFFAOYSA-N
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Description

4-((3-Methylphenyl)sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Methylphenyl)sulfonamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Methylphenyl)sulfonamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-3-2-4-13(9-10)20(18,19)15-12-7-5-11(6-8-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDUMVGFCWZZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 4-((3-Methylphenyl)sulfonamido)benzoic Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the sulfonamide functional group is a privileged pharmacophore, frequently deployed as a bioisostere for transition states or as a critical hydrogen-bonding vector. 4-((3-Methylphenyl)sulfonamido)benzoic acid (Chemical Formula: C₁₄H₁₃NO₄S) represents a highly versatile scaffold. It combines the predictable pharmacokinetics of a benzoic acid core with the tunable electronic and steric properties of an m-tolyl sulfonamide moiety.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties. By understanding its biphasic ionization, lipophilicity, and speciation, drug development professionals can accurately predict its behavior in physiological environments, optimize its formulation, and rationally design analogs for targets such as Keap1-Nrf2 protein-protein interactions[1] and bacterial dihydropteroate synthase[2].

Structural and Electronic Architecture

The molecular architecture of 4-((3-Methylphenyl)sulfonamido)benzoic acid dictates its macroscopic properties. The molecule consists of three distinct domains:

  • The Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor that serves as the primary ionization center.

  • The Sulfonamide Linkage (-NH-SO₂-): The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the adjacent nitrogen. When coupled with the resonance stabilization provided by the conjugated benzoic acid ring, the nitrogen proton becomes weakly acidic[2].

  • The m-Tolyl Ring: A hydrophobic domain that drives the compound's overall lipophilicity and dictates steric complementarity within hydrophobic binding pockets.

Acid-Base Equilibria and Speciation (pKa)

The compound exhibits a biphasic ionization profile, which is critical for predicting its solubility and membrane permeability across the gastrointestinal tract.

  • pKa₁ (~3.5 - 4.0): Deprotonation of the carboxylic acid. Analogous 4-sulfonamidobenzoic acids (e.g., Carzenide) exhibit a pKa in this range[3].

  • pKa₂ (~8.5): Deprotonation of the sulfonamide nitrogen.

Causality in Biological Systems: At the acidic pH of the stomach (pH ~1.5), the compound is fully unionized, leading to poor aqueous solubility but high theoretical membrane permeability. However, at physiological blood pH (7.4), the compound exists almost exclusively as a mono-anion. This ionic state prevents passive diffusion across the blood-brain barrier (BBB) while ensuring excellent systemic solubility and facilitating renal clearance.

Speciation A pH < 4.0 Unionized Species (COOH, NH-SO2) B pH 4.0 - 8.5 Mono-anion (COO-, NH-SO2) A->B -H+ (pKa1 ~4.0) B->A +H+ C pH > 8.5 Di-anion (COO-, N--SO2) B->C -H+ (pKa2 ~8.5) C->B +H+

pH-dependent ionization states of 4-((3-Methylphenyl)sulfonamido)benzoic acid.

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical parameters of the compound. These metrics place the molecule comfortably within "Lipinski Space," making it an excellent candidate for oral bioavailability.

PropertyValue / EstimateExperimental Implication
Molecular Weight 291.32 g/mol Optimal size for passive diffusion and oral absorption.
LogP (Octanol/Water) ~2.63Moderate intrinsic lipophilicity; balances solubility and permeability[4].
pKa₁ (Carboxylic Acid) ~4.0Fully ionized in intestinal fluid (pH 6.8) and plasma (pH 7.4).
pKa₂ (Sulfonamide) ~8.5Partially ionized at physiological pH; influences target binding kinetics.
Topological Polar Surface Area ~83 - 92 ŲFavorable for intestinal permeation, but restricts BBB crossing.
H-Bond Donors 2 (COOH, NH)Facilitates strong, directional interactions with target proteins[1].
H-Bond Acceptors 4 (O from COOH, SO₂)Enhances aqueous solubility in the ionized state.

Experimental Workflows for Physicochemical Profiling

To ensure absolute data integrity, the following protocols are designed as self-validating systems . As a Senior Application Scientist, I emphasize that understanding why a step is performed is just as critical as the step itself.

Protocol A: Potentiometric pKa Determination (Co-Solvent Extrapolation)

Rationale: The unionized form of this compound is poorly soluble in water. Attempting a purely aqueous titration will result in precipitation, which buffers the solution and artificially skews the pKa calculation. We must use a co-solvent system and extrapolate to 0% co-solvent.

Step-by-Step Methodology:

  • System Suitability & Blank Titration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a blank solution (0.15 M KCl in water) under an argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the medium and forming carbonic acid, which would introduce a false buffering region.

  • Sample Preparation: Dissolve 2.0 mg of the compound in three distinct methanol/water mixtures (e.g., 30%, 40%, and 50% MeOH v/v). Ensure each solution contains 0.15 M KCl. Causality: KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

  • Titration Execution: Titrate each mixture with standardized 0.1 M KOH from pH 2.0 to 11.0 at a constant 25°C.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Utilize the Yasuda-Shedlovsky extrapolation method—plotting psKa + log[H₂O] against the inverse of the dielectric constant (1/ε)—to determine the true aqueous pKa.

Protocol B: Shake-Flask Method for LogD₇.₄ Determination

Rationale: While LogP measures intrinsic lipophilicity, LogD at pH 7.4 dictates the actual partitioning of the molecule in the bloodstream. We utilize LC-MS/MS rather than UV spectroscopy to allow for ultra-low compound concentrations, completely bypassing solubility-driven artifacts.

LogD_Workflow S1 1. Buffer Preparation (Octanol-saturated PBS, pH 7.4) S2 2. Compound Spiking (10 µM in Octanol/Buffer) S1->S2 S3 3. Equilibration (Shake at 25°C for 60 min) S2->S3 S4 4. Phase Separation (Centrifugation at 3000g) S3->S4 S5 5. LC-MS/MS Quantification (Analyze both phases) S4->S5 S6 6. LogD Calculation (Log[C_oct / C_aq]) S5->S6

Standardized shake-flask workflow for determining LogD7.4 of lipophilic sulfonamides.

Step-by-Step Methodology:

  • Phase Pre-Saturation: Vigorously mix 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would invalidate concentration calculations.

  • Spiking: Prepare a 10 mM stock of the compound in DMSO. Spike it into the octanol phase to achieve a final concentration of 10 µM. Causality: Keeping DMSO < 0.1% ensures the co-solvent does not artificially drag the compound into the aqueous phase.

  • Equilibration: Combine equal volumes of the spiked octanol and PBS in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions at the interface, ensuring pristine phase sampling.

  • Quantification & Calculation: Sample both phases, dilute appropriately, and quantify using LC-MS/MS (MRM mode). Calculate LogD₇.₄ as Log₁₀(Peak Area_octanol / Peak Area_aqueous).

Implications in Drug Development

The physicochemical profile of 4-((3-Methylphenyl)sulfonamido)benzoic acid makes it a highly tractable starting point for medicinal chemistry campaigns. Its mono-anionic state at physiological pH ensures high free-drug concentrations in plasma. Furthermore, the orthogonal hydrogen-bonding vectors provided by the sulfonamide and carboxylic acid groups allow for highly specific "peptidomimetic" binding modes, which have been successfully exploited in the design of non-electrophilic Keap1-Nrf2 protein-protein interaction inhibitors[1].

By rigorously validating these physicochemical parameters early in the development pipeline, scientists can mitigate downstream attrition risks related to poor pharmacokinetics or off-target toxicity.

References

  • ChemicalBook - Carzenide | 138-41-0 (Analogous 4-sulfonamidobenzoic acid pKa data).
  • Fluorochem - 3-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 147410-77-3) (Isomeric LogP and MW data).
  • National Institutes of Health (PMC) - Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses.
  • National Institutes of Health (PubMed) - Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors with an Alternative Binding Mode.

Sources

Authored by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-((3-Methylphenyl)sulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 4-((3-Methylphenyl)sulfonamido)benzoic acid (CAS No: 885268-94-0), a key organic compound featuring a sulfonamide linkage. Sulfonamide-containing molecules have a storied history in medicinal chemistry and continue to be a cornerstone in the development of new therapeutic agents.[1] This document delineates the molecule's structural and physicochemical properties, provides a detailed and field-proven synthesis protocol, outlines expected analytical characterization data, and discusses its potential applications for researchers and professionals in drug development.

Molecular Identity and Structural Elucidation

4-((3-Methylphenyl)sulfonamido)benzoic acid is a derivative of benzoic acid, characterized by a sulfonamide bridge connecting a 4-carboxyphenyl group to a 3-methylphenyl (m-tolyl) group. The structural arrangement of these moieties is crucial for its chemical reactivity and potential biological interactions.

The core structure consists of a 4-aminobenzoic acid backbone where the amino group forms an amide bond with 3-methylbenzenesulfonyl chloride. This specific isomeric arrangement—with the methyl group in the meta position of the phenylsulfonyl moiety and the sulfonamido linkage at the para position of the benzoic acid—defines its unique chemical space compared to its isomers.

Caption: 2D Molecular Structure of 4-((3-Methylphenyl)sulfonamido)benzoic acid.

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name 4-[(3-methylphenyl)sulfonamido]benzoic acid N/A
CAS Number 885268-94-0 [2][3]
Molecular Formula C₁₄H₁₃NO₄S [4]
Molecular Weight 291.32 g/mol [4]
Canonical SMILES Cc1cccc(c1)S(=O)(=O)Nc2ccc(cc2)C(=O)O N/A
InChI InChI=1S/C14H13NO4S/c1-10-4-2-5-11(6-10)20(18,19)15-13-8-3-12(7-9-13)14(16)17/h2-9,15H,1H3,(H,16,17) N/A

| InChIKey | YLROJVKQGWMYST-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. For 4-((3-Methylphenyl)sulfonamido)benzoic acid, these properties suggest its potential as a drug-like molecule according to Lipinski's Rule of Five. While experimental data for this specific isomer is not widely published, computed values provide reliable estimates for research planning.

Table 2: Computed Physicochemical Properties

Property Value Significance in Drug Development Source
XLogP3 2.9 Optimal lipophilicity for cell membrane permeability. [5]
Topological Polar Surface Area (TPSA) 91.9 Ų Influences drug transport and absorption properties. [5]
Hydrogen Bond Donors 2 Contributes to target binding and solubility. [5]
Hydrogen Bond Acceptors 5 Affects solubility and receptor binding affinity. [5]
Rotatable Bond Count 4 Relates to conformational flexibility and binding entropy. [4]

| Melting Point | ~230 °C (503 K) | Value for the analogous 4-methyl isomer, indicating high thermal stability due to crystalline packing and hydrogen bonding. |[6] |

Synthesis and Self-Validating Purification Protocol

The synthesis of N-aryl sulfonamides is a cornerstone reaction in medicinal chemistry. The protocol described here is a robust and scalable method adapted from established procedures for analogous compounds, employing a modified Schotten-Baumann reaction.[6] This self-validating system ensures high purity through controlled reaction conditions and a definitive purification endpoint.

Causality of Experimental Design

The reaction proceeds via nucleophilic attack of the deprotonated amino group of 4-aminobenzoic acid on the electrophilic sulfur atom of 3-methylbenzenesulfonyl chloride.

  • Base (Sodium Carbonate): An aqueous solution of sodium carbonate is used to deprotonate the carboxylic acid and, crucially, to maintain a basic pH (8-9). This ensures the aniline nitrogen of 4-aminobenzoic acid remains sufficiently nucleophilic to attack the sulfonyl chloride. It also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent (Water): Water is an effective and environmentally benign solvent for the sodium salt of 4-aminobenzoic acid. The reaction is biphasic, but vigorous stirring ensures sufficient interfacial contact for the reaction to proceed.

  • Purification (Acidic Precipitation & Recrystallization): The protocol's self-validating nature comes from the purification strategy. Upon completion, the reaction mixture contains the desired product as a sodium salt. Acidification protonates the carboxylate, causing the water-insoluble product to precipitate, leaving behind water-soluble inorganic salts. A final recrystallization from a suitable solvent like methanol or ethanol removes any remaining organic impurities, with purity confirmed by a sharp melting point and spectroscopic analysis.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Validation A Dissolve 4-aminobenzoic acid in aqueous Na₂CO₃ (pH 8-9) B Add 3-methylbenzenesulfonyl chloride portion-wise with vigorous stirring A->B C Stir at room temperature until clear solution forms (TLC monitoring) B->C D Acidify mixture to pH 1-2 with 1N HCl C->D Reaction Complete E Precipitate forms D->E F Filter solid via vacuum filtration E->F G Wash precipitate with distilled water F->G H Recrystallize from Methanol or Ethanol G->H Crude Product I Dry purified solid under vacuum H->I J Characterize via NMR, IR, MS & Melting Point Analysis I->J

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminobenzoic acid in a 1M aqueous sodium carbonate solution. Adjust the pH to between 8 and 9.

  • Reaction: To this stirring solution, add 1.1 equivalents of 3-methylbenzenesulfonyl chloride portion-wise at room temperature.

  • Monitoring: Allow the mixture to stir vigorously. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminobenzoic acid is consumed. The suspension should gradually become a clear solution as the sodium salt of the product forms.

  • Isolation: Once the reaction is complete, carefully acidify the solution to a pH of 1-2 using 1N HCl. A white precipitate of the product will form.

  • Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from hot methanol or an ethanol/water mixture to yield the final product as fine, colorless needles.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity through melting point analysis, NMR, IR, and mass spectrometry.

Analytical Characterization Profile

Structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The expected data is based on the known effects of the constituent functional groups in NMR and IR spectroscopy.[7][8]

Table 3: Predicted Spectroscopic Data for Structural Confirmation

Technique Feature Expected Observation Rationale
¹H NMR Aromatic Protons Multiplets between δ 7.0-8.2 ppm Signals corresponding to the two distinct, substituted benzene rings.
Sulfonamide N-H Proton A broad singlet, δ > 10 ppm The acidic proton on the nitrogen, often exchangeable with D₂O.
Carboxylic Acid O-H Proton A very broad singlet, δ > 12 ppm The highly acidic proton of the carboxyl group.
Methyl Protons A singlet around δ 2.4 ppm The three equivalent protons of the tolyl methyl group.
¹³C NMR Aromatic Carbons Signals between δ 115-145 ppm Multiple signals for the non-equivalent carbons of the two aromatic rings.
Carboxylic Carbonyl Carbon A signal around δ 167-170 ppm The characteristic downfield shift for a carbonyl carbon in a carboxylic acid.
Methyl Carbon A signal around δ 21 ppm The upfield signal for the tolyl methyl carbon.
FT-IR N-H Stretch 3200-3300 cm⁻¹ (broad) Characteristic stretching vibration of the sulfonamide N-H bond.
C=O Stretch (Carboxylic Acid) 1680-1710 cm⁻¹ (strong) Stretching vibration of the carbonyl group.
O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad) Broad signal due to hydrogen bonding of the carboxylic acid dimer.
S=O Asymmetric & Symmetric Stretch 1310-1370 cm⁻¹ & 1150-1180 cm⁻¹ (strong) The two characteristic, strong absorption bands for the sulfonyl group.

| Mass Spec (ESI-) | [M-H]⁻ | ~290.05 m/z | The molecular ion peak corresponding to the deprotonated molecule. |

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1] The title compound, 4-((3-Methylphenyl)sulfonamido)benzoic acid, serves as a valuable building block for creating novel chemical entities with potential therapeutic value.

  • Antimicrobial and Antiviral Research: The general class of sulfonamidobenzoic acids has been explored for its inhibitory effects on various pathogens. Research into 4-substituted sulfonamidobenzoic acid derivatives has identified compounds with activity against enteroviruses, suggesting they may act as capsid binders. This makes the title compound a promising starting point for the development of new antiviral agents.

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is a key feature in many enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The specific substitution pattern of 4-((3-Methylphenyl)sulfonamido)benzoic acid allows for further chemical modification at the carboxylic acid group, enabling the synthesis of focused libraries to screen against various metalloenzymes implicated in diseases like cancer or glaucoma.

  • Antineoplastic Research: Numerous sulfonamide derivatives have demonstrated potent anticancer activity. Studies on related compounds, such as 2-(4-methylbenzenesulphonamido)pentanedioic acid bis-amide derivatives, have shown promising results against human cancer cell lines, validating the general scaffold's potential in oncology.[9]

Conclusion

4-((3-Methylphenyl)sulfonamido)benzoic acid is a well-defined chemical entity with significant potential as a foundational building block in synthetic and medicinal chemistry. Its straightforward and robust synthesis, combined with the proven therapeutic importance of the sulfonamide scaffold, makes it an attractive molecule for researchers engaged in drug discovery. This guide provides the essential technical data and validated protocols necessary to enable its effective use in the laboratory and to facilitate the development of novel compounds with therapeutic promise.

References

  • Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2012). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

  • Chemspace. (n.d.). 4-[(3-methylphenyl)sulfamoyl]benzoic acid. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Joshi, S. D., et al. (2017). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]

  • Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A. [Link]

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Al-Sughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. European Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Annals of the Romanian Society for Cell Biology. [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]

  • Abraham, R. J., & Mobli, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

  • Dutta, S., Ray, S., & Nagarajan, K. (2014). Biological activity of some novel synthesized 2-(4-methylbenzene-sulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 9(4), 474-482. [Link]

Sources

Biological activity of sulfonamido benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Sulfonamido Benzoic Acid Derivatives

Introduction: A Privileged Scaffold in Medicinal Chemistry

Sulfonamido benzoic acid derivatives represent a versatile and highly significant class of compounds in the landscape of drug discovery and medicinal chemistry.[1] Characterized by a core benzoic acid structure bearing a sulfonamide (–SO₂NH–) functional group, this scaffold provides a unique combination of physicochemical properties that enable interaction with a diverse array of biological targets.[1][2] The synthetic tractability and structural modularity of these derivatives have allowed for the development of a vast library of compounds with a broad spectrum of pharmacological activities, including well-established antimicrobial agents and promising candidates for anticancer, anti-inflammatory, and antiviral therapies.[1][3][4][5]

This technical guide offers a comprehensive exploration of the biological activities of sulfonamido benzoic acid derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the core synthetic strategies, elucidates the mechanisms underpinning their major biological functions, provides detailed experimental protocols for their evaluation, and presents key data to illustrate their potential as therapeutic agents.

I. Synthetic Strategies: Building the Core Structure

The construction of sulfonamido benzoic acid derivatives is typically achieved through robust and well-documented synthetic routes, allowing for the systematic modification of different parts of the molecule to optimize biological activity. A common and effective strategy involves a multi-step process beginning with the chlorosulfonylation of a benzoic acid derivative.[3][6]

Causality in Synthesis: A Self-Validating Approach

The choice of this synthetic pathway is deliberate. Starting with a substituted benzoic acid allows for pre-defined functionality on the aromatic ring. The chlorosulfonylation step is a highly efficient method for introducing the reactive sulfonyl chloride group (–SO₂Cl), which serves as a versatile handle for subsequent reactions. The final amination step provides the key sulfonamide linkage and is highly adaptable, allowing for the introduction of a wide range of amine-containing fragments to explore the chemical space and modulate the compound's properties.

General Synthetic Protocol

A widely adopted method for synthesizing these derivatives proceeds as follows:[3][6]

  • Step 1: Chlorosulfonylation of Benzoic Acid. A substituted benzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H), often at elevated temperatures. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring, yielding the corresponding sulfonyl chloride.[6] The excess chlorosulfonic acid acts as both reagent and solvent.

  • Step 2: Sulfonamide Formation. The newly formed and highly reactive sulfonyl chloride is then carefully reacted with a selected primary or secondary amine (R¹R²NH). This nucleophilic substitution reaction forms the stable sulfonamide bond and releases hydrochloric acid, which is typically neutralized by a base like pyridine or triethylamine, or by using an aqueous medium with a base like sodium carbonate.[2][7] This step results in the formation of the core sulfonamido benzoic acid structure.

  • Step 3: Further Derivatization (Optional). The carboxylic acid group of the benzoic acid moiety can be further modified, for example, through an amide coupling reaction. Using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP), the carboxylic acid can be converted to an amide, introducing another point of diversity into the final molecule.[3][6]

Visualization: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Optional Derivatization start Substituted Benzoic Acid sulfonyl_chloride Benzoic Acid Sulfonyl Chloride start->sulfonyl_chloride  Chlorosulfonic Acid  (ClSO₃H) sulfonamide_acid Sulfonamido Benzoic Acid sulfonyl_chloride->sulfonamide_acid  Primary/Secondary Amine  (R¹R²NH) final_amide Sulfonamido Benzamide Derivative sulfonamide_acid->final_amide  Amine (R³NH₂)  EDC/DMAP Coupling

Caption: General workflow for the synthesis of sulfonamido benzoic acid derivatives.

II. Spectrum of Biological Activities & Mechanisms of Action

The structural features of sulfonamido benzoic acid derivatives enable them to interact with a wide range of biological targets, leading to diverse pharmacological effects.

A. Antimicrobial Activity: The Foundational Role

Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and are considered broad-spectrum bacteriostatic drugs.[8][9][10] They are effective against both Gram-positive and Gram-negative bacteria.[9]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action for the antimicrobial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[9][10][11] Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. Folic acid is an essential precursor for the synthesis of nucleotides (DNA, RNA) and certain amino acids.[8][9]

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[10] By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a key intermediate.[9][10] This blockade halts the production of tetrahydrofolic acid, ultimately inhibiting bacterial growth and reproduction.[12] This mechanism is selective for bacteria because human cells acquire folic acid from their diet and do not possess the DHPS enzyme.[9][13]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Active Folate) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamido Benzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antimicrobial action via DHPS inhibition.

B. Anticancer Activity: A Modern Therapeutic Frontier

A significant body of recent research has focused on the anticancer potential of sulfonamide derivatives.[14][15] Their antitumor activity is not linked to a single mechanism but rather involves interference with multiple pathways crucial for cancer cell survival and proliferation.[14]

Mechanism of Action: Carbonic Anhydrase Inhibition

One of the most well-studied anticancer mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[14][16][17] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16]

In many solid tumors, hypoxic (low oxygen) conditions lead to a metabolic shift towards glycolysis, resulting in the overproduction of lactic acid and protons. To survive this acidic environment, cancer cells upregulate CA isoforms like hCA IX and hCA XII on their surface. These enzymes convert CO₂ to bicarbonate (which is transported out) and protons (which acidify the extracellular space), thereby maintaining a neutral intracellular pH conducive to survival while promoting an acidic tumor microenvironment that facilitates invasion and metastasis.[17]

Sulfonamide derivatives are potent inhibitors of CAs.[16][18] The sulfonamide group coordinates to the Zn(II) ion in the enzyme's active site, blocking its catalytic activity.[17] By inhibiting tumor-associated CAs, these compounds disrupt the pH regulation in cancer cells, leading to intracellular acidification, suppression of proliferation, and induction of apoptosis.[19]

G cluster_TumorCell Tumor Cell (Intracellular pH ~7.2) cluster_Extracellular Tumor Microenvironment (Acidic pH) Metabolism Glycolytic Metabolism H⁺ + Lactate CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX CO2_H2O->CA_IX Bicarbonate HCO₃⁻ + H⁺ Protons_Out H⁺ Export Bicarbonate->Protons_Out Acidification CA_IX->Bicarbonate Sulfonamide Sulfonamido Benzoic Acid Derivative Sulfonamide->CA_IX Inhibition

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX by sulfonamides.

Other reported anticancer mechanisms for this class of compounds include cell cycle arrest (often in the G1 phase), disruption of microtubule assembly, and inhibition of angiogenesis.[14]

C. Anti-inflammatory Activity

Certain sulfonamido benzoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are critical mediators of pain and inflammation.[1]

III. Quantitative Data on Biological Activity

The potency of sulfonamido benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). The table below summarizes representative data for select derivatives against various biological targets.

Compound ClassTargetAssayResultReference
Sulfamoyl-benzamide (3i)h-NTPDase1Enzyme InhibitionIC₅₀ = 2.88 µM[3]
Sulfamoyl-benzamide (3f)h-NTPDase2Enzyme InhibitionIC₅₀ = 0.27 µM[3]
N-(sulfapyridine)-p-hydroxybenzamideCarbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ = 2.62 nM[16]
Indolylchalcone-benzenesulfonamide (6d)Carbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ = 18.8 nM
Sulfonamide Derivative (3a)Carbonic Anhydrase II (hCA II)Enzyme InhibitionIC₅₀ = 2.02 µM[18]
4-[(4-chlorophenyl)sulfonyl]benzamido derivative (4)S. aureus ATCC 6538Broth MicrodilutionMIC = 125 µg/mL[20]
2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazoleE. faecalisBroth MicrodilutionMIC = 64 µg/mL[21]

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; MIC: Minimum inhibitory concentration.

IV. Experimental Protocols for Activity Evaluation

To ensure trustworthy and reproducible results, the evaluation of biological activity must follow standardized and self-validating protocols.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the sulfonamide derivative in a liquid growth medium. The MIC is determined after a specified incubation period.[23]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the sulfonamido benzoic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[23] This creates a gradient of compound concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending colonies from a fresh agar plate in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve the final desired test concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum (no test compound) to ensure the bacteria can grow.

    • Negative Control: A well containing only the sterile growth medium (no bacteria or compound) to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions plus the inoculum to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23] Results can also be read using a microplate reader to measure absorbance.

Protocol 2: In Vitro Anticancer Activity - MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a preliminary screen for the cytotoxic effects of potential anticancer drugs.[25][26]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solution.[25][26] The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the sulfonamido benzoic acid derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

  • Controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Solvent Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Outlook

Sulfonamido benzoic acid derivatives are a cornerstone of medicinal chemistry, possessing a remarkable breadth of biological activities.[1] Their established role as antimicrobial agents, coupled with their significant and emerging potential as anticancer, anti-inflammatory, and specific enzyme inhibitors, underscores their therapeutic relevance. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[15] Future research will likely focus on optimizing these derivatives for specific isoforms of targets like carbonic anhydrase to minimize off-target effects, exploring novel mechanisms of action, and advancing the most promising leads through preclinical and clinical development.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Taylor & Francis. Retrieved from [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2025, April 5). Retrieved from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect. (2021, May 12). Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020, April 1). Retrieved from [Link]

  • Antibiotic sensitivity testing - Wikipedia. (n.d.).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2023, April 4). Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved from [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (n.d.).
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  • Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (2021, November 20). Retrieved from [Link]

  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (2022, November 9). Retrieved from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11). Retrieved from [Link]

  • Bioassays for anticancer activities - University of Wollongong. (2013, January 1). Retrieved from [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed. (2020, June 15). Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). Retrieved from [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (n.d.).
  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION - DergiPark. (2024, January 20). Retrieved from [Link]

  • Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents | Istanbul Journal of. (n.d.).
  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - SciSpace. (2020, February 14). Retrieved from [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). Retrieved from [Link]

  • Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. (n.d.).
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Literature review on 3-methylphenyl sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Methylphenyl Sulfonamide Pharmacophore: Mechanistic Insights and Therapeutic Applications in Modern Drug Discovery

Abstract

The 3-methylphenyl sulfonamide (also known as m-tolyl sulfonamide or 3-methylbenzenesulfonamide) moiety has emerged as a highly versatile and potent pharmacophore in contemporary medicinal chemistry. By providing a unique combination of steric bulk, lipophilicity, and directional hydrogen-bonding capabilities, this functional group enables the precise targeting of deep enzymatic pockets. This technical whitepaper synthesizes the mechanistic applications, quantitative structure-activity relationships (QSAR), and validated experimental protocols for 3-methylphenyl sulfonamide derivatives, with a specific focus on their transformative roles in neurodegeneration and oncology.

Introduction to the m-Tolyl Sulfonamide Pharmacophore

Sulfonamides are classical bioisosteres for transition states in enzymatic cleavage, but the specific incorporation of a 3-methylphenyl ring fundamentally alters the molecule's interaction dynamics. The meta-methyl substitution introduces an asymmetrical steric volume that perfectly occupies hydrophobic sub-pockets (such as the S2' pocket in aspartyl proteases), while the highly polarized sulfonyl oxygens act as rigid hydrogen-bond acceptors. This dual-action binding modality has been pivotal in overcoming the pharmacokinetic limitations of peptidomimetic drugs, transitioning them into orally bioavailable, central nervous system (CNS)-penetrant small molecules.

Mechanistic Applications in Target-Directed Therapy

Alzheimer's Disease: BACE1 Inhibition

Beta-secretase 1 (BACE1) is the rate-limiting aspartyl protease responsible for the cleavage of the Amyloid Precursor Protein (APP) into neurotoxic Amyloid-β (Aβ) peptides[1]. A major structural evolution in BACE1 inhibitors occurred with the integration of the m-tolyl sulfonamide moiety. When combined with a methoxymethyl pyrrolidine isophthalamide group on the non-prime side, researchers discovered an extremely potent inhibitor (Ki = 0.18 nM, cell IC50 = 7 nM)[2]. Mechanistically, the inhibitor adopts a planar conformation stabilized by intramolecular hydrogen bonding, allowing the sulfonamide core to directly interact with the catalytic Asp228 residue of BACE1, effectively halting the amyloidogenic cascade[1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 Product Inhibitor m-Tolyl Sulfonamide Inhibitor Inhibitor->BACE1 Competitive Inhibition (Ki = 0.18 nM) Gamma γ-Secretase C99->Gamma Processing Abeta Amyloid-β (Aβ40/42) Gamma->Abeta Cleavage

Mechanism of BACE1 inhibition by m-tolyl sulfonamide in the amyloidogenic pathway.

Oncology: Tubulin Polymerization and Cathepsin Targeting

Beyond neurology, 3-methylbenzenesulfonamide derivatives have shown profound efficacy in oncology. Sulfonamide-functionalized pyridine carbothioamides (PCAs) act as potent tubulin-targeting agents. Molecular docking reveals that these compounds bind within the colchicine-binding pocket of tubulin, utilizing the sulfonamide group for critical hydrogen bonding, thereby disrupting microtubule dynamics and inducing apoptosis in A549 and MCF-7 cancer cell lines[3]. Additionally, chalcone-sulfonamide hybrids containing the 3-methylbenzenesulfonamide moiety function as potent inhibitors of cysteine cathepsins (Cat L and Cat K), reducing tumor invasion and metastasis with IC50 values as low as 0.60 µM in HCT-116 colorectal cancer cells[4].

Neurology: Anticonvulsant Activity

The pharmacophore is also utilized in the design of novel benzothiazole-coupled sulfonamide derivatives. These compounds modulate voltage-gated sodium channels, providing significant anticonvulsant activity while maintaining a favorable safety profile compared to traditional, highly promiscuous antiepileptic drugs[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity and mechanistic targets of key 3-methylphenyl sulfonamide derivatives across various disease models:

Compound ClassPrimary Target / DiseaseCell Line / In Vivo ModelPotency (IC50 / Ki)Mechanism of Action
Piperazine Sulfonamides BACE1 (Alzheimer's Disease)Transgenic Mice / HEK CellsKi = 0.18 nM, Cell IC50 = 7 nMCompetitive inhibition via hydrogen bonding at Asp228[1]
Chalcone-Sulfonamide Hybrids Cathepsin L & K (Oncology)HCT-116, MCF-7, 143BIC50 = 0.60 – 0.89 µMCysteine protease inhibition, reducing tumor metastasis[4]
Pyridine Carbothioamides Tubulin (Oncology)A549, PC-3, HepG2IC50 = ~1.5 – 5.0 µMDisruption of microtubule dynamics at the colchicine binding site[3]
Benzothiazole Sulfonamides Voltage-Gated Na+ ChannelsMaximal Electroshock (MES) ModelHigh protection at 30 mg/kgModulation of neuronal action potentials[5]

Experimental Workflows and Methodologies

To ensure high-fidelity replication of these compounds and their biological validation, the following self-validating protocols outline the synthesis and enzymatic evaluation of 3-methylphenyl sulfonamides.

Step-by-Step Synthesis of 3-Methylbenzenesulfonamide via Oxidative Coupling

Causality & Rationale: Traditional sulfonamide synthesis relies on highly reactive, moisture-sensitive sulfonyl chlorides. This modern protocol utilizes an iodine-catalyzed oxidative coupling of 3-methylbenzenethiol with aqueous ammonia, using tert-butyl hydroperoxide (TBHP) as the oxidant. This choice prevents the generation of corrosive HCl gas, improves atom economy, and allows for direct amination[6].

Self-Validating Protocol:

  • Catalyst Initiation: In a 25 mL pressure tube equipped with a magnetic stir bar, add 3-methylbenzenethiol (1.0 mmol) and I2 (20 mol%). Causality: Molecular iodine acts as a redox catalyst, facilitating the initial oxidation of the thiol to a highly reactive sulfonyl iodide intermediate.

  • Reagent Addition: Inject 1 mL of acetonitrile (solvent), 5 equivalents of aqueous NH3 (25% in H2O), and 5 equivalents of TBHP (70 wt. % in H2O). Causality: NH3 serves as the nucleophilic nitrogen source. TBHP provides the oxygen atoms necessary to fully oxidize the sulfur from an oxidation state of -2 to +6. The excess NH3 ensures complete aminolysis of the intermediate before side-reactions occur.

  • Reaction Execution: Seal the tube and heat to 100 °C with vigorous stirring for 16 hours. Validation Control: Run a parallel Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1) against a 3-methylbenzenethiol standard. The disappearance of the thiol spot (high Rf) and the appearance of a highly polar spot (low Rf) confirms reaction completion.

  • Quenching & Extraction: Cool the vessel to room temperature. Carefully quench unreacted TBHP with saturated aqueous Na2S2O3 (2 mL). Causality: Neutralizing residual peroxides is a critical safety step to prevent explosive hazards during solvent concentration. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography. Validate the product identity via 1H NMR (DMSO-d6: δ 2.39 (s, 3H, CH3), 7.31 (s, 2H, NH2)) and 13C NMR to ensure the structural integrity of the m-tolyl sulfonamide core[6].

Self-Validating FRET Assay for BACE1 Inhibition

Causality & Rationale: To evaluate the Ki of m-tolyl sulfonamide derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. The substrate contains an EDANS/DABCYL fluorophore/quencher pair flanking the APP Swedish mutation cleavage site. Cleavage by BACE1 separates the pair, yielding a fluorescent signal proportional to enzyme activity[2].

Self-Validating Protocol:

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS. Causality: The acidic pH (4.5) mimics the endosomal environment where BACE1 is optimally active in vivo. CHAPS, a zwitterionic detergent, prevents the non-specific aggregation of the highly lipophilic sulfonamide inhibitors, ensuring accurate dose-response curves.

  • Inhibitor Dilution: Prepare a 10-point dose-response curve of the m-tolyl sulfonamide inhibitor (from 10 µM down to 0.01 nM) in 100% DMSO. Control: Maintain a final DMSO concentration of exactly 1% in all assay wells to prevent solvent-induced enzyme denaturation while keeping the compound soluble.

  • Enzyme Incubation: Add recombinant human BACE1 (final concentration 1 nM) to the inhibitor dilutions in a 384-well black microplate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the sulfonamide to establish equilibrium binding with the catalytic aspartates before substrate competition begins, which is crucial for tight-binding inhibitors.

  • Reaction Initiation: Add the FRET substrate (Rh-EVNLDAEFK-Quencher) to a final concentration of 5 µM to initiate the reaction.

  • Kinetic Readout & Validation: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes. Validation Control: Include a positive control (e.g., OM99-2, a known BACE1 inhibitor) and a negative control (no enzyme) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

  • Data Analysis: Calculate initial velocities (V0) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding competitive inhibitors to accurately determine the Ki (expected ~0.18 nM for optimized m-tolyl sulfonamides)[1].

Conclusion

The strategic incorporation of the 3-methylphenyl sulfonamide moiety represents a masterclass in structure-based drug design. By balancing lipophilic interactions with rigid hydrogen-bonding networks, this pharmacophore has unlocked sub-nanomolar potencies in BACE1 inhibition and provided versatile scaffolds for novel oncological and neurological therapeutics. As computational modeling and synthetic methodologies advance, the m-tolyl sulfonamide will undoubtedly remain a critical building block in the development of next-generation targeted therapies.

References

  • Title: Benzenesulfonamide - General procedure for the synthesis of benzenesulfonamide Source: The Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: Developing β-secretase inhibitors for treatment of Alzheimer's disease Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: MDPI (mdpi.com) URL: [Link]

Sources

Thermodynamic stability of 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-((3-Methylphenyl)sulfonamido)benzoic acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, shelf-life, and patentability.[1][2] This guide provides a comprehensive framework for the systematic investigation of the thermodynamic stability of 4-((3-Methylphenyl)sulfonamido)benzoic acid. We will detail the core analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermodynamic Solubility Studies—explaining not just the protocols but the scientific rationale underpinning each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating, protocol-driven approach to characterize and control the solid-state forms of this API, ensuring consistent performance and regulatory compliance.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the pharmaceutical sciences, polymorphism—the ability of a compound to exist in two or more crystalline forms—is a prevalent and critical phenomenon.[3] These different forms, or polymorphs, possess the same chemical composition but differ in their crystal lattice arrangements.[4] This structural variance leads to different physical properties, including melting point, solubility, and dissolution rate, which can directly impact the drug's clinical efficacy and safety.[1]

The thermodynamically most stable polymorph is the form with the lowest free energy under a given set of conditions.[4] It typically exhibits the lowest solubility and the highest melting point.[4] While metastable forms may offer advantages like higher solubility and improved bioavailability, they carry the inherent risk of converting to the more stable form over time, a transformation that can lead to product failure.[3] The case of Ritonavir, an HIV protease inhibitor, famously highlighted this risk when a previously unknown, less soluble, and more stable polymorph appeared, causing the drug to fail dissolution tests and leading to a massive product recall.[3]

Therefore, a thorough investigation to identify all potential polymorphic forms and determine their relative thermodynamic stability is not merely a scientific exercise but a regulatory and commercial necessity. This guide establishes a robust, multi-faceted workflow for characterizing 4-((3-Methylphenyl)sulfonamido)benzoic acid.

Physicochemical Profile of 4-((3-Methylphenyl)sulfonamido)benzoic acid

A foundational understanding of the molecule's intrinsic properties is essential before initiating stability studies. While specific experimental data for this exact compound is not widely published, we can infer key properties based on its structure and data from close structural analogs. These parameters must be experimentally verified at the outset of any research program.

PropertyPredicted/Inferred ValueRationale & Significance
Molecular Formula C₁₄H₁₃NO₄SDefines the exact chemical composition.[5]
Molecular Weight 291.32 g/mol Crucial for all stoichiometric and quantitative analyses.[6]
Functional Groups Carboxylic Acid, Sulfonamide, Aromatic RingsThese groups are key to intermolecular interactions (e.g., hydrogen bonding) that dictate crystal packing and polymorphism.
Predicted pKa ~3-4 (Carboxylic Acid), ~8-9 (Sulfonamide N-H)The ionizable groups will strongly influence pH-dependent solubility, a critical factor in both stability and bioavailability.
Predicted LogP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting that solubility may vary significantly across different organic solvents and aqueous media.

The Experimental Core: A Tripartite Approach to Stability Assessment

A comprehensive stability assessment relies on the integration of multiple analytical techniques. No single method can provide a complete picture. Our approach is built on three pillars: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermodynamic Solubility Studies. This integrated workflow ensures that findings are cross-validated, providing a high degree of confidence in the final stability determination.

G cluster_0 Overall Stability Assessment Workflow API API: 4-((3-Methylphenyl) sulfonamido)benzoic acid Screen Polymorph & Solvate Screening API->Screen DSC Differential Scanning Calorimetry (DSC) Screen->DSC Identified Forms TGA Thermogravimetric Analysis (TGA) Screen->TGA Identified Forms Solubility Thermodynamic Solubility Studies Screen->Solubility Identified Forms Characterization Structural Characterization (XRPD, etc.) DSC->Characterization Confirm Structure TGA->Characterization Confirm Structure Solubility->Characterization Confirm Structure Landscape Construct Thermodynamic Stability Landscape Characterization->Landscape Landscape->API Select Stable Form for Development

Caption: Integrated workflow for thermodynamic stability assessment.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is indispensable for identifying melting, crystallization, and solid-state phase transitions, providing critical clues about the existence and relative stability of polymorphs.[8][9] Different polymorphs will exhibit distinct thermal behaviors, such as different melting points.[9]

The choice of heating rate is critical. A slow scan (e.g., 2-5 °C/min) allows for the observation of subtle transitions and provides time for a metastable form to potentially convert to a more stable one. Conversely, a fast scan (e.g., 50-150 °C/min) can be used to melt a metastable form before it has time to transform, allowing for the characterization of its unique melting point.[9] This "kinetic trapping" is a key strategy for identifying elusive forms.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan and hermetically seal it.

  • Initial Fast Scan:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at 100 °C/min to a temperature approximately 20-30 °C above the expected final melting point. This provides a "snapshot" of the initial solid form.

  • Heat-Cool-Heat Cycle:

    • Equilibrate a fresh sample at 25 °C.

    • Heat at a controlled rate (e.g., 10 °C/min) to above the melting point to erase the sample's thermal history.

    • Cool at a controlled rate (e.g., 20 °C/min) back to the starting temperature. This step can induce crystallization into different polymorphic forms.

    • Re-heat at 10 °C/min to observe the thermal behavior of the recrystallized material. The appearance of new or different peaks compared to the first heating run is a strong indicator of polymorphism.[7]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of all endothermic (melting) and exothermic (crystallization) events. The polymorph with the highest melting point is generally the most thermodynamically stable form.[4]

G cluster_1 DSC Heat-Cool-Heat Experimental Workflow Start Start: Sample in Pan (e.g., Form I) Heat1 1. Heat at 10°C/min Start->Heat1 Melt Observe Melt Endotherm (Form I) Heat1->Melt Cool 2. Cool at 20°C/min Melt->Cool Recrystal Recrystallization (May form Form I, Form II, or Amorphous) Cool->Recrystal Heat2 3. Re-heat at 10°C/min Recrystal->Heat2 Analysis Analyze Thermogram: Compare Heat 1 vs. Heat 2. New peaks indicate polymorphism. Heat2->Analysis

Caption: Workflow for a typical heat-cool-heat DSC experiment.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition and Solvation

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[10][11] Its primary role in stability studies is to differentiate between true polymorphs (anhydrous forms) and pseudopolymorphs (solvates or hydrates).[12] A true polymorph should show no significant mass loss until its decomposition temperature, whereas a solvate or hydrate will exhibit a distinct, stepwise mass loss corresponding to the evaporation of the trapped solvent or water before decomposition.[11][13]

  • Calibration: Calibrate the instrument's mass balance using standard weights and its temperature using materials with known Curie points.

  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a ceramic or platinum TGA pan.

  • Heating Program:

    • Equilibrate the sample at 25-30 °C under a nitrogen purge (to prevent oxidative degradation).

    • Ramp the temperature at a steady rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) well beyond the point of complete decomposition.

  • Data Analysis:

    • Examine the TGA thermogram for any mass loss events.

    • Quantify the percentage mass loss for each step. If a mass loss occurs at a temperature below ~150°C and corresponds to the stoichiometric amount of a solvent used during crystallization, it strongly suggests the presence of a solvate.

    • Determine the onset temperature of major decomposition. A more thermally stable compound will have a higher decomposition temperature.[14]

Thermodynamic Solubility Studies: The Definitive Stability Test

While thermal methods are excellent for screening, the most definitive measure of thermodynamic stability at a given temperature is equilibrium solubility.[15] The polymorph with the lowest solubility in a given solvent at a specific temperature is, by definition, the most thermodynamically stable form under those conditions.[15][16]

A common pitfall is measuring kinetic solubility rather than thermodynamic solubility.[17] True thermodynamic equilibrium requires ensuring that the solid phase remains unchanged throughout the experiment and that the solution is fully saturated.[15] This often requires extended equilibration times (24-72 hours) and analysis of the residual solid post-experiment (e.g., by XRPD or DSC) to check for any solution-mediated phase transformations.[15][18]

  • System Setup: For each identified polymorph, prepare a separate slurry by adding an excess amount of the solid to a known volume of a relevant solvent (e.g., water, buffer at physiological pH, or a biorelevant medium) in a sealed vial.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (e.g., 72 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: Recover the remaining solid from the vials, dry it, and analyze it using DSC or XRPD to confirm that no phase transformation occurred during the study.[15] If the solid has converted to a different form, the measured solubility is that of the more stable form, not the starting material.

Caption: Solution-mediated conversion of a metastable to a stable form.

Synthesizing the Data: The Stability Landscape

The final step is to integrate the data from all three techniques to build a comprehensive understanding of the compound's stability.

Hypothetical FindingDSC DataTGA DataSolubility DataInterpretation
Form I Single sharp melt at 210 °C.No mass loss before decomposition at 250 °C.10 µg/mL at 25 °C.Thermodynamically stable anhydrous form.
Form II Melts at 195 °C.No mass loss before decomposition at 240 °C.25 µg/mL at 25 °C.Metastable anhydrous form.
Form III Mass loss event at 95 °C, followed by a melt at 210 °C.5.8% mass loss between 80-110 °C.Initially high, then drops to 10 µg/mL over time.A monohydrate that desolvates and converts to Form I upon heating or in solution.

This integrated analysis, guided by regulatory frameworks such as the ICH Q1A(R2) guideline on stability testing, allows for the confident selection of the optimal solid form for progression into drug product development.[19][20][21]

Conclusion

The thermodynamic stability of 4-((3-Methylphenyl)sulfonamido)benzoic acid is not a single property but a landscape defined by its potential to exist in multiple solid-state forms. A rigorous, evidence-based investigation using orthogonal techniques like DSC, TGA, and thermodynamic solubility is paramount. This guide provides the strategic framework and detailed protocols necessary to navigate this landscape. By understanding the causality behind experimental choices and creating a self-validating system of data interpretation, researchers can mitigate late-stage development risks, ensure product quality and consistency, and build a robust data package for regulatory submission.

References

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from Curia Global website. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from PharmaCores website. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from ResolveMass Laboratories website. [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from Nishka Research website. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from Fiveable website. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd. [Link]

  • Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from Malvern Panalytical website. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from NETZSCH website. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from TA Instruments website. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from Auriga Research website. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website. [Link]

  • ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from ECA Academy website. [Link]

  • European Pharmaceutical Review. (2007, March 27). Calorimetry for polymorph detection. Retrieved from European Pharmaceutical Review website. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from Improved Pharma website. [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from TA Instruments website. [Link]

  • Labcompare. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from Labcompare website. [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from Veeprho website. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from PubChem. [Link]

  • Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Retrieved from De Gruyter. [Link]

  • Sigma-Aldrich. (n.d.). 3-((4-Methylphenyl)sulfonamido)benzoic acid. Retrieved from Sigma-Aldrich website. [Link]

Sources

Potential Drug Targets for 4-((3-Methylphenyl)sulfonamido)benzoic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

In the landscape of small-molecule drug discovery, the rational design of polypharmacological scaffolds is highly dependent on the modularity of their pharmacophores. 4-((3-Methylphenyl)sulfonamido)benzoic acid (also referred to as 4-(m-tolylsulfonamido)benzoic acid) is a highly versatile chemical building block. It contains three distinct functional domains that dictate its interaction with biological targets:

  • The Carboxylic Acid (-COOH): Acts as a potent hydrogen-bond acceptor/donor, an anion at physiological pH, and a well-documented Metal-Binding Pharmacophore (MBP)[1].

  • The Sulfonamide Linker (-SO₂NH-): Provides a rigid vector for spatial orientation while participating in complex hydrogen-bonding networks.

  • The 3-Methylphenyl (m-Tolyl) Ring: Drives hydrophobic and Van der Waals interactions, often anchoring the molecule into deep specificity pockets.

Pharmacophore Scaffold 4-((3-Methylphenyl) sulfonamido)benzoic acid COOH Carboxylic Acid (MBP / Catalytic Site) Scaffold->COOH SO2NH Sulfonamide Linker (H-Bond Network) Scaffold->SO2NH Tolyl 3-Methylphenyl (Hydrophobic Pocket) Scaffold->Tolyl

Caption: Pharmacophore mapping of the sulfonamido-benzoic acid scaffold.

Based on its structural homology to known clinical and preclinical inhibitors, this guide explores the primary validated targets for this scaffold: Aldose Reductase (ALR2) , the Keap1-Nrf2 complex , Purinergic Receptors (P2Y14R) , and Metalloenzymes . Furthermore, we provide self-validating experimental protocols to screen this compound effectively.

Target 1: Aldose Reductase (ALR2) – The Metabolic Target

Mechanistic Rationale

Aldose Reductase (ALR2; EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the rate-limiting reduction of glucose to sorbitol in the polyol pathway[2]. Under hyperglycemic conditions, exaggerated flux through this pathway leads to intracellular sorbitol accumulation, causing osmotic stress implicated in diabetic retinopathy, neuropathy, and nephropathy[3][4].

Sulfonamido-benzoic acids are classic ALR2 inhibitors. The carboxylic acid moiety anchors the inhibitor in the anion-binding catalytic site (interacting with Tyr48, His110, and Trp111), while the sulfonamide linker projects the lipophilic 3-methylphenyl tail into the highly variable specificity pocket, driving isoform selectivity over the closely related Aldehyde Reductase (ALR1).

ALR2_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Hyperglycemia Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction Inhibitor 4-((3-Methylphenyl) sulfonamido)benzoic acid Inhibitor->ALR2 Competitive Inhibition

Caption: Mechanism of ALR2 inhibition in the polyol pathway.

Self-Validating Protocol: In Vitro ALR2 Enzymatic Assay

To validate the inhibitory potency (IC₅₀) of 4-((3-Methylphenyl)sulfonamido)benzoic acid, a spectrophotometric assay monitoring the oxidation of NADPH to NADP⁺ at 340 nm is required[5].

Causality in Experimental Choices:

  • Dithiothreitol (DTT): ALR2 contains highly reactive cysteines (e.g., Cys298) near the active site. 10 µM DTT is mandatory in the assay buffer to prevent oxidative cross-linking, which would artificially alter enzyme kinetics[3][5].

  • Substrate Selection: While glucose is the physiological substrate, DL-glyceraldehyde is preferred in vitro due to its higher

    
    , providing a wider dynamic range for the assay[2][4].
    

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.067 M Sodium Phosphate buffer (pH 6.2) containing 10 µM DTT.

  • Reagent Reconstitution:

    • Prepare a 20 mM NADPH stock in dH₂O (keep on ice)[5].

    • Prepare a 50 mM DL-glyceraldehyde stock in assay buffer.

  • Compound Dilution: Dissolve 4-((3-Methylphenyl)sulfonamido)benzoic acid in DMSO. Perform serial dilutions to ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Setup (96-well UV-transparent plate):

    • Add 10 µL of the test compound (or Epalrestat as a positive control[5]).

    • Add 90 µL of diluted recombinant human ALR2 enzyme.

    • Incubate at 37°C for 15 minutes to allow compound-enzyme equilibration.

  • Initiation & Kinetic Read: Add 60 µL of diluted NADPH and 40 µL of DL-glyceraldehyde to initiate the reaction. Immediately read absorbance at 340 nm in kinetic mode for 40 minutes at 37°C[3].

  • Data Analysis: Calculate the change in optical density (

    
    OD) over the linear portion of the curve. IC₅₀ is determined by plotting % inhibition against log[inhibitor].
    

Target 2: Keap1-Nrf2 PPI – The Oxidative Stress Target

Mechanistic Rationale

The Keap1-Nrf2 signaling pathway is the primary regulator of cellular defense against electrophilic and oxidative stress. Keap1 acts as an adaptor protein for Cullin-3 ubiquitin ligase, targeting the transcription factor Nrf2 for degradation. Disrupting the Protein-Protein Interaction (PPI) between the Kelch domain of Keap1 and the Neh2 domain of Nrf2 allows Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE)[6].

Phenyl sulfonamides and benzoic acid derivatives have been identified as non-covalent Keap1 inhibitors. The carboxylic acid mimics the acidic residues (Glu/Asp) of the Nrf2 "ETGE" motif, engaging the highly basic arginine triad (Arg415, Arg483, Arg380) in the Keap1 Kelch domain[7].

Keap1_FP FITC FITC-Nrf2 Peptide (High Rotation, Low FP) Complex Keap1-FITC Complex (Low Rotation, High FP) FITC->Complex Binds Keap1 Keap1 Keap1 Kelch Domain Keap1->Complex Complex->FITC Decreased FP Signal Inhibitor Inhibitor (Displaces FITC-Nrf2) Inhibitor->Complex Competes

Caption: Fluorescence Polarization assay logic for Keap1-Nrf2.

Self-Validating Protocol: Fluorescence Polarization (FP) Assay

To evaluate the compound's ability to displace Nrf2, a competitive FP assay is utilized.

Causality in Experimental Choices:

  • Probe Selection: A FITC-labeled 9-mer Nrf2 peptide (FITC-AFAFQLQLDEETGEFL) is used instead of a full-length protein. The small 9-mer tumbles rapidly in solution (low polarization). Upon binding to the massive Keap1 protein, tumbling slows, drastically increasing polarization. This provides a massive dynamic range (Z'-factor > 0.6)[8].

  • EDTA in Buffer: 3.4 mM EDTA is included to chelate trace heavy metals that could quench the FITC fluorescence or induce Keap1 aggregation[6].

Step-by-Step Methodology:

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20 (to prevent non-specific plastic binding)[6].

  • Plate Setup: Use a black, non-binding surface 384-well plate (e.g., Corning 3676) to minimize background fluorescence[9].

  • Reagent Addition:

    • Add 10 µL of the test compound (serial dilutions).

    • Add 10 µL of 12 nM recombinant Keap1 Kelch domain.

    • Incubate for 10 minutes at room temperature[6].

  • Probe Addition: Add 10 µL of 4 nM FITC-9mer-Nrf2 peptide.

  • Readout: Incubate for 30 minutes in the dark. Measure FP using a microplate reader with excitation at 480 nm and emission at 535 nm[6][9].

  • Validation: Use Ac-9mer-Nrf2 (unlabeled) as a positive control to ensure complete displacement of the fluorescent probe[6].

Target 3: Emerging Receptors & Metalloenzymes

P2Y14 Receptor (P2Y14R)

The P2Y14 receptor is a G-protein-coupled purinergic receptor activated by UDP-glucose, playing a critical role in modulating inflammatory processes, particularly in acute lung injury. Recent structure-activity relationship (SAR) studies have identified 3-sulfonamido and 4-sulfonamido benzoic acid derivatives as highly potent P2Y14R antagonists[10]. The benzoic acid core acts as an isostere for the phosphate groups of the endogenous nucleotide ligands. Screening for this target typically involves an intracellular calcium mobilization assay (Fluo-4 AM) using P2Y14R-transfected HEK293 cells.

Metalloenzymes (e.g., MetAP2)

Metalloenzymes, such as Methionine Aminopeptidase 2 (MetAP2), require metal ions (Mn²⁺ or Co²⁺) for catalysis. The carboxylic acid of 4-((3-Methylphenyl)sulfonamido)benzoic acid can act as a monodentate or bidentate Metal-Binding Pharmacophore (MBP)[1]. For example, the known inhibitor MetAPi-5 (5-bromo-2-((4-chlorophenyl)sulfonamido)benzoic acid) utilizes an identical sulfonamido-benzoic acid scaffold to coordinate the active site metal[1].

Quantitative Data Summary

The following table synthesizes the expected interaction profiles and assay parameters for the primary targets of the 4-((3-Methylphenyl)sulfonamido)benzoic acid scaffold.

TargetPrimary Pharmacophore InteractionAssay ReadoutValidated Positive Control
Aldose Reductase (ALR2) -COOH (Catalytic site: Tyr48/His110)Absorbance (340 nm) ↓Epalrestat[5]
Keap1 (Kelch Domain) Bis-anionic/H-bond mimicryFluorescence Polarization ↓Ac-9mer-Nrf2[6]
P2Y14 Receptor Core scaffold bindingIntracellular Ca²⁺ Flux ↓PPTN[10]
Metalloenzymes (MetAP2) -COOH (Monodentate to Mn²⁺/Co²⁺)Enzyme Activity (Fluorogenic) ↓MetAPi-5[1]

References

  • Targeting Metalloenzymes for Therapeutic Intervention National Institutes of Health (NIH) / PMC URL:[Link]

  • Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury ResearchGate URL:[Link]

  • Aldose Reductase Activity Kit (Colorimetric) Genprice URL:[Link]

  • A New Approach to Control the Enigmatic Activity of Aldose Reductase PLOS One URL:[Link]

  • The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay National Institutes of Health (NIH) / NCBI URL:[Link]

  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction National Institutes of Health (NIH) / PMC URL:[Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction RSC URL:[Link]

Sources

An In-Depth Technical Guide to (3-Methylphenyl)sulfonamido Derivatives: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The (3-Methylphenyl)sulfonamido Scaffold - A Versatile Core in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[1][2] This guide focuses on a specific, yet highly significant, subclass: derivatives bearing the (3-Methylphenyl)sulfonamido, or m-tolylsulfonamido, core.

The strategic placement of the methyl group at the meta-position of the phenyl ring is not arbitrary. This substitution introduces subtle yet critical changes in the molecule's steric and electronic properties compared to its ortho and para isomers. These modifications can profoundly influence a compound's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile. Understanding the synthesis, analytical characterization, and structure-activity relationships (SAR) of these derivatives is therefore of paramount importance for researchers in drug discovery and development.

This technical guide provides field-proven insights and detailed methodologies for the synthesis and analysis of (3-Methylphenyl)sulfonamido derivatives. We will explore both classical and modern synthetic routes, delve into the nuances of their spectroscopic characterization, and examine their biological relevance, with a specific focus on their role as enzyme inhibitors.

Synthesis of (3-Methylphenyl)sulfonamido Derivatives: A Tale of Two Methodologies

The construction of the sulfonamide bond is a well-established transformation in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.

Method 1: The Classical Approach via Sulfonyl Chloride

The most traditional and widely used method involves the reaction of 3-methylbenzenesulfonyl chloride with a primary or secondary amine. This reaction, often referred to as the Hinsberg reaction, provides a robust and scalable route to the desired sulfonamides.[3]

Causality Behind Experimental Choices:

  • Base: An acid scavenger, typically a non-nucleophilic base like pyridine or an aqueous alkali (NaOH, KOH), is essential to neutralize the hydrochloric acid (HCl) byproduct.[4][5] The choice of base can influence the reaction rate and work-up procedure. Aqueous alkali is cost-effective and efficient, but pyridine can be advantageous when the amine starting material has low water solubility.

  • Solvent: The solvent system is chosen to ensure the solubility of both the amine and the sulfonyl chloride. Biphasic systems (e.g., water/dichloromethane) or polar aprotic solvents like DMF or acetone are commonly employed.

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of N-Aryl-(3-methylphenyl)sulfonamide

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine or a mixture of acetone and water).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath. This is critical to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Add 3-methylbenzenesulfonyl chloride (1.1 eq.) portion-wise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up & Isolation:

    • Pour the reaction mixture into ice-cold dilute HCl. This step neutralizes the excess base and protonates the sulfonamide product, causing it to precipitate if it is insoluble.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining salts.

    • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted-(3-methylphenyl)sulfonamide.

Method 2: Modern Palladium-Catalyzed Reductive Coupling

Contemporary synthetic chemistry offers more advanced methods that can bypass the need for potentially harsh reagents like sulfonyl chlorides. A notable example is the palladium-catalyzed reductive coupling of a nitroarene with a sodium arylsulfinate.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) in conjunction with a ligand (e.g., Xantphos) is used to facilitate the carbon-nitrogen bond formation. The ligand stabilizes the palladium center and promotes the reductive-coupling cycle.

  • Reductant: Molybdenum hexacarbonyl (Mo(CO)₆) serves as the in-situ reductant, converting the nitro group of the nitroarene to a species that can be coupled with the sulfinate.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures (120 °C), which is necessary for efficient catalysis.

Experimental Protocol: Synthesis of N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamide[6]

  • Reactor Setup: To a dried Schlenk tube under a nitrogen atmosphere, add sodium 3-methylbenzenesulfinate (0.5 mmol), 4-nitrobiphenyl (0.75 mmol), Pd(OAc)₂ (0.025 mmol), Xantphos (0.05 mmol), and Mo(CO)₆ (0.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (1 mL) to the tube.

  • Reaction: Stir the resulting mixture at 120 °C for 12 hours. The elevated temperature is crucial for both the reduction of the nitro group and the catalytic coupling cycle.

  • Cooling and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (5.0 mL) and wash with water (3 x 5.0 mL) to remove the DMSO and inorganic byproducts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford the pure product.

Visualization of Experimental Workflow

The general workflow for the synthesis, purification, and characterization of these derivatives can be summarized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants 3-Methylbenzenesulfonyl Chloride + Amine Derivative Reaction Reaction (e.g., Classical or Pd-Catalyzed) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Derivative Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR FT-IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Pure->MP Assay Enzyme Inhibition Assay (e.g., CAII) Pure->Assay

Caption: General experimental workflow for (3-Methylphenyl)sulfonamido derivatives.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques and physical measurements provides a self-validating system for structural elucidation.

Physical Properties

The physical state and melting point are fundamental properties that give an initial indication of a compound's identity and purity. Pure crystalline solids typically exhibit a sharp melting range.

Compound NamePhysical StateMelting Point (°C)Reference
N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamideYellow Solid117-119[6]
3-[(3-Methylphenyl)sulfonamido]propyl SulfamateWhite Solid73-74[7]
Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups. The sulfonamide moiety has characteristic stretching frequencies for the S=O and N-H bonds.

Compound NameKey IR Peaks (cm⁻¹)AssignmentReference
N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamide1335, 1156Asymmetric & Symmetric SO₂ stretch[6]
3-[(3-Methylphenyl)sulfonamido]propyl Sulfamate3351, 3256N-H stretch[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for detailed structural confirmation. The chemical shifts and coupling patterns provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Data for N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamide [6] (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicity / Coupling (J Hz)IntegrationAssignment
7.65s1HAr-H
7.64-7.62m1HAr-H
7.50d, J = 7.52HAr-H
7.46d, J = 8.42HAr-H
7.40t, J = 7.62HAr-H
7.33-7.30m3HAr-H
7.15d, J = 8.42HAr-H
7.03br1HN-H
2.35s3HAr-CH₃

¹³C NMR Data for N-([1,1'-biphenyl]-4-yl)-3-methylbenzenesulfonamide [6] (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
140.0, 139.3, 138.9, 138.2, 135.7Aromatic C (quaternary)
133.8, 128.9, 128.8, 127.9, 127.6, 127.3, 126.8, 124.4, 121.8Aromatic C-H
21.3Ar-CH₃

Biological Activity and Mechanism of Action

(3-Methylphenyl)sulfonamido derivatives have shown promise as potent enzyme inhibitors. A key target for this class of compounds is Carbonic Anhydrase (CA).[7]

Carbonic Anhydrase Inhibition

Carbonic Anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[1]

Recent studies have shown that (3-Methylphenyl)sulfonamido derivatives can act as effective inhibitors of Carbonic Anhydrase II (CAII). For example, 3-[(3-Methylphenyl)sulfonamido]propyl Sulfamate was identified as an efficient inhibitor of CAII with a Ki (inhibition constant) of 0.76 µM.[7] The primary sulfonamide or sulfamate moiety is crucial for this activity, as it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the catalytic activity.

Mechanism of Carbonic Anhydrase II Inhibition

The diagram below illustrates the mechanism by which a (3-Methylphenyl)sulfonamido derivative inhibits CAII. The sulfonamide nitrogen binds to the catalytic zinc ion, mimicking the transition state of the natural substrate.

G Mechanism of Carbonic Anhydrase II Inhibition cluster_enzyme CAII Active Site Enzyme His₃-Zn²⁺-H₂O Complex Product HCO₃⁻ (Product) Enzyme->Product Catalyzes Reaction Inhibited_Complex His₃-Zn²⁺-NH₂SO₂-R (Inhibited Enzyme) Enzyme->Inhibited_Complex Binds & Inhibits Substrate CO₂ (Substrate) Substrate->Product H₂O Inhibitor R-SO₂NH₂ (3-Methylphenyl Derivative) Inhibitor->Inhibited_Complex

Sources

Physicochemical Profiling of Sulfonamido Benzoic Acid: Ionization, pKa, and Solubility

[1]

Executive Summary

Sulfonamido benzoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors, diuretics, and uricosuric agents. The physicochemical behavior of this class is defined by two ionizable moieties: the carboxylic acid (


12

For the canonical compound 4-sulfamoylbenzoic acid (Carzenide) , the experimental

3.50121

Chemical Identity and Structural Classes

To ensure precision, we must distinguish between the two structural isomers often conflated under the term "sulfonamido benzoic acid."

Type A: 4-Sulfamoylbenzoic Acid (Carzenide)[1][2][3][4][5][6][7]
  • Structure: The sulfur atom is directly bonded to the benzoic acid ring.[2]

  • Formula:

    
    
    
  • Role: Carbonic anhydrase inhibitor; intermediate for sulfa drugs.[2]

  • Key Feature: The sulfonamide nitrogen is unsubstituted (

    
    ), making it a very weak acid (
    
    
    ).[1][2]
Type B: 4-(Alk/Arylsulfonamido)benzoic Acid[1][2]
  • Structure: The nitrogen atom is directly bonded to the benzoic acid ring.[2]

  • Formula:

    
    
    
  • Role: Uricosuric agents (e.g., Probenecid analogs).[1][2]

  • Key Feature: The sulfonamide nitrogen is N-substituted with a phenyl ring, significantly increasing its acidity (

    
    ).[1][2]
    

Ionization Constants and Microspecies

The ionization behavior is governed by the interplay between the carboxyl and sulfonamide groups.[1][2]

4-Sulfamoylbenzoic Acid (Type A)

This molecule behaves as a dibasic acid.[2]

Ionization StepGroupExperimental pKaDescription
Step 1 (

)
Carboxyl (

)
3.50 Stronger acid than benzoic acid (

) due to the

(inductive) effect of the para-sulfamoyl group.[1][2]
Step 2 (

)
Sulfamoyl (

)
~10.1 The sulfonamide proton is weakly acidic.[1][2] At pH 7.4, this group remains largely neutral.

Physiological State: At pH 7.4 (blood plasma), 4-sulfamoylbenzoic acid exists >99.9% as the mono-anion (carboxylate ionized, sulfonamide neutral).[1][2]

4-(Benzenesulfonamido)benzoic Acid (Type B)[1][2]

When the nitrogen is attached to the electron-poor benzoic acid ring, the N-H bond becomes more acidic.[2]

Ionization StepGroupEstimated pKaDescription
Step 1 (

)
Carboxyl (

)
~3.8 - 4.0 Slightly lower than benzoic acid.[2]
Step 2 (

)
Sulfonamide (

)
~7.5 - 8.5 Significantly more acidic than Type A.[1][2] The N-H proton can dissociate near physiological pH.[1][2]

Visualization of Ionization Pathways

The following diagram illustrates the stepwise deprotonation of 4-sulfamoylbenzoic acid.

IonizationPathNeutralNeutral Species(pH < 3.5)HOOC-Ph-SO2NH2MonoAnionMono-Anion(pH 3.5 - 10.0)-OOC-Ph-SO2NH2(Dominant at Phys pH)Neutral->MonoAnionpKa1 = 3.50(Carboxyl deprotonation)DiAnionDi-Anion(pH > 10.1)-OOC-Ph-SO2NH-MonoAnion->DiAnionpKa2 ≈ 10.1(Sulfonamide deprotonation)

Caption: Stepwise ionization of 4-sulfamoylbenzoic acid. The mono-anion is the pharmacologically relevant species in plasma.[2]

Experimental Determination Protocols

To validate these values in a drug discovery setting, the following self-validating protocols are recommended.

Potentiometric Titration (The Gold Standard)

This method is ideal for compounds with solubility

12

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[1][2]

  • 0.15 M KCl (to maintain ionic strength).[1][2]

  • Degassed double-distilled water (carbonate-free).[2]

Protocol:

  • Preparation: Dissolve

    
     moles of the sulfonamido benzoic acid in 50 mL of 0.15 M KCl. Ensure complete dissolution (if solubility is low, use a methanol-water cosolvent and extrapolate to 0% methanol via the Yasuda-Shedlovsky equation).[2]
    
  • Acidification: Lower the pH to ~2.0 using 0.1 M HCl to ensure the starting species is fully protonated.

  • Titration: Titrate with 0.01 M NaOH using a high-precision autoburette (e.g., Metrohm or Sirius T3). Add titrant in increments of 0.5

    
    L.[2]
    
  • Data Acquisition: Record pH after equilibrium stabilization (

    
     mV/sec drift).
    
  • Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the carboxyl group (

    
    ), and the second (if observable within pH range) to the sulfonamide (
    
    
    ).[1] Use Bjerrum plots to calculate exact
    
    
    .[2]
LC-pH Method (For Low Solubility Compounds)

If the compound precipitates during titration, use Liquid Chromatography (LC) to determine

12

Protocol:

  • Buffers: Prepare mobile phases with constant organic modifier (e.g., 30% Acetonitrile) buffered at pH intervals of 0.5 from pH 2.0 to 8.0.

  • Injection: Inject the sample at each pH.

  • Observation: Measure the retention factor (

    
    ).[1][2][3] The neutral species (low pH) will have high retention; the ionized species (high pH) will have low retention.[1][2]
    
  • Calculation: Fit the sigmoidal curve of

    
     vs. pH to the Henderson-Hasselbalch equation:
    
    
    
    [1][2]

Implications for Drug Development[1]

Solubility Profile

The solubility of 4-sulfamoylbenzoic acid is pH-dependent.[2]

  • Gastric pH (1.2): The molecule is protonated (Neutral).[1][2] Solubility is minimal (intrinsic solubility,

    
    ). Risk of precipitation if formulated as a salt.[2]
    
  • Intestinal pH (6.8): The molecule is ionized (Mono-anion).[1][2] Solubility increases by orders of magnitude (

    
    ).[1][2] Since pH (6.[1][2]8) 
    
    
    pKa (3.50), the drug is highly soluble.[1][4]
Lipophilicity (LogD)[1][2]
  • LogP (Neutral): Estimated ~0.5 - 0.8.[2]

  • LogD (7.4): Due to ionization, the effective distribution coefficient drops significantly (LogD

    
     -2.5).[1][2] This suggests low passive permeability across membranes unless active transport is involved, but high renal clearance.
    
Structure-Activity Relationship (SAR)

The


12
  • To increase permeability: Add electron-donating groups (alkyls) to the ring to raise

    
     closer to 5-6, increasing the fraction of neutral species.[1][2]
    
  • To increase potency (CA inhibition): The unsubstituted sulfonamide (

    
    ) is required for Zinc binding in Carbonic Anhydrase.[1][2] Do not substitute the sulfonamide nitrogen.[2]
    

References

  • Carzenide Experimental pKa & Properties : DrugFuture. Carzenide Chemical Index. Retrieved from [Link][1]

  • Sulfonamide Acidity Mechanisms : ChemRxiv.[2] Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from [Link][1]

  • General Sulfonamide pKa Data : Organic Chemistry Data. Bordwell pKa Table (Acidity in Water). Retrieved from [Link]

  • Analytical Methodologies : Scielo. Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Retrieved from [Link]

Structure-Activity Relationship (SAR) of Methylphenyl Sulfonamides: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of modern medicinal chemistry, serving as a versatile pharmacophore in antimicrobial, anticancer, and neurological therapeutics. Within this chemical space, the methylphenyl sulfonamide scaffold—characterized by a methyl group attached to the phenyl ring of a benzenesulfonamide—presents a unique set of physicochemical properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of methylphenyl sulfonamides, exploring how subtle electronic and steric modifications dictate target binding, selectivity, and pharmacokinetic profiles.

Physicochemical & Pharmacophoric Profiling

The addition of a methyl group to a phenyl sulfonamide (e.g., 4-methylphenyl sulfonamide, also known as a tosyl derivative when substituted) fundamentally alters the molecule's interaction with biological targets through two primary mechanisms:

  • Electronic Effects (pKa Modulation): The sulfonamide nitrogen must often be deprotonated to form a monoanion for optimal coordination with metal ions (e.g., Zn²⁺ in metalloenzymes). The para-methyl group exerts a weak electron-donating effect (+I, inductive), which slightly decreases the acidity of the sulfonamide proton compared to unsubstituted or electron-withdrawing counterparts (like 4-chloro or 4-nitro). This shifts the pKa, reducing the population of the active anionic species at physiological pH (7.4)[1].

  • Steric and Lipophilic Constraints: The methyl group increases the lipophilicity (LogP) of the scaffold, enhancing membrane permeability. It provides a predictable steric bulk that can perfectly occupy hydrophobic pockets in target receptors, though it may clash in highly restricted binding sites.

Target-Specific SAR Case Studies

Case Study 1: Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases are zinc metalloenzymes where sulfonamides act as classical zinc-binding groups (ZBGs). In a study of N-cyanomethylsulfonamides, the SAR revealed high sensitivity to para-substitutions.

  • Causality: Compounds with electron-withdrawing groups (EWGs), such as the 4-nitrophenyl derivative, exhibited strong hCA II inhibition (Ki = 90 nM). The nitro group enhances the acidification of the SO₂NH proton, facilitating the monoanion state required for Zn(II) binding[2].

  • The Methyl Effect: Conversely, the N-cyanomethyl-4-methylphenyl sulfonamide demonstrated weak inhibitory activity (Ki = 1000–3500 nM). The electron-donating nature of the methyl group reduces the acidity of the sulfonamide, thereby impairing the critical zinc-coordination mechanism[3].

Case Study 2: Presenilin-1 (PSEN1) / Gamma-Secretase

Gamma-secretase inhibitors (GSIs) are critical in Alzheimer's disease and oncology (Notch signaling). Azabicyclo[2.2.2]octane sulfonamides have been developed as PSEN1-selective inhibitors.

  • Causality: Conformational modeling indicates that a characteristic 'U' shape orientation between the aromatic sulfonamide and the aryl ring is essential for PSEN1 selectivity and potency[4].

  • The Methyl Effect: Replacing a 4-chlorophenyl sulfonamide with a 4-methylphenyl sulfonamide resulted in a 7- to 12-fold drop in potency towards the PSEN1-APH1B complex[5]. While both groups offer similar steric bulk, the chlorine atom provides an electron-withdrawing effect that optimizes the electrostatic potential of the sulfonamide oxygens for hydrogen bonding within the PSEN1 catalytic core. The methyl group disrupts this delicate electronic balance, leading to reduced affinity[4].

Case Study 3: Ceramide Analogs in Oncology

Sphingolipid metabolism is a therapeutic target for virus-associated lymphomas (e.g., Primary Effusion Lymphoma, PEL).

  • Causality: Synthetic ceramide analogs require high lipophilicity to penetrate cell membranes and induce apoptosis.

  • The Methyl Effect: Compound 953, featuring a (S)-3-hydroxy-2-((4-methylphenyl)sulfonamide) backbone, displayed highly effective anti-PEL activities (>70% inhibition)[6]. Here, the 4-methylphenyl sulfonamide moiety acts not as a metal coordinator, but as a metabolically stable, lipophilic anchor that mimics the natural ceramide hydrocarbon chain while resisting enzymatic degradation[6].

Quantitative SAR Data Summary

Target / ComplexCompound / SubstitutionElectronic NaturePotency (Ki or IC50)Biological Outcome
hCA II N-Cyanomethyl-4-nitrophenyl sulfonamideStrong EWGKi = 90 nMHigh Zn²⁺ binding affinity[2]
hCA II N-Cyanomethyl-4-methylphenyl sulfonamideWeak EDGKi = 1000–3500 nMWeak Zn²⁺ binding affinity[3]
PSEN1-APH1B 4-Chlorophenyl azabicyclo-sulfonamideEWG / LipophilicLow nanomolarOptimal H-bonding, 'U' shape[4]
PSEN1-APH1B 4-Methylphenyl azabicyclo-sulfonamideEDG / Lipophilic7–12x Potency DropSuboptimal electrostatic profile[5]
PEL Cells Compound 953 (4-Methylphenyl sulfonamide)EDG / Lipophilic>70% Growth InhibitionHigh membrane permeability & stability[6]

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols describe the synthesis and biological evaluation of methylphenyl sulfonamides.

Protocol A: General Synthesis of N-Substituted 4-Methylphenyl Sulfonamides

Objective: Synthesize a high-purity sulfonamide derivative via nucleophilic acyl substitution.

  • Preparation: Dissolve 1.0 equivalent of the primary amine (e.g., aminoacetonitrile hydrochloride) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction, driving it to completion without participating in nucleophilic attack.

  • Sulfonylation: Cool the mixture to 0°C. Slowly add 1.1 equivalents of 4-methylbenzenesulfonyl chloride (tosyl chloride) dissolved in DCM dropwise. Causality: Dropwise addition at 0°C prevents exothermic side reactions and minimizes the formation of bis-sulfonamides.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system to ensure complete consumption of the starting amine.

  • Quenching & Extraction: Quench the reaction with 1M HCl (aq) to protonate unreacted amines. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation: Purify via flash column chromatography. Validate the structure using ¹H-NMR (confirming the characteristic para-substituted aromatic doublet of doublets around 7.2-7.8 ppm and the singlet methyl peak at ~2.4 ppm) and LC-MS[3].

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: Determine the Ki of the synthesized sulfonamide against hCA II.

  • Reagent Prep: Prepare a 10 mM stock solution of the sulfonamide in DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄) to achieve final concentrations ranging from 1 nM to 100 μM.

  • Enzyme Incubation: Incubate recombinant hCA II enzyme (10 nM final concentration) with the inhibitor solutions for 15 minutes at 20°C. Causality: Pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex before the substrate is introduced, preventing false-negative initial rate readings.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.

  • Detection: Monitor the decrease in absorbance at 557 nm using phenol red as a pH indicator. The hydration of CO₂ produces protons, lowering the pH and changing the indicator's color.

  • Validation: Calculate the initial velocity of the reaction. Use Acetazolamide as a positive control (expected Ki ~12 nM). Determine the Ki of the test compound using the Cheng-Prusoff equation to validate the assay's dynamic range.

Logical Workflows and Pathways

SAR_Logic Root Phenyl Sulfonamide Scaffold Sub_EWG Para-EWG (-NO2, -Cl) Increases SO2NH Acidity Root->Sub_EWG Sub_EDG Para-EDG (-CH3) Decreases SO2NH Acidity Increases Lipophilicity Root->Sub_EDG CA_Target Carbonic Anhydrase (hCA II) Sub_EWG->CA_Target PSEN_Target PSEN1 (Gamma-Secretase) Sub_EWG->PSEN_Target Sub_EDG->CA_Target Sub_EDG->PSEN_Target Lipid_Target Ceramide Analogs (PEL) Sub_EDG->Lipid_Target CA_Potent High Potency (Ki ~90 nM) Strong Zn2+ Binding CA_Target->CA_Potent EWG CA_Weak Weak Potency (Ki >1000 nM) Poor Monoanion Formation CA_Target->CA_Weak EDG PSEN_Potent High Potency Maintained H-Bonding PSEN_Target->PSEN_Potent EWG (-Cl) PSEN_Weak 7-12x Potency Drop Altered Electrostatics PSEN_Target->PSEN_Weak EDG (-CH3) Lipid_Potent High Efficacy (>70% Inhibition) Optimal Membrane Permeability Lipid_Target->Lipid_Potent EDG (-CH3)

Logic tree illustrating the divergent structure-activity relationships of phenyl sulfonamides.

Experimental_Workflow Synth 1. Chemical Synthesis (Arylsulfonyl Halide + Amine) Purify 2. Purification & Validation (NMR, LC-MS, TLC) Synth->Purify InVitro 3. In Vitro Assays (Stopped-Flow CO2 / WST-1) Purify->InVitro SAR 4. SAR Analysis (IC50 / Ki Determination) InVitro->SAR

Standardized experimental workflow for the synthesis and evaluation of sulfonamide derivatives.

Conclusion

The methylphenyl sulfonamide is not a universally "active" or "inactive" moiety; its efficacy is strictly context-dependent. As demonstrated, while the electron-donating methyl group diminishes potency in targets requiring highly acidic sulfonamide protons (like Carbonic Anhydrase) or specific electrostatic hydrogen-bonding networks (like PSEN1), it excels in applications demanding metabolic stability and lipophilicity, such as ceramide-mimicking oncology drugs. Understanding these fundamental physicochemical causalities is paramount for rational drug design.

References

  • Taylor & Francis. Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms.3

  • UCL Discovery. Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors.5

  • NIH / PMC. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma.6

  • Pharmacy 180. SAR of Sulphonamides - Chemotherapy.1

  • Taylor & Francis. Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides— a new zinc binding group.2

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Sulfonamido Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(aminosulfonyl)benzoic acid. This compound, possessing both a carboxylic acid and a sulfonamide moiety, is a representative structure for a class of molecules relevant in pharmaceutical development as intermediates or potential impurities. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, demonstrating its suitability for quality control and stability testing in the pharmaceutical industry.

Introduction

Sulfonamido benzoic acids represent a class of organic compounds that are important in medicinal chemistry and pharmaceutical development. They can act as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) or emerge as process-related impurities or degradants.[1] The presence of both an acidic carboxylic acid group and a weakly acidic sulfonamide group imparts amphoteric character to these molecules, presenting a unique challenge for chromatographic separation.[2] Controlling the ionization state of these functional groups via mobile phase pH is paramount to achieving good peak shape and reproducible retention.

The development of a robust and reliable analytical method is crucial for the quantitative determination of these compounds to ensure the quality, safety, and efficacy of pharmaceutical products. A stability-indicating method is one that can accurately measure the analyte of interest in the presence of its degradation products, which is a regulatory requirement for the analysis of pharmaceuticals.[3][4]

This application note provides a comprehensive guide for the development and validation of an HPLC method for a representative sulfonamido benzoic acid, 4-(aminosulfonyl)benzoic acid. The principles and protocols outlined herein can be adapted for other similar molecules.

Experimental

Materials and Reagents
  • Reference Standard: 4-(Aminosulfonyl)benzoic acid (purity ≥ 99%), sourced from a reputable supplier.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffers and Reagents: Potassium dihydrogen phosphate (KH2PO4), ortho-phosphoric acid (85%), sodium hydroxide, hydrochloric acid (37%), and hydrogen peroxide (30%), all of analytical grade.

  • Water: HPLC grade water, filtered through a 0.22 µm filter.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Rationale for Method Development

The selection of the chromatographic conditions was based on the physicochemical properties of 4-(aminosulfonyl)benzoic acid.

  • Column Selection: A C18 column was chosen as it provides good retention for moderately polar compounds. The long alkyl chains of the C18 stationary phase interact with the non-polar phenyl ring of the analyte.

  • Mobile Phase pH: The pKa of the carboxylic acid group is estimated to be around 4, while the sulfonamide group has a pKa of approximately 10. To ensure the analyte is in a single, non-ionized form and to achieve good retention and peak shape, the mobile phase pH was set to 3.0. At this pH, the carboxylic acid is protonated (non-ionized), minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The ratio of buffer to acetonitrile was optimized to achieve a reasonable retention time and good resolution from potential impurities.

  • Detector Wavelength: The UV spectrum of 4-(aminosulfonyl)benzoic acid shows a significant absorbance at 254 nm, providing good sensitivity for detection.

Method Development and Validation Workflow

The development and validation of the HPLC method followed a logical, stepwise approach to ensure its suitability for the intended purpose.

MethodDevelopmentWorkflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Initial_Screening Initial Screening (Column, Mobile Phase) Analyte_Characterization->Initial_Screening Guides initial choices Optimization Optimization (pH, Gradient, Temp.) Initial_Screening->Optimization Refine parameters Final_Method Finalized Method Optimization->Final_Method Lock conditions Specificity Specificity & Forced Degradation Final_Method->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter the buffer through a 0.45 µm nylon filter. The mobile phase is prepared by mixing 700 mL of this buffer with 300 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(aminosulfonyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a target concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method.[3][4] A stock solution of 4-(aminosulfonyl)benzoic acid was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 4 hours. Neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralized with 1N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H2O2, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours. A solution was then prepared at 100 µg/mL.

  • Photolytic Degradation: A solution of the drug substance (100 µg/mL) was exposed to UV light (254 nm) for 48 hours.

All degraded samples were diluted with the mobile phase to a final concentration of approximately 100 µg/mL before injection.

Results and Discussion

The developed method demonstrated good chromatographic performance for 4-(aminosulfonyl)benzoic acid. The peak was well-shaped and free from tailing, with a retention time of approximately 6.5 minutes.

Specificity and Forced Degradation

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo sample, both of which showed no interfering peaks at the retention time of the analyte. The results of the forced degradation studies are summarized in Table 2.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C, 4h)~15%One major degradation peak observed at RRT 0.8.
Base Hydrolysis (1N NaOH, 80°C, 2h)~25%Two major degradation peaks observed at RRT 0.6 and 1.5.
Oxidative (30% H2O2, RT, 24h)~10%One minor degradation peak observed at RRT 1.2.
Thermal (105°C, 48h)< 5%No significant degradation observed.
Photolytic (UV 254nm, 48h)< 5%No significant degradation observed.

In all cases, the main peak of 4-(aminosulfonyl)benzoic acid was well-resolved from all degradation products, demonstrating the stability-indicating nature of the method.

Method Validation

The method was validated according to ICH Q2(R1) guidelines.[5][6][7][8]

Table 3: Summary of Method Validation Data

ParameterAcceptance CriteriaResult
Linearity
Range50 - 150 µg/mL (5 levels)50, 75, 100, 125, 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%
80% level (80 µg/mL)99.5%
100% level (100 µg/mL)100.2%
120% level (120 µg/mL)101.1%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (n=6)≤ 2.0%1.2%
Robustness % RSD ≤ 2.0%
Flow Rate (± 0.1 mL/min)1.1%
Mobile Phase pH (± 0.2)1.5%
Column Temperature (± 5°C)0.9%

The validation results demonstrate that the method is linear, accurate, precise, and robust for the intended range.

System Suitability

To ensure the performance of the chromatographic system, system suitability parameters should be checked before each analytical run.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of 5 replicate injections ≤ 2.0%

Conclusion

A simple, rapid, and robust stability-indicating RP-HPLC method for the determination of 4-(aminosulfonyl)benzoic acid has been successfully developed and validated as per ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of 4-(aminosulfonyl)benzoic acid in the pharmaceutical industry. The logical workflow for method development and validation presented in this note can serve as a template for analyzing other structurally related compounds.

LogicalRelationships cluster_Method Method Parameters cluster_Performance Performance Characteristics Column C18 Column Retention Good Retention (~6.5 min) Column->Retention PeakShape Symmetrical Peak (T ≤ 2.0) Column->PeakShape Resolution High Resolution (from degradants) Column->Resolution MobilePhase Mobile Phase (pH 3.0 Buffer/ACN) MobilePhase->Retention MobilePhase->PeakShape MobilePhase->Resolution Detection UV Detection (254 nm) Analyte 4-(Aminosulfonyl) benzoic acid Analyte->Column interacts with Analyte->MobilePhase is eluted by Analyte->Detection is detected by

Caption: Logical relationships in the developed HPLC method.

References

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available at: [Link]

  • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Available at: [Link]

  • Key Validation Characteristics in ICH Q2. Altabrisa Group. Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available at: [Link]

  • Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-. PubChem. Available at: [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and. Semantic Scholar. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • 4-(Aminosulfonyl)benzamide. PubChem. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Benzoic Acid Parameters observed during forced degradation study S. No.... ResearchGate. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available at: [Link]

Sources

Application Note: Optimal Solubilization Strategies for 4-((3-Methylphenyl)sulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-((3-Methylphenyl)sulfonamido)benzoic acid is a structurally complex organic compound frequently utilized as a pharmacophore in drug discovery. The molecule features two distinct ionizable groups: a carboxylic acid and a weakly acidic sulfonamide, bridged by hydrophobic aromatic rings. This structural dichotomy presents a significant solubilization challenge during in vitro assay preparation.

The poor aqueous solubility of this compound at neutral or acidic pH is driven by its high crystal lattice energy. The molecule readily forms intermolecular hydrogen bonds (via carboxylic acid dimers and sulfonamide linkages) and engages in


 stacking between its aromatic rings.
  • Carboxylic Acid (pKa ~4.2): At pH levels below 4.0, the molecule is fully protonated and highly lipophilic[1].

  • Sulfonamide (pKa ~9.0-10.0): Acts as a weak acid, remaining unionized at physiological pH.

  • Hydrophobic Effect: The tolyl (3-methylphenyl) group significantly increases the partition coefficient (LogP), making water an energetically unfavorable solvent unless the molecule is fully ionized[2].

To overcome these thermodynamic barriers, polar aprotic solvents are required. These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively disrupting the solute's crystal lattice without requiring ionization[3],[4].

Solvent Selection Matrix

The following table summarizes the quantitative expectations and mechanistic actions of various solvents when applied to sulfonamide-benzoic acid derivatives.

SolventSolubilizing MechanismExpected CapacityRecommended Application
Anhydrous DMSO Dipole-dipole interaction, strong H-bond acceptorHigh (>50 mM)Primary master stock solution creation
Anhydrous DMF Solvation of polar sulfonamide linkagesHigh (>50 mM)Alternative to DMSO for specific sensitive assays
Ethanol (Absolute) Weak H-bonding, moderate polarityLow (<5 mM)Assays highly sensitive to DMSO toxicity
Aqueous Buffer (pH < 5.0) None (Compound remains unionized)Very Low (<0.1 mM)Not recommended; high risk of precipitation
Aqueous Buffer (pH > 8.0) Deprotonation of the carboxylic acidModerate (~1-5 mM)Final assay working solutions

Mechanistic Insights: Mitigating the "Solvent Crash"

A common failure point in drug screening is the "solvent crash"—kinetic precipitation that occurs when a high-concentration DMSO stock is directly diluted into a neutral aqueous buffer. When diluting 4-((3-Methylphenyl)sulfonamido)benzoic acid into aqueous media, the pH-solubility profile becomes the dominant factor. Benzoic acid derivatives typically exhibit poor solubility below their pKa but show exponentially increased solubility in alkaline environments due to the formation of a highly soluble carboxylate anion[2],[1].

If the final assay buffer is at pH 7.4, the sudden drop in the solvent's dielectric constant (from 100% DMSO to >99% water) causes a rapid hydrophobic collapse of the tolyl groups, exceeding the compound's thermodynamic solubility[2]. This must be mitigated through stepwise dilution or the introduction of micelle-forming surfactants.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock

Causality Note: Water absorption from the atmosphere degrades DMSO's solvating power over time. Using anhydrous DMSO prevents premature micro-precipitation of the hydrophobic tolyl group.

  • Calculate Mass: The molecular weight of the compound (and its close structural isomers) is approximately 291.32 g/mol [5]. To prepare 1 mL of a 50 mM stock, precisely weigh 14.57 mg of the compound.

  • Weighing: Transfer the powder into a sterile, amber glass vial. (Reasoning: Amber glass prevents potential UV-induced degradation of the light-sensitive sulfonamide bond).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity)[3].

  • Agitation: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. (Reasoning: Thermal energy combined with acoustic cavitation provides the activation energy required to overcome the high crystal lattice energy of the aromatic rings).

  • Self-Validation: Visually inspect the vial against a dark background. The solution must be completely optically clear with no suspended particulates. Aliquot and store at -20°C.

Protocol B: Aqueous Dilution for In Vitro Assays

Causality Note: Stepwise reduction of the dielectric constant prevents sudden hydrophobic collapse.

  • Buffer Preparation: Ensure the target assay buffer is at least pH 7.4. If the biological assay permits, adjusting the buffer to pH 8.0 will significantly increase the solubility ceiling by fully ionizing the benzoic acid moiety[1].

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 50 mM master stock into a 50% DMSO / 50% Buffer mixture.

  • Final Addition: Add the intermediate stock dropwise to the final assay buffer while under continuous, rapid vortexing.

  • Self-Validation (Turbidity Check): Measure the Optical Density at 600 nm (

    
    ) of the final solution. An 
    
    
    
    greater than 0.05 compared to a buffer blank indicates micro-precipitation. If this occurs, the addition of a surfactant (e.g., 0.01% Tween-20) is required to form stabilizing micelles.

Workflow Visualization

Workflow N1 Weigh Compound (MW: 291.32 g/mol) N2 Add Anhydrous DMSO (Target: 50 mM Stock) N1->N2 N3 Visual Inspection: Is Solution Clear? N2->N3 N4 Sonicate & Warm (37°C for 5 mins) N3->N4 No N5 Store Stock Solution (Aliquot at -20°C) N3->N5 Yes N4->N3 N6 Dilute into Aqueous Buffer (pH 7.4 - 8.0) N5->N6 N7 OD600 Check: Is OD > 0.05? N6->N7 N8 Micro-precipitation! Add surfactant or adjust pH N7->N8 Yes (Crash) N9 Proceed to In Vitro Assay N7->N9 No (Clear) N8->N6

Workflow for DMSO solubilization and aqueous dilution of sulfonamide-benzoic acid derivatives.

References

  • Title: 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (Compound Data) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach Source: Polymers in Medicine URL: [Link]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL: [Link]

  • Title: Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Recrystallization techniques for purifying sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Strategies for Sulfonamide Derivatives

Abstract

Sulfonamide derivatives represent a foundational class of antimicrobials and carbonic anhydrase inhibitors. However, their purification is complicated by their amphoteric nature, propensity for polymorphism, and thermal sensitivity. This guide moves beyond generic "dissolve and cool" instructions, providing a chemically grounded framework for selecting the optimal purification strategy. We detail three distinct protocols—Thermal Recrystallization, pH-Shift Precipitation, and Anti-Solvent Crystallization—supported by mechanistic insights into solubility profiles and pKa-driven separation.

Physicochemical Basis of Purification

To design an effective recrystallization protocol, one must first understand the molecular behavior of the sulfonamide pharmacophore (


).
The Amphoteric Advantage

Sulfonamides are amphoteric. The sulfonamide nitrogen (


) is weakly acidic (pKa 

5–10), allowing deprotonation by strong bases.[1] Conversely, the aniline nitrogen (if present, e.g., in sulfanilamide) is weakly basic (pKa

2–3).[1]
  • Implication: We can utilize pH manipulation to solubilize the drug while leaving non-ionizable impurities (e.g., sulfones, unreacted hydrocarbons) behind, or vice versa.

Solubility Profiles & Polymorphism

Sulfonamides often exhibit "oiling out" (liquid-liquid phase separation) before crystallizing, particularly in single-solvent systems.[1] Mixed-solvent systems (e.g., Ethanol/Water) are preferred because they allow for fine-tuning of polarity to match the specific derivative.

Table 1: Physicochemical Properties of Common Sulfonamide Derivatives

CompoundpKa (Acidic)pKa (Basic)Preferred Solvent SystemPrimary Challenge
Sulfamethoxazole 5.61.7EtOH : Water (1:[1]2)Polymorphism (Forms I, II, III)
Sulfadiazine 6.52.0Acetone : WaterLow solubility in pure EtOH
Sulfanilamide 10.42.6Water (hot) or 95% EtOHHigh water solubility
Sulfathiazole 7.22.4EtOH : Water (1:[1]1)Oiling out; multiple polymorphs

Strategic Decision Framework

Select the protocol based on the impurity profile and thermal stability of your crude material.

G Start Crude Sulfonamide Analysis Q1 Is the Crude Purity < 85%? Start->Q1 Q2 Is the compound thermally unstable (>60°C)? Q1->Q2 No (Fine Purification) Protocol_B PROTOCOL B: pH-Shift Precipitation (Acid-Base Extraction) Q1->Protocol_B Yes (Gross Impurities) Protocol_C PROTOCOL C: Anti-Solvent Crystallization Q2->Protocol_C Yes (Labile) Protocol_A PROTOCOL A: Thermal Recrystallization (Binary Solvent) Q2->Protocol_A No (Stable)

Figure 1: Decision tree for selecting the optimal purification strategy based on crude purity and thermal stability.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Binary Solvent)

Best for: High-purity polishing (>85% starting purity) and polymorph control.[1]

Theory: The addition of water (high dielectric constant) to a hot ethanolic solution drastically reduces the solubility of the sulfonamide, forcing crystallization. The slow cooling rate allows for thermodynamic selection of the most stable polymorph.

Materials:

  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Deionized Water (pre-heated to 60°C)

  • Activated Charcoal (optional, for decolorization)[2]

Step-by-Step Workflow:

  • Dissolution: Place 10 g of crude sulfonamide in a round-bottom flask. Add minimum boiling Ethanol (~30–50 mL) to dissolve.

    • Note: If the solution is dark, add 1% w/w activated charcoal, boil for 2 mins, and filter hot through Celite.

  • The Cloud Point: While maintaining boiling, slowly add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clarification: Add just enough hot Ethanol (1–2 mL) to redissolve the turbidity and restore a clear solution.

  • Nucleation & Growth: Remove from heat. Cover the flask with a watch glass.

    • Critical Step: Allow to cool to room temperature undisturbed for 2–4 hours. Do not place directly in ice; rapid cooling promotes amorphous precipitation or metastable polymorphs.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to complete precipitation.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol:Water (1:1) mixture.

Protocol B: pH-Shift Precipitation (Acid-Base Purification)

Best for: Low-purity crude (<85%) or removing non-ionizable organic impurities.

Theory: This method leverages the acidic nature of the sulfonamide nitrogen (


). At pH 11, the sulfonamide exists as a soluble anion. Non-acidic impurities remain insoluble and are filtered off. Acidification then regenerates the neutral, insoluble sulfonamide.

Materials:

  • 10% NaOH solution[3]

  • 10% HCl solution[4]

  • pH meter or indicator paper

Step-by-Step Workflow:

  • Solubilization: Suspend the crude solid in water (10 mL/g). Slowly add 10% NaOH with stirring until the pH reaches ~11–12 and the sulfonamide dissolves.

  • Filtration (Purification Step 1): Filter the alkaline solution to remove insoluble non-acidic impurities (e.g., unreacted anilines, sulfones).

  • Precipitation: Transfer the filtrate to a clean beaker. While stirring vigorously, add 10% HCl dropwise.

    • Observation: A precipitate will begin to form as the pH approaches the pKa.

  • Endpoint: Continue adding acid until the pH is approximately 4–5.

    • Why pH 4? Going too low (pH < 2) may protonate the aniline amine group (if present), resolubilizing the compound as a cationic salt.

  • Digestion: Stir the slurry for 15 minutes to ensure uniform particle growth.

  • Isolation: Filter and wash thoroughly with water to remove NaCl byproducts.

Protocol C: Anti-Solvent Crystallization (Drowning-Out)

Best for: Thermally sensitive derivatives or compounds prone to hydrolysis.[1]

Theory: The compound is dissolved in a "good" solvent (high solubility) and mixed with a "bad" solvent (miscible with the good solvent, but zero solubility for the drug).[5] This creates high supersaturation at ambient temperature.

Materials:

  • Good Solvent: Acetone, DMF, or DMSO[1]

  • Anti-Solvent: Water or Diethyl Ether

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in the minimum volume of Acetone at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove particulate matter.

  • Dosing: Place the Anti-Solvent (Water) in a large beaker with vigorous stirring.

  • Addition: Slowly add the Acetone solution into the Water (Reverse addition).

    • Ratio: Typically 1:5 or 1:10 (Solvent:Anti-Solvent).

  • Isolation: Filter immediately to prevent Ostwald ripening if particle size is not a concern, or stir for 1 hour to stabilize the crystal habit.

Troubleshooting & Critical Quality Attributes (CQA)

Table 2: Common Failure Modes and Corrective Actions

SymptomProbable CauseCorrective Action
Oiling Out Temp. too high; Impurities lowering MPAdd seed crystals at the cloud point; Use a solvent with a lower boiling point (e.g., switch from water to toluene/ethanol).
Colored Crystals Oxidation products (azo compounds)Use activated charcoal in Protocol A; Ensure Protocol B filtration is thorough.
Low Yield pH incorrect (Protocol B) or excess solventCheck pH (target 4–5); Concentrate mother liquor; Cool to -10°C.
Amorphous Solid Cooling too fast (Shock cooling)Reheat and cool slowly (1°C/min); Use seeding.
Polymorph Control Workflow

Sulfonamides are notorious for polymorphism.[5][6] To ensure batch-to-batch consistency, validate the crystal form using DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction).

Polymorph Sample Recrystallized Sample DSC DSC Analysis Sample->DSC XRD PXRD Analysis Sample->XRD Match Pattern Matches Reference Standard? DSC->Match XRD->Match Pass Release Batch Match->Pass Yes Fail Reprocess: Change Solvent/Cooling Rate Match->Fail No

Figure 2: Validation workflow for ensuring polymorphic purity.

References

  • Delgado, D. R., et al. (2016).[1][7] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[7] Revista Colombiana de Química.[7] Retrieved from [Link]

  • Nora, S., et al. (2022).[1] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design.[6] Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05).[3] Retrieved from [Link][1]

  • Majw, et al. (2020).[1] Acidic conditions enhance the removal of sulfonamide antibiotics and antibiotic resistance determinants in swine manure.[8] Environmental Pollution. Retrieved from [Link]

Sources

Preparation of 4-((3-Methylphenyl)sulfonamido)benzoic acid stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Standardization of 4-((3-Methylphenyl)sulfonamido)benzoic acid Stock Solutions in DMSO

Target Audience: Researchers, scientists, and drug development professionals.

Abstract

4-((3-Methylphenyl)sulfonamido)benzoic acid is a highly specific small molecule frequently utilized in biochemical screening and enzyme inhibition assays. Due to the presence of both a sulfonamide linkage and a carboxylic acid moiety, the compound exhibits complex solubility and stability dynamics. This application note provides a field-proven, self-validating protocol for the preparation, handling, and storage of its stock solutions in dimethyl sulfoxide (DMSO), ensuring maximum chemical integrity and assay reproducibility.

Chemical Profile & Solvation Dynamics

4-((3-Methylphenyl)sulfonamido)benzoic acid (CAS: 885268-94-0) is characterized by strong intermolecular hydrogen bonding between its sulfonamide (


) and carboxylic acid (

) groups. This structural feature renders the compound practically insoluble in aqueous environments at neutral or acidic pH, necessitating the use of a polar aprotic solvent like DMSO for stock preparation.

Table 1: Physicochemical Properties

Property Specification
Chemical Name 4-((3-Methylphenyl)sulfonamido)benzoic acid
CAS Number 885268-94-0

| Molecular Formula |


 |
| Molecular Weight  | 291.33  g/mol  |
| Primary Solvent  | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Aqueous Solubility  | Poor (pH-dependent; precipitates in acidic buffers) |

Mechanistic Insights: Stability & Degradation

As a Senior Application Scientist, it is critical to understand why specific handling procedures are mandated. A protocol is only as robust as the chemical principles underlying it.

  • Hygroscopicity and Hydrolysis: DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, or if the stock is subjected to repeated freeze-thaw cycles, atmospheric moisture condenses into the solution. The sulfonamide group is highly susceptible to hydrolysis in the presence of water, leading to the irreversible cleavage of the S-N bond and the formation of inactive sulfanilic acid byproducts[1].

  • Photodegradation: Sulfonamide-containing molecules are sensitive to ultraviolet (UV) and standard fluorescent laboratory lighting. Photon exposure induces oxidative stress, accelerating the degradation of the benzoic acid moiety[1].

  • Thermal Constraints: While gentle heating aids in disrupting intermolecular hydrogen bonds during dissolution, DMSO can undergo exothermic decomposition if exposed to incompatible substances or excessive heat[2]. Heating must never exceed 37°C.

Degradation cluster_factors S 4-((3-Methylphenyl)sulfonamido) benzoic acid in DMSO H Hydrolysis (S-N Bond Cleavage) S->H Aqueous microenvironments P Photodegradation (Oxidative Stress) S->P Photon exposure M Moisture / H2O (Hygroscopic DMSO) M->H L UV / Fluorescent Light (Improper Storage) L->P I Inactive Byproducts (e.g., Sulfanilic Acid Derivatives) H->I P->I

Caption: Primary degradation pathways of sulfonamide-based compounds in suboptimal storage conditions.

Standardized Protocol for DMSO Stock Preparation

This methodology establishes a self-validating workflow to ensure the structural integrity of the compound is maintained from powder to assay[3].

Materials Required:
  • 4-((3-Methylphenyl)sulfonamido)benzoic acid powder (≥95% purity)[4].

  • Anhydrous DMSO (Molecular Biology Grade, water content

    
     0.005%).
    
  • Sterile, amber microcentrifuge tubes (to prevent photodegradation).

  • Analytical balance (0.01 mg precision).

  • Water bath or sonicator (temperature-controlled).

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized compound vial and anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, guaranteeing downstream hydrolysis.

  • Mass Calculation & Weighing: Weigh the required mass of the compound based on your target concentration (See Table 2). Transfer immediately to a sterile amber tube.

  • Solvation: Add the calculated volume of anhydrous DMSO. Cap the tube tightly.

  • Dissolution via Sonication: Vortex the solution for 30 seconds. If particulates remain, place the tube in a sonication bath set to a maximum of 37°C for 2–5 minutes[1]. Causality: Gentle thermal energy breaks the strong intermolecular hydrogen bonds of the carboxylic acid dimer without triggering thermal degradation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber vials.

  • Cryopreservation: Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[3].

Table 2: Reagent Preparation Matrix (MW: 291.33 g/mol )

Target Concentration Volume of Anhydrous DMSO Required Mass of Compound
10 mM 1.0 mL 2.91 mg
10 mM 5.0 mL 14.57 mg
50 mM 1.0 mL 14.57 mg

| 50 mM | 5.0 mL | 72.83 mg |

Workflow A 1. Weigh Compound (Anhydrous Conditions) B 2. Add Anhydrous DMSO (Molecular Biology Grade) A->B C 3. Vortex & Sonicate (Max 37°C) B->C D 4. Visual QC (Check for Particulates) C->D E 5. Aliquot into Amber Vials D->E F 6. Store at -20°C / -80°C (Avoid Freeze-Thaw) E->F

Caption: Standardized workflow for the preparation and storage of sulfonamide DMSO stock solutions.

Quality Control & Assay Integration

To ensure trustworthiness in your experimental data, the stock solution must act as a self-validating system:

  • Visual QC Check: Before adding the DMSO stock to any aqueous assay buffer, inspect the aliquot against a light source. It must be perfectly clear. Any turbidity indicates moisture contamination or compound degradation.

  • Aqueous Dilution Protocol: When introducing the DMSO stock into aqueous media (e.g., cell culture media or enzymatic buffers), perform a stepwise dilution. Add the stock dropwise while actively vortexing the aqueous buffer to prevent localized high concentrations that trigger spontaneous precipitation[3]. Ensure the final DMSO concentration in biological assays does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Analytical Validation: If an aliquot has been stored at -80°C for longer than 6 months, validate its integrity via LC-MS prior to use to confirm the absence of sulfanilic acid byproducts.

References

  • ResearchGate. "Effects of incompatible substances on the thermal stability of dimethyl sulfoxide". ResearchGate. Available at:[Link]

Sources

Microwave-assisted synthesis of sulfonamido benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sulfonamido Benzoic Acids

Executive Summary & Pharmacological Context

Sulfonamido benzoic acids represent a highly versatile class of pharmacophores critical to modern drug discovery. They function as robust building blocks for synthesizing protease inhibitors, antibacterial agents, and highly selective carbonic anhydrase inhibitors[1]. However, the conventional synthesis of these compounds from sulfonic acids is notoriously inefficient. Traditional methods require harsh, toxic chlorinating agents (such as thionyl chloride), prolonged thermal heating, and complex purification steps that often result in poor yields due to the competitive hydrolysis of intermediate sulfonyl chlorides.

Mechanistic Causality: The Microwave Advantage

To understand why this protocol outperforms conventional thermal methods, we must examine the physical chemistry of microwave (MW) irradiation. Conventional heating relies on thermal conduction, which is slow and often leads to the thermal degradation of sensitive functional groups.

Microwave synthesis, conversely, relies on dielectric heating [4]. The electromagnetic field directly interacts with the dipoles of polar solvents (like acetone and THF) and the reagents themselves. This direct energy transfer causes localized "superheating," which rapidly overcomes the activation energy barrier for the nucleophilic substitution[4].

  • During Activation: MW irradiation accelerates the reaction between the sulfonic acid and TCT, rapidly forming a highly reactive sulfonyl triazine intermediate without the generation of corrosive gaseous byproducts (like HCl or SO₂)[2][3].

  • During Coupling: The localized heating enhances the nucleophilicity of the aminobenzoic acid, allowing it to efficiently attack the sterically hindered sulfonyl intermediate, driving the reaction to completion in minutes rather than hours[2][5].

Reaction Pathway & Logical Workflow

ReactionWorkflow S1 1. Sulfonic Acid + TCT + NEt3 (Solvent: Acetone) MW1 MW Irradiation (80°C, 20 min) S1->MW1 Int Sulfonyl Triazine Intermediate (Reactive Electrophile) MW1->Int Activation Step MW2 MW Irradiation (50°C, 10 min) Int->MW2 S2 2. Aminobenzoic Acid + NaOH (Solvent: THF/H2O) S2->MW2 Nucleophile Addition Prod Sulfonamido Benzoic Acid (Target Product) MW2->Prod Coupling & Acidic Workup

Microwave-assisted workflow for the direct synthesis of sulfonamido benzoic acids.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed for the synthesis of derivatives such as 4-((4-methylphenyl)sulfonamido)benzoic acid[6][7]. Every phase includes built-in validation checks to ensure process integrity.

Phase 1: Activation of the Sulfonic Acid

  • Reagent Charging: In a 10 mL microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar, suspend the chosen sulfonic acid (e.g., p-toluenesulfonic acid, 1.0 mmol) and 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 mmol) in 3.0 mL of anhydrous acetone[2][3].

  • Base Addition: Add triethylamine (NEt₃, 1.0 mmol) dropwise.

    • Causality: NEt₃ acts as an essential acid scavenger. It neutralizes the system and catalyzes the nucleophilic substitution on the triazine ring, ensuring the rapid formation of the reactive sulfonyl triazine intermediate[2].

  • Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer at 80 °C for 20 minutes[2][3].

    • Self-Validation Checkpoint: A dense white precipitate (triethylammonium cyanurate) will form in the vial. This visual cue confirms that the activation step has successfully proceeded[2].

Phase 2: Nucleophilic Coupling 4. Filtration: Cool the vial to room temperature. Filter the mixture rapidly through a short pad of Celite to remove the precipitated salts, collecting the filtrate containing the active intermediate[2]. 5. Amine Addition: Transfer the filtrate to a clean microwave vial. Add the aminobenzoic acid (e.g., 4-aminobenzoic acid, 1.0 mmol), followed by 1.0 mL of THF and 1.2 equivalents of aqueous NaOH (2M solution)[2][3].

  • Causality: The aqueous NaOH selectively deprotonates the carboxylic acid moiety of the aminobenzoic acid. This prevents the carboxylate from acting as a competing nucleophile, ensuring that only the primary amine attacks the sulfonyl intermediate[7].

  • Microwave Irradiation: Seal and irradiate the mixture at 50 °C for exactly 10 minutes[2][3].

Phase 3: Isolation and Self-Validation 7. Extraction: Dilute the reaction mixture with 10 mL of distilled water and wash with 10 mL of dichloromethane (DCM).

  • Causality: Unreacted organic impurities and neutral byproducts partition into the DCM layer. Because the target sulfonamido benzoic acid is currently a deprotonated sodium salt, it remains safely isolated in the aqueous layer.

  • Acidification (Critical Validation): Carefully acidify the separated aqueous layer using 10% HCl dropwise while stirring, until the pH reaches ~2.0[7].

    • Self-Validation Checkpoint: A sudden, dense precipitation of the product will occur. As the carboxylate is protonated, the highly lipophilic sulfonamide motif drastically reduces the molecule's aqueous solubility, forcing it out of solution[7].

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under a vacuum. The product generally achieves >95% purity at this stage. If necessary, recrystallize from ethyl acetate/n-hexane[7].

Quantitative Data: Process Efficiency Comparison

The following data summarizes the empirical advantages of transitioning from conventional thermal heating to the microwave-assisted protocol.

Process ParameterConventional Thermal MethodMicrowave-Assisted ProtocolMechanistic Causality / Advantage
Activation Time 12 - 24 hours20 minutes[3]Dielectric heating rapidly overcomes the activation energy barrier.
Coupling Time 6 - 12 hours10 minutes[2]Localized superheating accelerates nucleophilic attack.
Overall Yield 55% - 70%85% - 95%[2][3]Short reaction times suppress competitive hydrolysis of intermediates.
Activating Agent SOCl₂ or POCl₃ (Toxic/Corrosive)TCT (Stable Solid)[3]TCT is environmentally benign and avoids gaseous HCl/SO₂ byproducts.
Purification Column ChromatographyAcid-Base Precipitation[7]High conversion leaves minimal impurities, allowing simple filtration.

References

  • Microwave Synthesis of Sulfonamides | PDF | Amine | Acid - Scribd. (Scribd). 2

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (Organic-Chemistry.org). 3

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. (MDPI). 7

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (PMC / NIH). 1

  • A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. (RSC Publishing). 4

Sources

In vitro assay protocols using 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Assay Protocols for 4-((3-Methylphenyl)sulfonamido)benzoic Acid

Abstract

This application note provides a comprehensive technical guide for the evaluation of 4-((3-Methylphenyl)sulfonamido)benzoic acid (CAS: 885268-94-0), a representative sulfonamide-benzoic acid scaffold. Due to its structural pharmacophore—combining a zinc-binding sulfonamide group with a polar benzoic acid moiety—this compound is frequently utilized in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes (specifically Carbonic Anhydrase isoforms) and as a model for studying plasma protein binding of acidic ligands. This guide details protocols for enzymatic inhibition, thermodynamic solubility, and plasma stability, ensuring robust data generation for hit-to-lead optimization.

Introduction & Mechanism of Action

Compound Identity:

  • IUPAC Name: 4-[(3-methylphenyl)sulfonamido]benzoic acid[1][2][3]

  • Molecular Formula: C₁₄H₁₃NO₄S

  • Molecular Weight: 291.32 g/mol [4]

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH-): A classical bioisostere for transition state mimics; primary binding motif for zinc-containing metalloenzymes (e.g., Carbonic Anhydrases, MMPs).

    • Benzoic Acid (-COOH): Provides solubility at physiological pH and facilitates electrostatic interactions (salt bridges) with arginine/lysine residues in protein binding pockets.

Mechanistic Hypothesis (Target Engagement): The primary application of this scaffold is as a Carbonic Anhydrase (CA) Inhibitor . The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (


) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. Simultaneously, the benzoic acid tail extends into the hydrophilic region of the active site, potentially interacting with residues such as Gln92 or Asn62 (in CA II).

DOT Diagram: Proposed Binding Mechanism

CA_Inhibition_Mechanism Compound 4-((3-Methylphenyl) sulfonamido)benzoic acid Zinc Active Site Zn2+ Compound->Zinc Sulfonamide N coordinates Zn2+ Water Zn-bound H2O/OH- Compound->Water Displaces Inhibition Enzymatic Inhibition (Ki Determination) Compound->Inhibition Result Zinc->Water Stabilizes Catalysis CO2 Hydration (Catalytic Cycle) Water->Catalysis Required for

Figure 1: Mechanistic workflow of sulfonamide-mediated Carbonic Anhydrase inhibition.

Material Preparation & Handling

Standard Stock Solution (10 mM):

  • Weigh 2.91 mg of 4-((3-Methylphenyl)sulfonamido)benzoic acid.

  • Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

  • Vortex for 60 seconds. Note: Sonicate if visible particulates remain.

  • Store aliquots at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Solubility Warning: The benzoic acid moiety renders the compound pH-sensitive.

  • pH < 4.0: Low solubility (protonated form precipitates).

  • pH > 7.0: High solubility (ionized carboxylate form).

  • Critical Step: Always dilute stock into buffered media (pH 7.4) rather than pure water to prevent "crashing out."

Protocol A: Carbonic Anhydrase II Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human Carbonic Anhydrase II (hCAII) using a colorimetric esterase assay.

Principle: hCAII catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm). The inhibitor prevents this hydrolysis.

Reagents:

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Enzyme: Recombinant human CAII (final conc: 100 nM).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetone; Final: 1 mM).

  • Control Inhibitor: Acetazolamide (Standard).

Step-by-Step Procedure:

  • Preparation: Dilute the 10 mM compound stock in Assay Buffer to prepare a 2x concentration series (e.g., 200 µM to 0.01 µM).

  • Plating: Add 50 µL of diluted compound to a 96-well clear microplate.

  • Enzyme Addition: Add 25 µL of hCAII enzyme solution (400 nM stock).

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 25 µL of 4-NPA substrate (4 mM working solution).

  • Measurement: Immediately measure Absorbance at 400 nm in kinetic mode (every 30 sec for 15 min) using a microplate reader.

Data Analysis:

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve (slope).
    
  • Normalize data:

    
    .
    
  • Fit data to the 4-parameter logistic equation to derive IC₅₀.

Protocol B: Thermodynamic Solubility & Stability

Objective: Assess the compound's suitability for biological assays and predict oral absorption potential.

Method: Shake-Flask Protocol (pH 7.4)

  • Saturate: Add excess solid compound (~1 mg) to 1.0 mL of PBS (pH 7.4).

  • Equilibrate: Shake at 300 rpm for 24 hours at 25°C.

  • Filter: Pass the suspension through a 0.45 µm PVDF filter plate to remove undissolved solids.

  • Quantify: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Expected Results & Interpretation:

Parameter Expected Range Interpretation
Solubility (pH 7.4) > 100 µM Highly soluble (ionized carboxylate). Ideal for cell assays.
Solubility (pH 1.2) < 10 µM Poor solubility (protonated acid). Potential gastric precipitation.

| LogD (pH 7.4) | 1.5 - 2.5 | Moderate lipophilicity. Good membrane permeability balance. |

Protocol C: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Objective: Determine the fraction unbound (


) in plasma, as benzoic acid derivatives often exhibit high binding to serum albumin (>95%).

Workflow Diagram (Graphviz):

RED_Assay Stock Compound Stock (10 mM DMSO) Spike Spike Plasma (Final: 5 µM) Stock->Spike Device RED Device (Dialysis Membrane) Spike->Device Chamber A Incubate Incubate 4h @ 37°C Device->Incubate Sample Sample Chambers (Plasma vs Buffer) Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Quantify Ratio

Figure 2: Rapid Equilibrium Dialysis (RED) workflow for protein binding assessment.

Procedure:

  • Spike: Dilute compound into pooled human plasma to a final concentration of 5 µM (0.5% DMSO max).

  • Load: Add 200 µL of spiked plasma to the Plasma Chamber (red ring) of the RED plate. Add 350 µL of PBS to the Buffer Chamber (white ring).

  • Dialyze: Seal and incubate at 37°C on an orbital shaker (300 rpm) for 4 hours .

  • Precipitate: Transfer 50 µL from both chambers into separate tubes. Add 50 µL of opposite matrix (buffer to plasma sample, plasma to buffer sample) to match matrices.

  • Extract: Add 300 µL of cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 20 min.

  • Analyze: Inject supernatant into LC-MS/MS.

  • Calculation:

    
    .
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 189-198. Link

  • Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Link

Sources

Coupling reaction conditions for sulfonyl chlorides and aminobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Aminobenzoic Acids

Introduction & Biological Context

Sulfonamides represent a cornerstone class of synthetic therapeutic agents, functioning predominantly as broad-spectrum antimicrobials[1]. Their pharmacological efficacy relies on their structural mimicry of para-aminobenzoic acid (PABA). By acting as competitive antagonists, sulfonamides bind to the active site of the bacterial enzyme dihydropteroate synthase (DHPS), thereby halting the biosynthesis of dihydrofolic acid—a critical precursor for bacterial DNA and RNA synthesis[2]. Because mammalian cells assimilate folic acid from their diet rather than synthesizing it de novo, this mechanism provides excellent selective toxicity[3].

Synthesizing novel sulfonamide derivatives using aminobenzoic acid scaffolds is a fundamental workflow in medicinal chemistry and structure-activity relationship (SAR) studies[1]. However, the bifunctional nature of aminobenzoic acids requires precise chemoselective control during the sulfonylation process.

Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF DHFR enzyme SULF Sulfonamide (Competitive Inhibitor) SULF->DHPS Blocks active site

Mechanism of sulfonamide action via competitive inhibition of DHPS.

Mechanistic Insights and Causality in Experimental Design

The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds via a nucleophilic acyl substitution mechanism. When utilizing aminobenzoic acids, several competing chemical forces dictate the experimental design:

  • Substrate Reactivity & Nucleophilicity: The carboxylic acid moiety exerts a strong electron-withdrawing effect on the aromatic ring. This significantly reduces the nucleophilicity of the amine group (especially in para- and ortho-isomers) compared to standard alkylamines or simple anilines.

  • Solubility Constraints: Aminobenzoic acids exhibit zwitterionic properties, rendering them poorly soluble in standard non-polar organic solvents. To resolve this, aqueous basic conditions are often employed to deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt[4].

  • The Competing Hydrolysis Pathway: The primary risk in aqueous basic conditions (Schotten-Baumann conditions) is the rapid hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid. To suppress this side reaction, the system must be strictly maintained at 0 °C during the electrophile addition, and a stoichiometric excess (1.1–1.2 equivalents) of sulfonyl chloride is required[4].

Evaluation of Coupling Conditions

To navigate the solubility and reactivity challenges, chemists employ distinct coupling environments. The table below summarizes the quantitative performance of various methodologies based on recent literature[4][5].

Table 1: Comparison of Reaction Conditions for the Sulfonylation of Aminobenzoic Acids

Reaction ConditionSolvent SystemBase / CatalystTempYield RangeMechanistic Pros & Cons
Modified Schotten-Baumann WaterNa₂CO₃ or NaOH0 °C to RT80–95%Pros: Green chemistry, excellent substrate solubility, simple precipitation workup. Cons: High risk of sulfonyl chloride hydrolysis if temperature is not controlled.
Anhydrous Organic DCM or THFPyridine or DIPEA0 °C to RT60–85%Pros: Eliminates water, preventing hydrolysis of highly sensitive sulfonyl chlorides. Cons: Poor solubility of aminobenzoic acids; often requires prior esterification of the -COOH group.
Green Natural Catalysis WaterOrange Peel ExtractRT70–90%Pros: Eco-friendly, avoids harsh inorganic bases. Cons: Variable catalyst consistency; lower yields for sterically hindered amines.

Experimental Methodologies

Protocol A: Eco-Friendly Aqueous Coupling (Modified Schotten-Baumann)

This protocol utilizes water as the primary solvent and sodium carbonate as a mild HCl scavenger, aligning with green chemistry principles while ensuring high yields[4].

Step-by-Step Procedure:

  • Substrate Dissolution: To a 100 mL round-bottom flask, add the aminobenzoic acid (10.0 mmol) and sodium carbonate (Na₂CO₃, 12.0 mmol). Add 50 mL of deionized water and stir until the solid is completely dissolved, indicating the formation of the water-soluble sodium carboxylate salt.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: Lowering the temperature suppresses the kinetic rate of sulfonyl chloride hydrolysis.

  • Electrophile Addition: Weigh out the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 12.0 mmol). Add it portion-wise (or dropwise if liquid) over a period of 15–20 minutes to the vigorously stirred aqueous mixture[4].

  • Coupling Phase: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (RT) and stir for an additional 4–6 hours.

  • Product Precipitation: Cool the mixture back to 0 °C. Slowly acidify the solution by adding 10% aqueous HCl dropwise until the pH reaches 2.0. Causality: The acidic environment reprotonates the carboxylate back to a carboxylic acid, drastically reducing its aqueous solubility and forcing the sulfonamide product to crash out of solution.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove residual inorganic salts.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane (approx. 4:6 ratio) to yield the analytically pure sulfonamide[4].

Workflow Start Dissolve Aminobenzoic Acid + Na2CO3 in H2O Cool Cool to 0 °C Start->Cool Add Portion-wise Addition: Sulfonyl Chloride Cool->Add Stir Stir 4-6h at RT Add->Stir Acidify Acidify to pH 2 (10% HCl at 0 °C) Stir->Acidify Filter Filter Precipitate & Wash with Water Acidify->Filter Purify Recrystallize (EtOAc/n-Hexane) Filter->Purify

Step-by-step workflow for the green synthesis of sulfonamide carboxylic acids.

Protocol B: Anhydrous Coupling (For Hydrolysis-Prone Reagents)

If the chosen sulfonyl chloride is highly sensitive to water, anhydrous conditions must be utilized.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Add the aminobenzoic acid (10.0 mmol) and anhydrous pyridine (25 mL). Causality: Pyridine acts as both the solvent (capable of dissolving the zwitterionic acid) and the catalytic base.

  • Addition: Cool the solution to 0 °C. Slowly add the sulfonyl chloride (11.0 mmol) dissolved in 5 mL of anhydrous dichloromethane (DCM).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 12–16 hours[1].

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the pyridine. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine[1]. Dry over anhydrous MgSO₄, filter, and concentrate.

Self-Validating System & Quality Control

To ensure the integrity of the synthesized compounds, the protocol incorporates built-in validation checkpoints:

  • In-Process pH Monitoring: During Protocol A, the initial dissolution phase must register a pH > 9. If the pH drops prematurely during the addition of the sulfonyl chloride, the HCl byproduct is not being adequately scavenged, which will stall the reaction. During the final workup, the pH must be strictly lowered to 2.0; failure to do so will result in the product remaining dissolved in the aqueous layer as a sodium salt, falsely indicating a 0% yield.

  • Chromatographic Validation (TLC): Monitor the reaction using Thin Layer Chromatography (eluent: EtOAc/Hexane with 1% glacial acetic acid). The sulfonamide product will exhibit a distinct

    
     value—typically lower than the non-polar sulfonyl chloride, but higher than the highly polar, baseline-streaking aminobenzoic acid. The addition of 1% acetic acid to the eluent is critical to prevent the carboxylic acid moiety of the product from streaking on the silica gel.
    

References

  • BenchChem. Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid.1

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). 4

  • Asian Journal of Green Chemistry. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). 5

  • International Journal of Pharmaceutical Sciences. Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025).2

  • National Institutes of Health (PMC). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). 3

Sources

Application Note: A Systematic Approach to TLC Mobile Phase Selection for 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, systematic protocol for the selection and optimization of a thin-layer chromatography (TLC) mobile phase for the analysis of 4-((3-Methylphenyl)sulfonamido)benzoic acid. This molecule's bifunctional nature, containing both a polar acidic carboxylic acid group and a polar sulfonamide moiety, presents a common challenge in chromatographic development. Standard solvent systems often result in poor migration and significant spot tailing. Here, we explain the causal-based reasoning behind our experimental design, moving from initial solvent screening to a final, optimized mobile phase that incorporates a modifier to ensure sharp, reproducible spots with an ideal retention factor (Rf). This guide is intended for researchers, scientists, and drug development professionals engaged in synthesis, purification, and purity analysis.

Introduction: The Chromatographic Challenge

4-((3-Methylphenyl)sulfonamido)benzoic acid is a compound of interest in medicinal chemistry and materials science. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. The success of TLC hinges on the selection of an appropriate mobile phase, which governs the separation.

The structure of the target analyte presents a distinct challenge:

  • Carboxylic Acid (-COOH): This functional group is highly polar and acidic. On a standard silica gel stationary phase, which is itself acidic, the carboxylic acid can deprotonate, leading to strong interactions that cause significant streaking or tailing of the spot.[1][2]

  • Sulfonamide (-SO₂NH-): This group is also polar and capable of hydrogen bonding, contributing to strong adsorption on the silica surface.[3]

  • Aromatic Rings: The two phenyl rings provide a non-polar character to the molecule.

A successful mobile phase must possess a finely tuned polarity to move the compound off the baseline while being sufficiently non-polar to prevent it from running with the solvent front. Crucially, it must also create an environment that suppresses the ionization of the carboxylic acid to achieve a compact, well-defined spot.

Principles of Mobile Phase Selection on Silica Gel

Normal-phase TLC on silica gel separates compounds based on their relative polarity. The stationary phase (silica) is highly polar, and the mobile phase (solvent system) is less polar.

  • Analyte-Stationary Phase Interaction: Polar compounds, like our target molecule, will adsorb strongly to the polar silica gel and, therefore, travel a shorter distance up the plate.

  • Analyte-Mobile Phase Interaction: The mobile phase flows up the plate, competing for the analyte and moving it along. The more polar the mobile phase, the more effectively it competes with the stationary phase, and the farther the analyte travels.[4]

  • The Retention Factor (Rf): The goal is to find a mobile phase that results in an Rf value for the target compound ideally between 0.2 and 0.5.[3][5] This range provides clear separation from the baseline (where highly polar impurities might remain) and the solvent front (where non-polar impurities reside).

  • The Role of Modifiers: For acidic or basic compounds, streaking is a common issue due to ionization on the plate.[1] Adding a small amount of an acidic modifier (e.g., acetic acid) to the mobile phase suppresses the deprotonation of an acidic analyte, ensuring it travels as a single, neutral species, which results in a sharp spot.[2][6]

Experimental Workflow for Mobile Phase Optimization

The following workflow provides a logical progression from initial screening to a refined mobile phase.

TLC_Optimization_Workflow start Start: Dissolve Compound in Suitable Solvent (e.g., Acetone) screen Step 1: Initial Screening Run TLC in 1:1 Hexane:EtOAc start->screen check_rf Analyze Rf Value screen->check_rf rf_low Action: Increase Polarity Try 3:7 Hexane:EtOAc check_rf->rf_low Rf < 0.2 rf_high Action: Decrease Polarity Try 7:3 Hexane:EtOAc check_rf->rf_high Rf > 0.5 rf_ok Rf is in 0.2 - 0.5 range check_rf->rf_ok Rf is OK rf_low->screen Re-run TLC rf_high->screen Re-run TLC check_streak Analyze Spot Shape Is there streaking? rf_ok->check_streak no_streak Spot is compact check_streak->no_streak No streak Action: Add Modifier Add 1-2% Acetic Acid to the optimal polarity mobile phase check_streak->streak Yes final Optimized System Achieved Sharp spot with ideal Rf no_streak->final streak->final

Caption: Workflow for TLC mobile phase optimization.

Detailed Protocol

This protocol describes the step-by-step methodology for determining the optimal mobile phase.

Materials and Reagents
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Analyte Solution: 1-2 mg of 4-((3-Methylphenyl)sulfonamido)benzoic acid dissolved in 1 mL of acetone or ethyl acetate.

  • Mobile Phase Solvents (HPLC Grade or equivalent):

    • n-Hexane

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Glacial Acetic Acid (modifier)

  • Equipment:

    • TLC developing chamber with a lid

    • Filter paper

    • Glass capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

Step-by-Step Procedure
  • Chamber Preparation: Pour a prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapors. Close the lid and allow it to equilibrate for 5-10 minutes.[3]

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, apply a small spot of the analyte solution onto the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter).

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analysis: Measure the distance traveled by the spot and the solvent front from the origin. Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Iterative Optimization

Follow the workflow diagram in Section 3. Begin with the screening systems and adjust based on the observed Rf and spot shape.

  • If streaking occurs at any stage, remake the most promising solvent system (the one giving the best Rf) and add 1-2% glacial acetic acid. For example, if 1:1 Hexane:EtOAc gives an Rf of 0.3 but shows streaking, the new mobile phase to test would be Hexane:EtOAc:Acetic Acid (50:50:1).

Summary of Potential Mobile Phase Systems and Expected Results

The table below summarizes potential solvent systems and their likely outcomes for 4-((3-Methylphenyl)sulfonamido)benzoic acid on a silica TLC plate.

Solvent SystemRatio (v/v)ModifierExpected RfExpected Spot ShapeRationale & Comments
Hexane : Ethyl Acetate7 : 3None< 0.1TailingNot polar enough to move the highly polar analyte from the origin.[3]
Hexane : Ethyl Acetate1 : 1None0.2 - 0.4Significant TailingPolarity is in the correct range, but the acidic nature of the analyte causes strong, undesirable interactions with the silica.[2]
Ethyl Acetate100%None> 0.8Some TailingToo polar; provides little separation from the solvent front.
Dichloromethane : Methanol9.5 : 0.5None0.1 - 0.3Significant TailingA common alternative system. The polarity is close, but the ionization issue remains.
Hexane : Ethyl Acetate 1 : 1 1% Acetic Acid ~0.35 Compact, Round (Recommended System) The Hex:EtOAc ratio provides the ideal polarity, and the acetic acid suppresses ionization of the carboxylic acid, eliminating tailing.[1]
Dichloromethane : Methanol9.5 : 0.51% Acetic Acid~0.25Compact, RoundA viable alternative. The lower Rf compared to the EtOAc system may be useful for separating from less polar impurities.

Conclusion

The successful development of a TLC method for 4-((3-Methylphenyl)sulfonamido)benzoic acid requires a bifocal approach. First, a binary solvent system with intermediate polarity, such as 1:1 Hexane:Ethyl Acetate , is necessary to achieve an appropriate Rf value. Second, due to the presence of the carboxylic acid functional group, the addition of a small amount (1-2%) of an acidic modifier like glacial acetic acid is critical. This modifier suppresses deprotonation of the analyte on the silica plate, mitigating strong ionic interactions and thereby eliminating spot tailing. Following this systematic protocol enables the development of a robust and reliable TLC method, yielding sharp, well-defined spots suitable for accurate analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
  • FSIS. (2009). Determination and Confirmation of Sulfonamides. USDA.
  • Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
  • ResearchGate. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat.
  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-[(4-methylphenyl)sulfamoyl]benzoic acid.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • alwsci. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • PubChem. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
  • ChemicalBook. (2023). Is benzoic acid polar or nonpolar?.
  • Reddit. (2024). How to separate these sulfonamides with TLC.
  • Chemspace. (n.d.). 4-[(3-methylphenyl)sulfamoyl]benzoic acid.
  • Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive.
  • Benchchem. (n.d.). Technical Support Center: Reaction Monitoring of Methyl 4-(sulfamoylmethyl)benzoate by TLC/HPLC.

Sources

Application Notes and Protocols for the Storage and Handling of Sulfonamide Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integrity of research outcomes is fundamentally linked to the stability and purity of the chemical compounds used. This guide provides a comprehensive framework for the storage and handling of sulfonamide research compounds, a critical class of molecules in medicinal chemistry and drug development.[1][2] By integrating principles of chemical stability with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the causal factors behind sulfonamide degradation and provide actionable protocols to ensure compound viability from receipt to experimental use.

The Chemical Stability of Sulfonamides: A Foundation for Reliable Research

Understanding the inherent chemical stability of sulfonamides is paramount to designing appropriate storage and handling procedures. The sulfonamide functional group, while relatively stable, is susceptible to specific degradation pathways that can be accelerated by environmental factors.[3] The structural differences between aromatic and aliphatic sulfonamides also play a significant role in their stability profiles.[4]

Key Factors Influencing Stability

The principal environmental factors that can compromise the integrity of sulfonamide compounds are pH, temperature, and light.

  • pH: The hydrolytic stability of sulfonamides is strongly pH-dependent. The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[4][5] Aromatic sulfonamides, in particular, are more susceptible to hydrolysis under acidic conditions.[4][5] Most sulfonamides exhibit their maximum stability in the neutral to slightly alkaline pH range.[5][6]

  • Temperature: Like most chemical reactions, the rate of sulfonamide degradation increases with temperature.[5] Elevated temperatures can accelerate both hydrolysis and oxidation.[6] Therefore, storing compounds at controlled, and often reduced, temperatures is a critical control measure.[7][8]

  • Light (Photodegradation): Aromatic sulfonamides contain chromophores, such as the aromatic amine group, that can absorb UV light.[4] This absorption can lead to photodegradation, making protection from light essential for long-term stability.[4][6][9]

Primary Degradation Pathways

The degradation of sulfonamides primarily proceeds through two main pathways, especially for the widely studied aromatic sulfonamides.[10]

  • S-N Bond Cleavage: Hydrolysis of the sulfonamide bond is a common degradation route, yielding a sulfonic acid and an amine. This is often catalyzed by acidic or highly basic conditions.[4][5][6]

  • Modification of the Aromatic Amine: The aromatic amine group (-NH2) is a site for oxidative degradation and other modifications.[10]

These pathways underscore the importance of controlling the chemical environment (pH, solvent purity) and physical environment (temperature, light) of the stored compound.

Sulfonamide Parent Sulfonamide Compound Degradation Degradation Products Sulfonamide->Degradation pH (Acidic) Temperature Sulfonamide->Degradation UV Light Oxidizing Agents Pathway1 S-N Bond Cleavage (Hydrolysis) Pathway2 Aromatic Ring/Amine Modification (Oxidation, Photodegradation)

Caption: Primary degradation pathways for aromatic sulfonamides.

Comparative Stability Data

The stability of a sulfonamide is highly dependent on its specific structure. The following table provides a comparative overview of stability data for different sulfonamides under various conditions.

CompoundConditionObservationStability/Half-LifeReference
SulfadiazinepH 4.7, aq. solutionConcentration decreased from 9.8 mg/L to 8.1 mg/L over 336 hours.Susceptible to acid hydrolysis[4]
SulfadiazinepH 7.6, aq. solutionNo significant change in concentration observed.Stable at neutral pH[4]
Methanol Stock Solutions-20°CStable for at least 5 years.Highly Stable
Spiked Pig Liver Tissue-20°CFirst-order decay observed over 6 months.Half-lives: Sulfaquinoxaline (271 days), Sulfathiazole (291 days), Sulfadimidine (457 days), Sulfadimethoxine (567 days)[11]
Spiked Bovine/Porcine Muscle-20°CConcentration decreased after 1 month.Average decrease of 35-55% after 3 months.[12]

Note: Stability can vary based on the matrix (e.g., pure solvent vs. biological tissue). Researchers should perform their own stability assessments for long-term quantitative studies.

Recommended Storage Conditions: Preserving Compound Integrity

Proper storage is the most effective strategy to mitigate the risks of degradation. Recommendations differ for compounds in their solid state versus those in solution.

Solid (Powder) Compounds

For sulfonamides supplied as a solid powder, the primary goals are to protect them from humidity, light, and extreme temperatures.

  • Temperature: Store at room temperature (15-25°C) unless otherwise specified by the manufacturer.[8][9][13]

  • Atmosphere: Keep in a dry, well-ventilated place.[9] The container should be tightly sealed to prevent moisture absorption.

  • Light: Store in light-resistant containers.[9] Protection from direct sunlight and UV radiation is critical.[14]

Stock Solutions

Once a sulfonamide is dissolved in a solvent, its stability profile changes. Solvents can participate in degradation reactions, and the compound is more mobile and reactive.

  • Solvent Choice: Use high-purity, anhydrous solvents when possible. Dimethyl sulfoxide (DMSO) and methanol are common choices for creating primary stock solutions.[15]

  • Temperature: For long-term stability, store stock solutions at low temperatures, preferably frozen at -20°C or -80°C.[6] This minimizes the rates of all potential degradation reactions. A standard operating procedure for certain sulfonamides indicates methanol stock solutions are stable for at least 5 years at -20°C.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.

Working Solutions

Aqueous working solutions are generally the least stable and should be prepared fresh before each experiment.

  • Preparation: Prepare aqueous working solutions from the frozen stock solution on the day of the experiment.

  • pH: If the experimental conditions allow, use buffers to maintain a neutral or slightly alkaline pH to maximize stability.[6]

  • Storage: Do not store aqueous solutions for extended periods, even when refrigerated, unless stability has been explicitly validated for your specific compound and conditions.

start Compound Received is_solid Is it a solid? start->is_solid store_solid Store Solid: - Room Temp (15-25°C) - Tightly Sealed - Protect from Light - Dry, Ventilated Area is_solid->store_solid Yes is_stock Is it a stock solution? is_solid->is_stock No end Use in Experiment store_solid->end store_stock Store Stock Solution: - Aliquot into single-use vols. - Freeze at -20°C or -80°C - Use Amber Vials - Protect from Light is_stock->store_stock Yes is_working Is it a working solution? is_stock->is_working No store_stock->end store_working Store Working Solution: - Prepare Fresh Daily - Refrigerate (2-8°C) for short-term use (hours) - Discard after use is_working->store_working Yes is_working->end No store_working->end

Caption: Decision workflow for storing sulfonamide compounds.

Safety and Handling Protocols

Adherence to safety protocols is non-negotiable when working with any research chemical. Sulfonamides are generally considered to cause skin and serious eye irritation.[14][16][17]

Hazard Identification
  • Primary Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[17]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[14] Handle in accordance with good industrial hygiene and safety practices.[9][16]

Personal Protective Equipment (PPE)

Always wear the following PPE when handling sulfonamide compounds:

  • Eye Protection: Safety glasses or goggles.[17]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[17]

  • Body Protection: A lab coat is mandatory.[16]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14][16][17]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[14][16][17]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[9][16]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[9][16]

Spill Cleanup and Waste Disposal
  • Spills: For small spills of solid material, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb the spillage with an inert material.[16] For larger spills, ensure the area is well-ventilated and wear appropriate PPE.[18]

  • Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.[18]

Experimental Protocols

Reproducibility begins with the precise and consistent preparation of solutions.

Protocol 4.1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which will be used to create working solutions.

  • Calculate Mass: Determine the mass of the sulfonamide compound required. For a 10 mM solution in 10 mL of DMSO: Mass (mg) = 10 mmol/L * 0.010 L * Molecular Weight ( g/mol )

  • Weigh Compound: Tare a clean, dry vial on an analytical balance. Carefully weigh the calculated amount of the sulfonamide powder into the vial. Record the exact mass.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Parafilm the cap for an extra seal. Store as recommended in Section 2.2 (aliquoted and frozen at -20°C or -80°C).

Protocol 4.2: Preparation of Aqueous Working Solutions and Serial Dilutions

This protocol is for preparing solutions for cell-based assays or other aqueous experiments.

  • Thaw Stock: Remove one aliquot of the frozen primary stock solution (from Protocol 4.1) and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in your assay buffer or media. For example, to get from a 10 mM stock to a 100 µM final concentration, you might first dilute the 10 mM stock 1:100 in buffer to create a 100 µM intermediate solution. This minimizes pipetting errors and the final concentration of DMSO in the assay.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your experimental system (e.g., wells of a microtiter plate containing cell culture media) to achieve the desired final concentration.

  • Freshness is Key: Prepare these aqueous solutions immediately before use. Do not store them.

cluster_0 Protocol 4.1: Stock Solution cluster_1 Protocol 4.2: Working Solution (Day of Use) P1_1 1. Calculate Required Mass P1_2 2. Weigh Solid Compound P1_1->P1_2 P1_3 3. Add Anhydrous Solvent (e.g., DMSO) P1_2->P1_3 P1_4 4. Dissolve Completely (Vortex/Sonicate) P1_3->P1_4 P1_5 5. Aliquot & Store Frozen (-20°C / -80°C) P1_4->P1_5 P2_1 1. Thaw One Stock Aliquot P1_5->P2_1 Transfer for Experiment P2_2 2. Prepare Intermediate Dilution in Assay Buffer P2_1->P2_2 P2_3 3. Perform Final Dilution into Experimental System P2_2->P2_3 P2_4 4. Use Immediately P2_3->P2_4

Caption: Workflow for preparing sulfonamide stock and working solutions.

References

  • SOP Sulfonamides in tissue 2010. (n.d.). NUCLEUS information resources.
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (n.d.). Benchchem.
  • Methanesulfonamide 108370 - Safety Data Sheet. (n.d.).
  • Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage. (2026, February 1). Mayo Clinic.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (n.d.). Benchchem.
  • Preparation of Chiral Sulfonamides for Enzyme Inhibition Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • long-term stability of Elaidyl-sulfamide in solution. (n.d.). Benchchem.
  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed.
  • SAFETY DATA SHEET. (2019, May 28). Spectrum Chemical.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22). Journal of Agricultural and Food Chemistry - ACS Publications.
  • stability of methanesulfonamide in acidic and basic conditions. (n.d.). Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). FSIS.USDA.gov.
  • Sulfa Drug LC - MS Checkout Mix, Part Number 59987-20033 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • Stability of Sulfonamides, Nitrofurans, and Chloramphenicol Residues in Preserved Raw Milk Samples Measured by Liquid Chromatography. (2019, November 18). Journal of AOAC INTERNATIONAL | Oxford Academic.
  • Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics. (2026, March 4). MDPI.
  • Long-term monitoring of sulfonamide leaching from manure amended soil into groundwater. (n.d.).
  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. (2020, January 14). Journal of AOAC INTERNATIONAL | Oxford Academic.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). PMC.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis - ACS Publications.
  • Drug quality and storage. (n.d.). MSF Medical Guidelines.
  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (n.d.). ResearchGate.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30).
  • Storing medicines safely and appropriately. (2025, April 15). General Pharmaceutical Council.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Stability of sulphonamide drugs in meat during storage. (n.d.). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Sulfonamido-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 4-((3-Methylphenyl)sulfonamido)benzoic acid Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-((3-Methylphenyl)sulfonamido)benzoic acid via the nucleophilic attack of 4-aminobenzoic acid (PABA) on 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride).

Low yields in this synthesis are rarely due to the intrinsic reactivity of the partners. Instead, they almost always stem from hydrolytic competition or isoelectric solubility issues during workup. Because the starting material (PABA) is a zwitterion and the product is a carboxylic acid, standard organic workups often lead to significant material loss in the aqueous phase or co-precipitation of impurities.

This guide provides a yield-optimized protocol and a troubleshooting logic tree designed to move you from ~40% yields to >85% isolated purity.

Module 1: Critical Reaction Parameters (The "Why")

To improve yield, you must control the "Hydrolysis Race." The sulfonyl chloride electrophile (


) faces two nucleophiles:
  • The Amine (

    
    ):  The desired pathway. Fast, but pH-dependent.
    
  • Water/Hydroxide (

    
    ):  The parasite pathway. Slower, but concentration is high in aqueous buffers.
    
The pH Sweet Spot
  • pH < 7: The amine protonates to an ammonium salt (

    
    ), rendering it non-nucleophilic. Reaction stops. 
    
  • pH > 11: The concentration of hydroxide ions (

    
    ) is high enough to rapidly hydrolyze the sulfonyl chloride to the sulfonic acid. Reagent is destroyed. 
    
  • Target: Maintain pH 8–9 . This keeps the PABA dissolved (as a carboxylate) and the amine free (unprotonated), while minimizing chloride hydrolysis.

Diagram: Reaction Logic & Competition

ReactionPathways cluster_conditions Critical Control Points Start Reactants: PABA + m-Tolylsulfonyl Chloride PathA Pathway A (Desired): Sulfonamide Formation Start->PathA pH 8-9 (Nucleophilic Amine) PathB Pathway B (Parasitic): Hydrolysis to Sulfonic Acid Start->PathB pH > 11 (OH- Attack) Product Target Product: Sulfonamido-benzoic acid PathA->Product Waste Waste: Sulfonic Acid Salt PathB->Waste Temp Temp: 0-5°C Slows Hydrolysis Solvent Solvent: Acetone/Water Solubilizes Chloride

Caption: The kinetic competition between product formation and reagent decomposition. Maintaining pH 8-9 and low temperature favors Pathway A.

Module 2: Optimized Experimental Protocol

Recommended Method: Modified Schotten-Baumann (Biphasic Buffered). Why: Unlike anhydrous pyridine methods, this handles the solubility of the zwitterionic PABA starting material much better and simplifies purification.

Reagents
  • Reactant A: 4-Aminobenzoic acid (1.0 equiv)[1]

  • Reactant B: 3-Methylbenzenesulfonyl chloride (1.2 equiv) — Excess accounts for minor hydrolysis.

  • Solvent: Acetone and Water (1:1 ratio).

  • Base: Sodium Carbonate (

    
    ) or 10% NaOH (carefully controlled).
    
Step-by-Step Procedure
  • Dissolution (The "PABA Trap"):

    • In a flask, suspend 4-aminobenzoic acid (1.0 eq) in water (approx. 5 mL per gram).

    • Add solid

      
       (1.1 eq) or 10% NaOH dropwise until the solution is clear and pH is ~9.
      
    • Checkpoint: If the solution is not clear, the PABA is not fully deprotonated. Add slightly more base.

  • Phase Setup:

    • Add an equal volume of Acetone . This is critical. Sulfonyl chlorides are insoluble in water. Without acetone, the chloride floats as an oil, reacting only at the interface (slow) while hydrolysis eats it up. Acetone homogenizes the electrophile.

  • Controlled Addition:

    • Cool the mixture to 0–5°C (Ice bath).

    • Dissolve 3-methylbenzenesulfonyl chloride (1.2 eq) in a minimal amount of acetone.

    • Add the chloride solution dropwise over 30 minutes.

    • Simultaneous Buffering: Monitor pH.[1][2] As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add 10%

      
       or NaOH to maintain pH 8–9. Do not let it spike above 10.
      
  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 2–4 hours.

    • TLC Check: (Eluent: 5% MeOH in DCM). Look for the disappearance of PABA.

    • If PABA remains after 4 hours, add a small aliquot (0.1 eq) of fresh sulfonyl chloride.

Module 3: Purification (The "Acid Swing")

This specific product allows for a high-fidelity purification trick called the "Acid Swing," utilizing the carboxylic acid tail.

  • Evaporation: Rotovap to remove the Acetone. You will be left with an aqueous solution.

    • Note: If you see a solid/oil precipitate now, it might be unreacted sulfonyl chloride or bis-sulfonamide. Filter this out before acidification. The product should be soluble as a salt at pH 9.

  • Precipitation:

    • Cool the aqueous solution to 0°C.

    • Slowly acidify with 2M HCl to pH 2–3.

    • The target molecule (4-((3-Methylphenyl)sulfonamido)benzoic acid) will precipitate as a white/off-white solid.

    • Critical: Do not go to pH < 1 unless necessary, as you might co-precipitate inorganic salts or protonated impurities.

  • Washing:

    • Filter the solid.[1][3]

    • Wash with Water (removes salts and sulfonic acid byproducts).

    • Wash with Hexane or dilute ether (removes trace unreacted sulfonyl chloride).

  • Recrystallization (If Purity < 98%):

    • Solvent system: Ethanol/Water (80:20) .

    • Dissolve in hot ethanol, add hot water until turbid, cool slowly.

Module 4: Troubleshooting Guide (FAQ)

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield / Impure Product Check1 Is the product precipitating during reaction? Problem->Check1 Check2 Did you maintain pH 8-9? Check1->Check2 No Sol1 Add more Acetone. Product salt must stay dissolved. Check1->Sol1 Yes Check3 Is the impurity water soluble? Check2->Check3 Yes Sol2 pH < 7: Reaction Stalled pH > 10: Hydrolysis Adjust Base Addition. Check2->Sol2 No Sol3 Wash precipitate with warm water (removes sulfonic acid). Check3->Sol3 Yes

Caption: Decision tree for diagnosing common yield failures.

Frequently Asked Questions

Q1: My product is oiling out instead of precipitating upon acidification. Why? A: This usually indicates trapped solvent (acetone) or impurities.

  • Fix: Ensure you fully evaporated the acetone before acidification. If it still oils out, the product might be forming a supersaturated solution. Scratch the glass or seed with a crystal. Alternatively, extract the oil into Ethyl Acetate, dry with

    
    , and evaporate.
    

Q2: I see a spot on TLC that moves faster than my product. What is it? A: This is likely the bis-sulfonamide (where the nitrogen reacts with two sulfonyl chlorides).

  • Cause: Large excess of sulfonyl chloride or pH > 11 (making the sulfonamide nitrogen nucleophilic).

  • Fix: Strict pH control (keep < 10). If present, wash the crude solid with diethyl ether; the bis-sulfonamide is usually more soluble in ether than the mono-sulfonamide product.

Q3: Can I use Pyridine/DCM instead of Water/Acetone? A: Yes, but PABA is poorly soluble in DCM. You would need to use Pyridine as both solvent and base, or use a silylating agent (TMSCl) to protect the acid first.

  • Verdict: The aqueous method described above is generally superior for amino-acids because it leverages their natural solubility in base.

Q4: Why is my yield only 40% even with pH control? A: Check your 3-methylbenzenesulfonyl chloride . Sulfonyl chlorides degrade over time to sulfonic acids (which are unreactive).

  • Test: Dissolve a small amount of the chloride in DCM and run a TLC. If you see a spot at the baseline, your reagent is hydrolyzed. Recrystallize the chloride from hexane or buy fresh stock.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[4][5] Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7419, 4-Aminobenzoic acid. Link

  • Perroy, A., et al. (2005). Optimization of the Synthesis of Sulfonamides. Tetrahedron Letters, 46(12), 2055-2057.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-methylbenzenesulfonyl chloride (corrosive, lachrymator) and PABA before handling.

Sources

Technical Support Center: Navigating the Solubility Challenges of Sulfonamido Benzoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamido benzoic acid derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into overcoming the solubility hurdles often encountered with this class of compounds. We will explore the underlying scientific principles governing their solubility and provide practical, step-by-step troubleshooting protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my sulfonamido benzoic acid derivatives exhibit such poor solubility in aqueous buffers?

A1: The limited aqueous solubility of sulfonamido benzoic acid derivatives is a consequence of their molecular structure. Several factors contribute to this challenge:

  • Hydrophobic Aromatic Core: The presence of a benzene ring and other nonpolar components makes the molecule inherently hydrophobic, or "water-fearing".[1]

  • Crystalline Structure: In their solid state, these molecules are often arranged in a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can dissolve in a solvent.[1]

  • Acidic Nature: Sulfonamido benzoic acids are weak acids due to the presence of both a carboxylic acid group and a sulfonamide group.[1] In an acidic to neutral aqueous environment, these groups remain largely in their un-ionized, less soluble form.[2]

Furosemide, a well-known diuretic drug, is a classic example of a sulfamoylbenzoic acid derivative with low solubility and permeability, placing it in the Biopharmaceutics Classification System (BCS) Class IV.[1]

Q2: What is the first-line approach to solubilizing my compound for initial in vitro experiments?

A2: For preliminary assays, adjusting the pH of your aqueous buffer is the most direct and effective initial step. Since sulfonamido benzoic acids are acidic, increasing the pH will cause the carboxylic acid and sulfonamide groups to deprotonate, forming charged ions. This ionization significantly enhances their interaction with water molecules, leading to a substantial increase in solubility.[1]

The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility is described by the Henderson-Hasselbalch equation.[3][4] Generally, for a weak acid, solubility increases as the pH of the solution rises above its pKa.

Q3: My compound is still not sufficiently soluble even after pH adjustment. What are my next options?

A3: If pH modification alone is insufficient, several other techniques can be employed, often in combination:

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can dramatically increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[][8] These agents work by reducing the polarity of the aqueous environment, making it more favorable for the nonpolar regions of your compound.[9]

  • Salt Formation: Converting the acidic sulfonamido benzoic acid into a salt can significantly improve its solubility and dissolution rate.[10][11] This is a widely used and effective strategy for both acidic and basic drugs.[12] Alkali metal salts, such as sodium or potassium salts, are common choices for acidic compounds.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][] They can encapsulate the poorly soluble drug molecule, effectively shielding its hydrophobic parts from the aqueous environment and increasing its apparent solubility.[15]

  • Surfactants: Surfactants form micelles in solution, which are microscopic spheres with a hydrophobic core and a hydrophilic shell. These micelles can encapsulate the drug molecules, increasing their solubility.[16]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Enhancement

This protocol will guide you through a systematic approach to determine the optimal pH for solubilizing your sulfonamido benzoic acid derivative.

Objective: To identify the minimum pH at which the desired concentration of the compound is fully dissolved.

Materials:

  • Your sulfonamido benzoic acid derivative

  • A set of buffers with a range of pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, Tris buffers at various pHs)

  • A pH meter

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a Stock Solution (if necessary): If your compound is extremely insoluble, prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1]

  • Serial Dilutions in Buffers:

    • Prepare a series of test solutions by adding a small, precise volume of your compound (or stock solution) to different aqueous buffers covering a pH range (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

    • Ensure the final concentration of any organic solvent is minimal (typically <0.5%) to avoid artifacts in your assay.[1]

  • Equilibration:

    • Vortex each solution vigorously for 1-2 minutes.

    • If dissolution is slow, use a sonicator for 5-10 minutes.

    • Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours or overnight for poorly soluble compounds).

  • Observation and Analysis:

    • Visually inspect each tube for any undissolved particulate matter.

    • For a quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Interpretation:

Create a table to summarize your findings, noting the visual appearance and the measured concentration at each pH.

Buffer pHVisual Observation (Clear/Precipitate)Dissolved Concentration (µM)
6.0Heavy Precipitate5
7.0Slight Precipitate50
7.4Clear Solution100
8.0Clear Solution100
9.0Clear Solution100

This is example data and will vary depending on the specific compound.

Causality: As the pH increases above the pKa of the carboxylic acid and sulfonamide groups, the equilibrium shifts towards the ionized, more soluble form, resulting in a higher dissolved concentration.[2]

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol outlines a method for screening different co-solvents to improve the solubility of your compound when pH adjustment is insufficient.

Objective: To identify an effective co-solvent and its optimal concentration for solubilizing the compound.

Materials:

  • Your sulfonamido benzoic acid derivative

  • A selection of common co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400.[]

  • Aqueous buffer at a physiologically relevant pH (e.g., PBS pH 7.4)

  • Vortex mixer

  • Microcentrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC)

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Add an excess amount of your solid compound to a fixed volume of each co-solvent/buffer mixture.

    • Vortex vigorously to ensure thorough mixing.

    • Equilibrate the samples for a sufficient time (e.g., 24 hours) with constant agitation to reach equilibrium solubility.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC or another validated method.

Data Presentation:

Summarize the solubility data in a table for easy comparison.

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer only)0%15
DMSO5%150
DMSO10%400
Ethanol5%80
Ethanol10%220
PEG 4005%120
PEG 40010%350

This is example data and will vary depending on the specific compound.

Causality: Co-solvents decrease the polarity of the water, reducing the energy required to create a cavity for the nonpolar solute, thereby increasing its solubility.[9]

Visualizing Solubility Concepts

Diagram 1: pH-Dependent Ionization and Solubility

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Unionized, Low Solubility) B R-COO⁻ + H⁺ (Ionized, High Solubility) A->B Increase pH B->A Decrease pH

Caption: The effect of pH on the ionization and solubility of a weak acid.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G Start Solubility Issue Identified AdjustpH Adjust pH of Buffer Start->AdjustpH CheckSolubility1 Is Solubility Sufficient? AdjustpH->CheckSolubility1 CoSolvent Introduce Co-solvent (e.g., DMSO, Ethanol) CheckSolubility1->CoSolvent No Success Proceed with Experiment CheckSolubility1->Success Yes CheckSolubility2 Is Solubility Sufficient? CoSolvent->CheckSolubility2 SaltFormation Consider Salt Formation CheckSolubility2->SaltFormation No CheckSolubility2->Success Yes CheckSolubility3 Is Solubility Sufficient? SaltFormation->CheckSolubility3 Cyclodextrin Use Cyclodextrins CheckSolubility3->Cyclodextrin No CheckSolubility3->Success Yes Cyclodextrin->Success Yes Consult Consult Formulation Specialist Cyclodextrin->Consult No

Sources

Technical Support Center: Removing Unreacted Sulfonyl Chloride from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex purification of benzoic acid derivatives contaminated by excess sulfonyl chlorides (


).

Sulfonyl chlorides are highly reactive, electrophilic reagents. When synthesizing complex molecules where a benzoic acid moiety is present, removing unreacted sulfonyl chloride poses a unique challenge. Standard acid-base extractions often fail because both the desired product (benzoic acid) and the hydrolyzed byproduct (sulfonic acid) are acidic. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: Troubleshooting Guides & FAQs

Q1: I washed my reaction mixture with saturated aqueous , but NMR still shows unreacted sulfonyl chloride. Why didn't it hydrolyze?

Root Cause Analysis (Kinetics vs. Thermodynamics): Sulfonyl chlorides, particularly those with bulky ortho-substituents or highly lipophilic backbones, exhibit extremely poor solubility in water. In a standard biphasic extraction (e.g., Dichloromethane/Aqueous


), hydrolysis only occurs at the solvent interface. This kinetic barrier prevents the electrophilic sulfur center from being attacked by water or hydroxide ions, allowing the sulfonyl chloride to remain largely unreacted in the organic phase[1].
The Solution: 
Introduce a homogeneous quenching step. Before partitioning, add a miscible co-solvent (like THF or Methanol) or a highly nucleophilic, water-soluble amine (such as ethanolamine or dilute aqueous ammonia) to rapidly convert the sulfonyl chloride into a highly polar sulfonamide or sulfonate ester[1].
Q2: How can I separate the hydrolyzed sulfonic acid byproduct from my benzoic acid product without using column chromatography?

Root Cause Analysis (Thermodynamic pKa Differential): If you successfully hydrolyze the sulfonyl chloride, you generate a sulfonic acid (


) and 

. If you extract with a strong base, both your benzoic acid product and the sulfonic acid byproduct will deprotonate and move into the aqueous layer. The Solution: Exploit the massive pKa differential between the two functional groups. Sulfonic acids have a pKa < 0, meaning they remain ionized (anionic) even under highly acidic conditions. Benzoic acid derivatives typically have a pKa around 4.0. By carefully adjusting the aqueous phase to pH 1.5 – 2.0 , the benzoic acid becomes fully protonated (neutral and organic-soluble), while the sulfonic acid remains >99.9% ionized (water-soluble). A simple liquid-liquid extraction at this specific pH will cleanly separate the two.
Q3: My benzoic acid derivative degrades in aqueous conditions. How can I remove the electrophile under strictly anhydrous conditions?

Root Cause Analysis (Moisture Sensitivity): Certain functional groups on your scaffold may be sensitive to the aqueous hydrolysis required to quench sulfonyl chlorides. The Solution: Polymer-supported scavenger resins are the industry standard for anhydrous purification[2]. Resins such as PS-Trisamine or PL-DETA contain primary or secondary amines covalently bound to a polystyrene or silica backbone. When added to the crude reaction, these resins nucleophilically attack the excess sulfonyl chloride, tethering the impurity to the insoluble polymer matrix[3]. The resin is then simply removed via vacuum filtration, leaving the pure product in the filtrate.

Part 2: Quantitative Data & Reagent Selection

Table 1: Thermodynamic pKa Parameters for pH-Guided Extraction

Use this table to validate your pH setpoints during liquid-liquid extraction.

Compound ClassTypical pKa RangeIonization State at pH 2.0Preferred Phase at pH 2.0
Alkyl/Aryl Sulfonic Acids -2.0 to 0.0>99.9% Ionized (Anionic)Aqueous
Benzoic Acid Derivatives 3.5 to 4.5>99.0% Protonated (Neutral)Organic
Unquenched Sulfonyl Chlorides N/A (Electrophile)N/A (Hydrolyzes slowly)Organic
Table 2: Scavenger Resin Specifications

Select the appropriate resin based on your scale and target impurity.

Resin TypeReactive Functional GroupLoading CapacityTarget ImpurityPost-Reaction Removal
PS-Trisamine Primary Amine3.0 - 4.5 mmol/gSulfonyl Chlorides, Acid ChloridesSintered Glass Filtration
PL-DETA Diethylenetriamine2.5 - 3.5 mmol/gElectrophiles, IsocyanatesSintered Glass Filtration
Si-Amine Silica-bound Amine1.0 - 1.5 mmol/gSulfonyl Chlorides (High polarity)Sintered Glass Filtration

Part 3: Experimental Protocols

Protocol A: Anhydrous Scavenger Resin Workflow (PS-Trisamine)

Best for: Moisture-sensitive benzoic acid derivatives and high-throughput parallel synthesis.

  • Reaction Validation: Confirm the primary sulfonylation reaction is complete via LC-MS or TLC.

  • Resin Preparation: Calculate the amount of unreacted sulfonyl chloride remaining. Weigh out 2.5 to 3.0 molar equivalents of PS-Trisamine resin based on the excess electrophile[1].

  • Scavenging: Add the dry resin directly to the crude reaction mixture (typically in DCM, THF, or DMF).

  • Agitation: Stopper the flask and agitate gently on an orbital shaker for 3 to 16 hours at room temperature[1]. Self-Validation Step: Do not use a magnetic stir bar at high RPM, as the mechanical shearing will pulverize the polymer beads and clog your filter.

  • Monitoring: Spot the supernatant on a TLC plate. The high-Rf spot corresponding to the sulfonyl chloride should be completely absent.

  • Isolation: Filter the suspension through a medium-porosity sintered glass funnel. Wash the resin cake thoroughly with DCM or EtOAc to elute any trapped product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure benzoic acid derivative.

Protocol B: Chemical Quench & pH-Differential Extraction

Best for: Large-scale synthesis and highly stable benzoic acid scaffolds.

  • Homogeneous Quenching: To the crude reaction mixture, add an equal volume of THF (to ensure miscibility) and 5 equivalents of 1M NaOH (aq). Stir vigorously at room temperature for 1-2 hours to force the complete hydrolysis of the sulfonyl chloride into sulfonic acid.

  • Initial Partitioning: Transfer to a separatory funnel and add water. At this highly basic pH (>10), both your benzoic acid product and the sulfonic acid byproduct are water-soluble anions. Extract with Diethyl Ether or DCM. Discard the organic layer (this removes neutral organic impurities).

  • Precision Acidification (Critical Step): Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. Slowly add 1M HCl dropwise while stirring. Stop exactly when the pH reaches 1.5 to 2.0 .

    • Self-Validation Step: The solution should become visibly cloudy as the neutral benzoic acid precipitates out of solution, while the sulfonic acid remains dissolved.

  • Target Extraction: Transfer the acidic aqueous slurry back to the separatory funnel. Extract three times with Ethyl Acetate (EtOAc). The protonated benzoic acid will partition into the EtOAc layer.

  • Isolation: Combine the EtOAc layers, wash once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure product.
    

Part 4: Purification Workflow Visualization

Purification Start Crude Reaction Mixture (Benzoic Acid Product + Excess R-SO₂Cl) Decision Select Purification Strategy Start->Decision Resin Polymer-Supported Scavenger (PS-Trisamine) Decision->Resin Moisture Sensitive / High-Throughput Hydrolysis Chemical Quench (H₂O / Base / Amine) Decision->Hydrolysis Traditional Scalable Workup ResinAction Resin covalently binds R-SO₂Cl via Sulfonamide Resin->ResinAction Filter Simple Filtration ResinAction->Filter Pure Pure Benzoic Acid Derivative Filter->Pure HydroAction Converts R-SO₂Cl to Sulfonic Acid (R-SO₃H) Hydrolysis->HydroAction Extract pH-Differential Extraction (Adjust strictly to pH 1.5 - 2.0) HydroAction->Extract Extract->Pure Org. Layer: Product Aq. Layer: R-SO₃H

Fig 1. Decision workflow for removing unreacted sulfonyl chloride from benzoic acid derivatives.

References

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY Agilent Technologies URL:[Link]

  • Strategies in Organic Synthesis: Scavenger Resins Wipf Group, University of Pittsburgh URL:[Link]

  • Argonaut Resins and Reagents Artisan Technology Group URL:[Link]

Sources

Minimizing side reactions in sulfonamido benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamido Benzoic Acid Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of sulfonamido benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The formation of the sulfonamide bond, typically via the reaction of an aminobenzoic acid with a sulfonyl chloride, is a cornerstone reaction in medicinal chemistry. However, it is not without its challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues, minimize side reactions, and optimize your yields.

Troubleshooting Guide: Common Synthesis Problems & Solutions

Issue 1: Low Yield & Complex Mixture on TLC — Suspected Polysulfonation

Q: My TLC plate shows multiple product spots, and my final yield of the desired monosulfonated product is significantly lower than expected. I suspect I'm getting multiple sulfonations on the aromatic ring. Why is this happening and how can I stop it?

A: This is a classic case of polysulfonation. It occurs because the initial amino group is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. Even after it is converted to the sulfonamide, the ring can remain activated enough for a second sulfonation to occur, especially under harsh conditions or with excess sulfonylating reagent.

Causality Explained: The reaction of an aminobenzoic acid with a sulfonyl chloride is a nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom. However, if a strong sulfonylating agent like chlorosulfonic acid is used to generate the sulfonyl chloride in situ, or if excess sulfonyl chloride is used under forcing conditions (e.g., high temperature), electrophilic aromatic substitution can compete with N-sulfonylation, leading to C-sulfonylation on the activated ring.[1][2]

Mitigation Protocol: Controlled Monosulfonylation

  • Stoichiometry is Key: Use a strict 1.0 to 1.1 molar equivalent of the sulfonyl chloride relative to the aminobenzoic acid. This starves the reaction of the electrophile needed for a second substitution.

  • Temperature Control: Maintain a low temperature, typically 0-5 °C, during the addition of the sulfonyl chloride.[3] This reduces the rate of the competing electrophilic aromatic substitution, which generally has a higher activation energy.

  • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the aminobenzoic acid and base over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid N-sulfonylation reaction.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or triethylamine to scavenge the HCl byproduct.[4] Pyridine can sometimes act as a nucleophilic catalyst, but its primary role here is as an acid scavenger.[5]

The following diagram illustrates the desired reaction pathway versus the undesired side reaction.

G A Aminobenzoic Acid + Sulfonyl Chloride B Monosulfonamido Benzoic Acid (Product) A->B Controlled Conditions (Low Temp, 1.1 eq. R-SO2Cl) Base (e.g., Pyridine) C Monosulfonamido Benzoic Acid D Di-sulfonated Byproduct C->D Excess R-SO2Cl High Temperature

Caption: Desired N-sulfonylation vs. undesired C-polysulfonation pathway.

Issue 2: Significant Water-Soluble Impurity — Suspected Hydrolysis

Q: My work-up is difficult, and I have a significant amount of a polar, water-soluble impurity that I believe is the sulfonic acid. What causes this and how can I prevent it?

A: This issue stems from the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and moisture-sensitive.[6] Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride to form the corresponding sulfonic acid, which is highly polar and often difficult to separate from your product.[6][7]

Causality Explained: The electrophilic sulfur atom in the sulfonyl chloride is susceptible to attack by any available nucleophile. While the amine is the desired nucleophile, water can compete effectively, especially if present in significant amounts in the solvent, reagents, or from atmospheric moisture.[6] This side reaction consumes your starting material and generates a problematic impurity.

Mitigation Protocol: Maintaining Anhydrous Conditions

The key is to rigorously exclude water from your reaction system.

  • Dry Your Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas before use.[3]

  • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[3][6] This prevents atmospheric moisture from entering the reaction.

  • Reagent Quality: Ensure your aminobenzoic acid and base are as dry as possible. If necessary, dry them in a vacuum oven before use.

The diagram below shows the competition between the amine and water for the sulfonyl chloride.

G cluster_desired Desired Reaction cluster_undesired Side Reaction (Hydrolysis) reagent Sulfonyl Chloride (R-SO2Cl) amine Aminobenzoic Acid reagent->amine Nucleophilic Attack (Amine) water Water (H2O) reagent->water Nucleophilic Attack (Water) product Sulfonamide Product amine->product - HCl byproduct Sulfonic Acid Byproduct water->byproduct - HCl

Caption: Competing reaction pathways for a sulfonyl chloride with an amine versus water.

Issue 3: Incomplete Conversion of Starting Amine

Q: My reaction has stopped, but NMR/TLC analysis shows a significant amount of my starting aminobenzoic acid remains. What are the likely causes?

A: Incomplete conversion, assuming your reagents are stable, typically points to one of three issues: insufficient base, poor quality of the sulfonylating agent, or deactivation of the amine.

Causality Explained:

  • Insufficient Base: The reaction generates one equivalent of HCl for every equivalent of sulfonamide formed. This HCl will protonate the starting amine, converting it to a non-nucleophilic ammonium salt (-NH3+). If there isn't enough base to neutralize this HCl as it's formed, the reaction will effectively stop once all the free amine has been protonated.[5]

  • Reagent Decomposition: As discussed in Issue 2, the sulfonyl chloride may have hydrolyzed before or during the reaction, reducing the amount available to react with the amine.

  • Low Reactivity: Some substituted anilines can be poor nucleophiles, requiring slightly more forcing conditions or a more reactive sulfonylating agent.[8]

Troubleshooting Steps & Optimization

  • Verify Base Stoichiometry: Ensure you are using at least one equivalent of base (e.g., pyridine, triethylamine) for each equivalent of sulfonyl chloride. Often, using a slight excess (1.1-1.2 eq.) or using the base as the solvent (e.g., in pyridine) can be beneficial.

  • Check Reagent Quality: If possible, check the purity of the sulfonyl chloride. A simple test is to carefully add a small amount to water; vigorous reaction and formation of HCl fumes indicate high reactivity.

  • Consider Reaction Conditions: For less nucleophilic amines, allowing the reaction to stir for a longer period (12-24 hours) at room temperature after the initial cold addition may be necessary. Gentle heating (e.g., 40-50 °C) can be attempted, but must be balanced against the risk of side reactions.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidTypical UseAdvantagesDisadvantages
Pyridine 5.2As solvent or 2-3 eq.Can act as a nucleophilic catalyst; easy to remove under vacuum.Can be difficult to remove completely; unpleasant odor.
Triethylamine (TEA) 10.71.1 - 1.5 eq.Stronger base than pyridine; volatile and easy to remove.Can form insoluble triethylammonium chloride salts that may complicate stirring.
Aq. NaOH/Na2CO3 (N/A)Schotten-Baumann conditionsInexpensive; reaction is often fast.Promotes hydrolysis of sulfonyl chloride; requires a two-phase system.[9]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group on my aminobenzoic acid?

A: Generally, it is not necessary. The amine is a much stronger nucleophile than the carboxylic acid or carboxylate, and will react selectively with the sulfonyl chloride. However, in some specific cases, such as when using highly aggressive reagents like neat chlorosulfonic acid at high temperatures, protection as an ester (e.g., methyl or ethyl ester) can prevent potential side reactions like mixed anhydride formation or decarboxylation.[10][11] Fischer esterification is a common protection strategy.[10]

Q2: What is the best work-up procedure for isolating my sulfonamido benzoic acid?

A: The most common procedure involves an acidic work-up.

  • Quench the reaction by slowly pouring it into ice-cold water or dilute HCl.

  • This protonates the carboxylic acid (if it was deprotonated by the base) and also protonates any excess amine base (like pyridine or TEA), making them water-soluble.

  • The sulfonamido benzoic acid product, now being a neutral, less polar molecule, will often precipitate out of the aqueous solution.

  • The precipitate can be collected by filtration, washed with cold water to remove salts, and then dried.

  • If the product does not precipitate, it can be extracted into an organic solvent like ethyl acetate.[3]

Q3: I used chlorosulfonic acid to make my sulfonyl chloride in situ and got a black, tarry mess. What happened?

A: Chlorosulfonic acid is an extremely powerful and aggressive reagent.[12][13] While it can be used for both N-sulfonylation and C-sulfonylation, it can also cause a host of side reactions, including oxidation and chlorination of the aromatic ring, especially at elevated temperatures.[12] The dark color is indicative of decomposition and polymerization products. For sensitive substrates, it is highly recommended to use a pre-formed, purified sulfonyl chloride rather than generating it in situ with such a harsh reagent.

General Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Mixture (TLC/LCMS/NMR) low_yield Low Yield? start->low_yield complex_mix Complex Mixture / Multiple Spots? low_yield->complex_mix Yes success Purify Product low_yield->success No (Good Yield) unreacted_sm Significant Unreacted Starting Amine? complex_mix->unreacted_sm No sol_poly Issue: Polysulfonation Solution: - Check Stoichiometry (1.1 eq) - Lower Temperature (0 °C) - Slow Addition complex_mix->sol_poly Yes polar_impurity Polar/Water-Soluble Impurity? unreacted_sm->polar_impurity No sol_incomplete Issue: Incomplete Reaction Solution: - Check Base Stoichiometry (>1 eq) - Check Reagent Quality - Increase Reaction Time unreacted_sm->sol_incomplete Yes sol_hydrolysis Issue: Hydrolysis Solution: - Use Anhydrous Solvents - Dry Glassware - Run under Inert Gas (N2/Ar) polar_impurity->sol_hydrolysis Yes sol_other Issue: Degradation Solution: - Avoid harsh reagents (e.g., HSO3Cl) - Maintain low temperature polar_impurity->sol_other No

Sources

Optimizing reaction temperature for sulfonamide bond formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SULF-OPT-2024 Subject: Optimizing Reaction Temperature for Sulfonamide Bond Formation Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Thermodynamics & Kinetics of S-N Bond Formation

Welcome to the technical support hub. You are likely here because your sulfonamide yield is inconsistent, or you are battling side reactions. To troubleshoot effectively, we must first ground your experiment in the underlying physical chemistry.

The formation of a sulfonamide from a sulfonyl chloride and an amine is an exothermic nucleophilic substitution at the sulfur atom.

The Mechanistic Reality

Unlike carbon-centered nucleophilic substitution (


/

), the sulfonyl group (

) reacts via a concerted

-like mechanism or an addition-elimination pathway involving a trigonal bipyramidal transition state.[1]
  • The Exotherm: The reaction releases significant heat.[2] At scale, this heat accelerates the reaction but also increases the rate of side reactions (hydrolysis) and decomposition.

  • The Competition: Your amine (

    
    ) is competing against water/hydroxide (
    
    
    
    ) if present, and against the formed sulfonamide itself (
    
    
    ) for the remaining sulfonyl chloride.
Visualizing the Pathway

The following diagram illustrates the competing kinetic pathways you must manage through temperature control.

Sulfonamide_Pathways Start Sulfonyl Chloride (R-SO2-Cl) Product Primary Product: Sulfonamide (R-SO2-NH-R') Start->Product  k_amine (Main Rxn) Favored at 0°C -> RT Side1 Side Product 1: Sulfonic Acid (Hydrolysis) Start->Side1  k_hyd (Water) Favored at High Temp Side2 Side Product 2: Bis-Sulfonamide (Over-reaction) Start->Side2 Amine Amine (R'-NH2) Amine->Product Product->Side2  k_bis (Excess R-SO2-Cl) Favored at High Temp + Strong Base

Figure 1: Kinetic competition in sulfonamide synthesis. Temperature modulation shifts the ratio of


 vs 

and

.

Troubleshooting Guides & FAQs

This section addresses specific failure modes reported by users.

Case A: "My reaction turned black/brown and yield is low."

Diagnosis: Thermal Decomposition / Runaway Exotherm. Root Cause: Sulfonyl chlorides are thermally unstable. Adding reagents too quickly without cooling causes a temperature spike, leading to


 extrusion and polymerization.
  • Q: What is the maximum safe temperature?

    • A: For most alkyl/aryl sulfonyl chlorides, maintain < 5°C during addition. Do not exceed 30°C during the reaction phase unless the substrate is sterically hindered [1].

  • Q: How do I recover?

    • A: You cannot reverse decomposition. Discard and restart.

    • Correction Protocol: Pre-cool the amine/base solution to 0°C. Add sulfonyl chloride as a solution (DCM or THF) dropwise over 30-60 minutes.

Case B: "I see a major spot on TLC that stays at the baseline."

Diagnosis: Hydrolysis (Sulfonic Acid Formation).[3][4][5] Root Cause: Moisture contamination or aqueous base competing with the amine.

  • Q: I'm using Schotten-Baumann conditions (Water/Acetone). Why is hydrolysis winning?

    • A: Temperature is too high. In aqueous media, the selectivity (

      
      ) drops significantly as temperature rises [2].
      
    • Correction Protocol: Keep aqueous reactions strictly at 0-5°C . Use a slight excess of amine (1.2 equiv) to outcompete water.

Case C: "I isolated a product with double the expected molecular weight."

Diagnosis: Bis-sulfonylation. Root Cause: The sulfonamide product (


) is acidic (

). In the presence of base and excess sulfonyl chloride, it deprotonates and reacts again.
  • Q: How does temperature affect this?

    • A: Higher temperatures increase the acidity of the N-H bond and the kinetic energy for the second attack.

    • Correction Protocol:

      • Strict Temperature Control: Keep the reaction at 0°C until consumption of the starting amine is complete.

      • Stoichiometry: Never use >1.1 equivalents of sulfonyl chloride for primary amines.

Optimization Data & Decision Matrix

Use the following table to select your starting parameters based on substrate class.

Substrate ClassSteric HindranceElectronic NatureRec. Temp (Addition)Rec. Temp (Reaction)Critical Risk
Primary Alkyl Amine LowNucleophilic-10°C to 0°C0°C to RTBis-sulfonylation
Aniline (Electron Rich) Low/MedNucleophilic0°CRTOxidation / Color
Aniline (Electron Poor) MedWeak NucleophileRT40°C - 60°CIncomplete Rxn
Hindered Amine (e.g., t-Butyl) HighNucleophilicRTReflux (DCM/THF)Hydrolysis (slow kinetics)
Workflow: Temperature Selection Logic

Follow this decision tree to determine your optimal experimental setup.

Temp_Decision_Matrix Start Analyze Amine Substrate Q_Hindered Is the Amine Sterically Hindered? Start->Q_Hindered Branch_Yes YES (e.g., t-butyl, adamantyl) Q_Hindered->Branch_Yes Branch_No NO (Primary/Secondary linear) Q_Hindered->Branch_No Rec_Heat PROTOCOL A: Start RT, Heat to Reflux Monitor for Hydrolysis Branch_Yes->Rec_Heat Q_Aqueous Solvent System? Branch_No->Q_Aqueous Path_Organic Anhydrous (DCM/THF) Q_Aqueous->Path_Organic Path_Water Aqueous (Schotten-Baumann) Q_Aqueous->Path_Water Rec_Cool PROTOCOL B: Start 0°C, Warm to RT Prevent Bis-sulfonylation Path_Organic->Rec_Cool Rec_Cold PROTOCOL C: Strict 0°C - 5°C Vigorous Stirring Path_Water->Rec_Cold

Figure 2: Decision matrix for selecting reaction temperature based on steric and solvent constraints.

Validated Experimental Protocols

Protocol A: Standard Conditions (Anhydrous)

Best for: Primary/Secondary amines, standard synthesis.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[6] Purge with

    
    .
    
  • Dissolution: Dissolve Amine (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Submerge flask in an ice/water bath (

    
    C) for 15 minutes.
    
  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in minimal DCM. Add dropwise via syringe pump or addition funnel over 20 minutes.

    • Why? Controls the exotherm and prevents local concentration hotspots that favor bis-sulfonylation [3].

  • Reaction: Allow to stir at

    
    C for 1 hour, then remove ice bath and warm to Room Temperature (
    
    
    
    C). Monitor by TLC/LCMS.[3]
Protocol B: "Difficult" Substrates (Thermal Activation)

Best for: Electron-deficient anilines or bulky amines.

  • Setup: Use a sealed tube or reflux condenser setup.

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or Toluene for higher boiling points.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[1][5][6][7][8] DMAP forms a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to nucleophilic attack than the parent chloride [4].

  • Temperature: Heat to

    
    C.
    
    • Warning: Do not use this method if your sulfonyl chloride is known to be thermally labile (e.g., certain heteroaryl chlorides).

References

  • Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.[7] Organic Letters.[9][10] [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by S-N coupling.[10][Link]

Sources

Technical Support Center: Sulfonamide Handling & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopic Challenges in Sulfonamide Powder Handling

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational | Version: 3.1

Introduction: The "Salt" Trap

Welcome to the technical support hub. If you are here, you are likely facing one of three problems with your sulfonamide API (e.g., Sulfadiazine Sodium, Sulfamethoxazole, or Sulfacetamide Sodium): caking in the drum, sticking to tablet punches, or precipitation in solution.

Crucial Distinction: Most researchers treat all sulfonamides alike, but the sodium salts (used for solubility) are drastically different from their free acid counterparts.

  • Free Acids (e.g., Sulfadiazine): Generally stable, poor water solubility, low hygroscopicity.

  • Sodium Salts (e.g., Sulfadiazine Sodium): Highly water-soluble, extremely hygroscopic , and alkaline.

The majority of handling failures stem from the sodium salt absorbing atmospheric moisture, which initiates a cascade of physical and chemical failures. This guide addresses those specific failure modes.

Module 1: Physical Handling (The "Brick" Phenomenon)

User Issue:

"My Sulfadiazine Sodium powder has turned into a solid block in the drum. Even after milling, it flows poorly and clumps immediately."

Root Cause Analysis:

Sulfonamide salts are deliquescent. When Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt (often <40%), the surface dissolves in adsorbed water, forming liquid bridges. Upon slight drying or temperature shifts, this dissolved layer recrystallizes, fusing particles together (caking).

Troubleshooting Protocol: The "Condition-Mlll-Blend" System

Do not just break the clumps; you must reset the surface energy.

  • Environmental Isolation:

    • Requirement: All handling must occur in a suite with RH < 30% and Temperature < 25°C.

    • Why: Sodium sulfonamides can absorb >5% moisture by weight within 1 hour at 60% RH [1].

  • Delumping Strategy (Oscillating Granulator):

    • Step: Pass the caked material through an oscillating granulator (1.0 mm screen) rather than a high-speed hammer mill.

    • Reasoning: High-speed milling generates heat. Heat releases bound moisture from hydrates, creating more liquid bridges and immediate re-caking.

  • Glidant Inter-positioning (The "Dry Coating" Technique):

    • Step: Pre-blend the API with Colloidal Silicon Dioxide (0.5% w/w) before final processing.

    • Mechanism: Nano-sized silica particles coat the larger host particles, increasing inter-particle distance and reducing Van der Waals forces [2].

Visual Workflow: Powder Recovery

PowderHandling Raw Caked Raw Material Env Env Control (RH < 30%) Raw->Env Transfer Mill Low-Shear Milling (Oscillating) Env->Mill Delump Blend High-Shear Blending (Surface Coating) Mill->Blend Transfer Silica Add Colloidal Silica (0.5% w/w) Silica->Blend Inject Ready Flowable Powder Blend->Ready Process

Caption: Workflow for recovering caked sulfonamide salts without inducing thermal degradation.

Module 2: Chemical Stability (The "Cloudy Solution" Error)

User Issue:

"I prepared a clear solution of Sulfadiazine Sodium for injection. After 24 hours in a stoppered vial, a white precipitate formed, and the pH dropped."

FAQ: Is this hydrolysis?

Answer: Likely not. While sulfonamides can hydrolyze, the rapid precipitation you see is usually caused by Carbonation , not hydrolysis.

The Mechanism:

Sulfonamide sodium salts are salts of weak acids and strong bases. They require a high pH (pH 9–10) to remain soluble.

  • Moisture Absorption: The hygroscopic powder absorbs water.

  • CO₂ Uptake: This wet surface (or the solution) absorbs atmospheric CO₂.

  • Acidification: CO₂ forms carbonic acid, lowering the pH.

  • Precipitation: As pH drops below the pKa (approx 6.5–7.0), the insoluble free acid precipitates out [3].

Data: Solubility vs. pH (Sulfadiazine)
pH EnvironmentSpecies DominantSolubility (mg/mL)Appearance
pH > 9.0 Sulfadiazine Sodium (Ionized)> 100 mg/mLClear Solution
pH 7.0 - 8.0 Mixed Equilibrium1 - 10 mg/mLHazy / Unstable
pH < 7.0 Sulfadiazine Free Acid (Unionized)< 0.13 mg/mLWhite Precipitate
Prevention Protocol:
  • Sparging: Use Nitrogen-sparged Water for Injection (WFI) to remove dissolved CO₂.

  • Buffering: Do not rely on the salt's alkalinity alone. Buffer the solution to pH > 9.0 if physiologically permissible.

  • Headspace: Minimize headspace in vials and blanket with Nitrogen.

Module 3: Processing & Tableting (The "Sticking" Issue)

User Issue:

"During tablet compression, the sulfonamide formulation sticks to the punch faces, causing 'picking' and capping."

Root Cause:

Hygroscopic fines adhere to the metal punch tip. Under compression pressure, moisture is squeezed to the surface, creating a vacuum seal between the tablet and the punch.

Solution: Dry Granulation (Roller Compaction)

Avoid Wet Granulation. Adding water to a hygroscopic salt is a recipe for cement formation. Use Roller Compaction to densify the powder without moisture.

Step-by-Step Protocol: Roller Compaction
  • Pre-Blending: Mix API with Microcrystalline Cellulose (MCC) and 0.5% Magnesium Stearate.

    • Note: MCC acts as a "moisture sponge," distributing water away from the API.

  • Compaction: Feed into roller compactor.

    • Pressure: Low to Medium (3–5 MPa). High pressure causes partial melting/fusing.

    • Gap Control: Maintain consistent gap to ensure uniform ribbon density.

  • Milling: Mill the ribbons into granules (screen size 1.0 mm).

  • Final Lubrication: Add external phase lubricant (Stearic Acid or Sodium Stearyl Fumarate) after granulation.

    • Tip: Avoid excess Magnesium Stearate in the final blend, as it can reduce tablet hardness too much with sulfonamides.

Visual Decision Tree: Granulation Strategy

GranulationStrategy Start Sulfonamide Formulation CheckSalt Is it a Sodium Salt? Start->CheckSalt Wet Wet Granulation? CheckSalt->Wet No (Free Acid) Dry Dry Granulation (Roller Compaction) CheckSalt->Dry Yes (Salt) Fail FAIL: Hard Granules, Slow Dissolution Wet->Fail High Risk Excipient Add MCC (Sponge) + Colloidal Silica Dry->Excipient Result SUCCESS: Stable Tablet Excipient->Result

Caption: Decision matrix for selecting granulation method based on salt form.

References

  • Nugrahani, I., et al. (2015).[1] "Hydrate transformation of sodium sulfacetamide and neomycin sulphate." ResearchGate.[2]

  • Jannapu Reddy, R., & Haritha Kumari, A. (2021).[3] "Synthesis and applications of sodium sulfinates." Royal Society of Chemistry.[4]

  • Autian, J., & Hom, F. S. (1956). "Study of stability of sulfadiazine sodium injection: Determination of solubility as a function of pH." Journal of the American Pharmaceutical Association.[5]

  • Jenike & Johanson . (2026). "Overcoming Common Pharmaceutical Powder Handling Challenges." Jenike.com.

Sources

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Peak Tailing & Asymmetry Ticket Priority: High (Impacts Quantification & Resolution)

Welcome to the Application Support Hub

You have reached the Tier 3 Technical Support interface for Small Molecule Chromatography. This guide addresses the persistent challenge of peak tailing in benzoic acid derivatives. These compounds are notoriously difficult to analyze due to their dual nature: they possess an acidic carboxyl group (


) and often contain basic functionalities (amines) or polar groups that interact aggressively with stationary phases.
Diagnostic Workflow

Before modifying your method, use this logic tree to isolate the root cause. Most tailing issues stem from ionization state mismatch or secondary silanol interactions .

DiagnosticTree Start SYMPTOM: Peak Tailing (As > 1.2) CheckLoad TEST: Dilute Sample 1:10 Start->CheckLoad CheckPH CHECK: Mobile Phase pH CheckLoad->CheckPH No Change MassOverload CAUSE: Mass Overload ACTION: Reduce Inj. Vol CheckLoad->MassOverload Shape Improves IonizationIssue CAUSE: Mixed Ionization ACTION: Adjust pH < 2.5 CheckPH->IonizationIssue pH ≈ pKa (3.5 - 5.0) SilanolIssue SilanolIssue CheckPH->SilanolIssue pH < 3.0 but Tailing Persists CheckCol CHECK: Column Type WrongCol CAUSE: Silanol Activity ACTION: Switch to Endcapped C18 CheckCol->WrongCol Non-Endcapped / Type A Silica AdditiveNeeded CAUSE: Stubborn Interaction ACTION: Add TEA or Increase Buffer CheckCol->AdditiveNeeded Modern Type B Silica SilanolIssue->CheckCol

Figure 1: Diagnostic logic for isolating the source of peak asymmetry.

Troubleshooting Guides & FAQs

Issue 1: The "Shark Fin" Peak (Severe Tailing)

Symptom: The peak rises sharply but drags out into a long tail (Asymmetry Factor


).
Root Cause:  Secondary Silanol Interactions.[1][2][3][4][5][6]

Q: I am using a C18 column at pH 3.0. Why is my benzoic acid tailing? A: Even at pH 3.0, residual silanol groups (


) on the silica surface can remain ionized (

). Benzoic acid derivatives can hydrogen bond or undergo ion-exchange with these sites.
  • The Mechanism: The carboxylic acid moiety interacts with the acidic silanols rather than partitioning purely into the hydrophobic C18 layer. This "drag" creates the tail.

  • The Fix: You must suppress this interaction.

    • Lower the pH: Drop the pH to 2.0–2.3 . This protonates the silanols (making them neutral

      
      ) and the benzoic acid (neutral 
      
      
      
      ), eliminating the ionic attraction [1].
    • Use a Silanol Blocker: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA is a stronger base that competitively binds to the silanol sites, "shielding" them from your analyte [4].

Issue 2: Split or Broad Peaks

Symptom: The peak looks like a doublet or is excessively wide. Root Cause: Operating near the


 (Ionization Mismatch).

Q: My retention times are drifting, and the peak looks split. Is my column dying? A: Likely not. You are probably operating too close to the


 of the analyte.
  • The Science: Benzoic acid has a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of 
    
    
    
    .[7] If your mobile phase is pH 4.0, roughly 50% of the molecules are neutral and 50% are ionized (benzoate). These two species elute at different speeds (neutral = retained; ionized = unretained). The detector sees a mix, resulting in a split or broad peak [2].
  • The Fix: Follow the 2-Unit Rule . The pH must be at least 2 units away from the

    
    .[4]
    
    • Target pH:

      
       (Preferred for retention) or 
      
      
      
      (If using a hybrid column that tolerates high pH).
Issue 3: "Fronting" or Asymmetry at High Concentrations

Symptom: The peak leans forward (Asymmetry Factor


) or tails only at high concentrations.
Root Cause:  Mass Overload.

Q: My standard looks great, but my concentrated sample tails. Why? A: You have exceeded the linear dynamic range of the stationary phase. The "active sites" are saturated, causing excess analyte to flood through the column faster (fronting) or drag (tailing) depending on the isotherm.

  • The Fix:

    • Dilution Test: Inject a 1:10 dilution. If symmetry returns, it is mass overload.

    • Increase Buffer Strength: Increase buffer concentration from 10 mM to 25–50 mM . Higher ionic strength suppresses the "double layer" effect and increases sample load capacity [5].

Standardized Protocols

Protocol A: Correct Phosphate Buffer Preparation (pH 2.3)

Improper buffering is the #1 cause of reproducibility issues.

Objective: Create a 25 mM Phosphate Buffer at pH 2.3 that suppresses silanol activity.

  • Dissolve: Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust: Place a calibrated pH probe into the solution. Slowly add Phosphoric Acid (85%) dropwise while stirring until pH stabilizes at 2.30 ± 0.05 .

    • Critical: Do not adjust pH after adding organic solvent. The apparent pH reading in organic mixtures is inaccurate.

  • Filter: Filter through a 0.22 µm membrane to remove particulates.

  • Mix: Combine with organic modifier (e.g., Methanol/Acetonitrile) only after the aqueous buffer is set.

Protocol B: Column Silanol Activity Check

Use this to determine if your column is suitable for benzoic acid derivatives.

  • Test Solute: Prepare a standard of Pyridine (highly basic, silanol-sensitive) and Phenol (neutral control).

  • Conditions: 60:40 MeOH:Water, Flow 1.0 mL/min.

  • Calculation: Calculate the Tailing Factor (

    
    ) for Pyridine.
    
    • Pass:

      
       (Column is well end-capped).
      
    • Fail:

      
       (Significant silanol activity; unsuitable for benzoic acids without TEA).
      

Visualizing the Mechanism

The following diagram illustrates why lowering pH and adding TEA resolves tailing.

SilanolMechanism cluster_0 Problem State (pH 4.0) cluster_1 Solution State (pH 2.3 + TEA) Silanol Silanol (Si-O-) Benzoic Benzoic Acid (Partially Ionized) Silanol->Benzoic Ionic Attraction (Causes Tailing) Silanol_H Silanol (Si-OH) Protonated Benzoic_H Benzoic Acid (Neutral) TEA TEA (Blocker) TEA->Silanol_H Shields Surface

Figure 2: Mechanism of Silanol Suppression. Left: At pH 4, ionized silanols attract the analyte. Right: At pH 2.3 with TEA, silanols are protonated/blocked, allowing the analyte to elute cleanly.

References

  • BenchChem. (2025).[4] . Retrieved from 4

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from 2

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 5

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 3

  • Sigma-Aldrich. (2025). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from

Sources

Technical Support Center: Stabilization of 4-((3-Methylphenyl)sulfonamido)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-((3-Methylphenyl)sulfonamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of this compound in solution. Understanding and controlling the factors that influence its degradation are critical for obtaining reproducible and reliable experimental results. This guide combines theoretical principles with actionable protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-((3-Methylphenyl)sulfonamido)benzoic acid in solution?

A1: The two primary degradation pathways of concern are photodegradation and hydrolysis. Sulfonamides as a class are known to be sensitive to light, which can induce complex photochemical reactions.[1][2][3] Hydrolysis, the cleavage of the sulfonamide (S-N) bond, can also occur, particularly under strongly acidic or alkaline conditions, leading to the formation of 4-sulfamoylbenzoic acid and 3-methylaniline.[4][5]

Q2: How does the pH of the solution affect the stability and solubility of the compound?

A2: The pH of the aqueous solution has a dual effect. Due to the carboxylic acid group, the compound's solubility is significantly higher in alkaline conditions (pH > pKa) where it exists as a soluble carboxylate salt. However, high pH can also accelerate the rate of base-catalyzed hydrolysis of the sulfonamide bond.[4] Conversely, in acidic solutions (pH < pKa), solubility is limited, which can lead to precipitation, but the rate of acid-catalyzed hydrolysis may increase.[4][6] Therefore, a balance must be struck, often in the slightly acidic to neutral range, or by using buffered systems tailored to the experiment's requirements.

Q3: Is 4-((3-Methylphenyl)sulfonamido)benzoic acid sensitive to light, and what precautions are necessary?

A3: Yes, significant photodegradation is a well-documented issue for sulfonamides, even under standard laboratory fluorescent lighting.[2] Exposure to UV light or even sunlight can lead to rapid degradation, with studies showing 88-98% degradation for some sulfonamides under simulated sunlight.[1] It is imperative to protect solutions from light at all times by using amber or low-actinic glass vessels and minimizing exposure during experimental procedures.[2]

Q4: What are the recommended solvents for preparing stock solutions?

A4: For a high-concentration stock solution, a polar aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. These solvents offer excellent solvating power and minimize the risk of hydrolysis during storage. When preparing aqueous working solutions, the stock solution should be diluted into a well-chosen buffer system immediately before use to mitigate issues of both solubility and pH-dependent degradation.

Q5: What are the likely degradation products that I should monitor in a stability study?

A5: The primary products to monitor from hydrolysis are 4-sulfamoylbenzoic acid and 3-methylaniline, resulting from the cleavage of the S-N bond.[5] Photodegradation can produce a more complex mixture of products, which may include hydroxylated species or products resulting from the cleavage of the sulfone group.[7] A stability-indicating analytical method, such as HPLC, must be developed to separate the parent compound from these potential degradants.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Rapid Loss of Compound Potency in Solution

You observe a rapid decrease in the concentration of the parent compound over a short period, confirmed by HPLC analysis.

start Instability Observed: Rapid Potency Loss check_light 1. Review Light Exposure start->check_light Is the solution protected from light? check_ph 2. Review Solution pH & Buffer start->check_ph Was pH controlled and documented? check_temp 3. Review Temperature start->check_temp Was solution exposed to high temperatures? solution_light Implement Light Protection: - Use amber vials - Work in subdued light - Wrap containers in foil check_light->solution_light solution_ph Optimize pH & Buffer: - Perform pH stability profile - Use fresh, appropriate buffer - Prepare solutions fresh check_ph->solution_ph solution_temp Control Temperature: - Store solutions at recommended T - Avoid heat sources - Minimize time at high T check_temp->solution_temp

Caption: Troubleshooting workflow for rapid potency loss.

  • Probable Cause A: Photodegradation

    • Causality: The aromatic rings and sulfonamide moiety make the molecule susceptible to degradation upon absorption of UV-A radiation or even visible light.[1] This process can be accelerated by photosensitizers that may be present as impurities.[2]

    • Solution:

      • Strict Light Protection: Immediately transfer solutions to amber glass vials or wrap clear vials completely in aluminum foil.

      • Modify Environment: Perform all manipulations in a dimly lit area or under yellow light to prevent exposure.

      • Confirmation: Run a control experiment where one aliquot is exposed to ambient light and another is kept in complete darkness. Analyze both after a set period to confirm light sensitivity.

  • Probable Cause B: pH-Mediated Hydrolysis

    • Causality: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions.[4] Unbuffered aqueous solutions can have an unstable pH, or the chosen buffer may not be appropriate, leading to accelerated degradation.

    • Solution:

      • Measure and Buffer: Always measure the pH of your final solution. Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH within the optimal range of 4-7.

      • Run a pH Profile: Conduct a short-term stability study at various pH points (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability for your specific experimental conditions.

      • Fresh Preparation: Always prepare aqueous solutions fresh for each experiment to minimize time-dependent hydrolysis.

Problem 2: Solution is Hazy, or a Precipitate Forms Over Time

The solution, which was initially clear, becomes cloudy or forms a visible solid.

  • Probable Cause A: Poor Aqueous Solubility

    • Causality: As a carboxylic acid, the compound is poorly soluble in its neutral (protonated) form at acidic or neutral pH. If the pH of the solution drops or if the concentration exceeds its solubility limit, it will precipitate.

    • Solution:

      • pH Adjustment: Ensure the pH of the solution is at least 1-2 units above the pKa of the carboxylic acid group to maintain it in the more soluble deprotonated (carboxylate) form. A small amount of a basic solution (e.g., dilute NaOH) can be added dropwise.

      • Use of Co-solvents: For some applications, adding a water-miscible organic co-solvent (e.g., up to 10% ethanol or acetonitrile) can increase the solubility of the neutral form.

      • Check Concentration: Verify that the intended concentration does not exceed the known solubility limit under the experimental conditions.

  • Probable Cause B: Formation of an Insoluble Degradant

    • Causality: One or more of the degradation products formed via hydrolysis or photodegradation may be less soluble than the parent compound, causing them to precipitate out of solution.

    • Solution:

      • Isolate and Identify: If possible, isolate the precipitate by centrifugation and analyze it (e.g., by LC-MS or FT-IR) to determine if it is the parent compound or a degradant.

      • Address Root Cause: If the precipitate is a degradant, the primary issue is chemical instability. Refer to the solutions in Problem 1 to prevent its formation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which minimizes degradation during long-term storage.

  • Pre-weighing: Allow the vial of 4-((3-Methylphenyl)sulfonamido)benzoic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound (MW: 291.33 g/mol ) in a fume hood. For 10 mL of a 10 mM solution, this is 29.13 mg.

  • Dissolution: Add the weighed solid to a 10 mL amber glass volumetric flask. Add approximately 8 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate the solution gently at room temperature until all solid is completely dissolved.

  • Final Volume: Bring the solution to the final 10 mL volume with DMSO and mix thoroughly by inversion.

  • Storage: Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Forced Degradation Study (ICH Guideline Approach)

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9]

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock with 9 mL of HPLC-grade water. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in 50:50 acetonitrile:water) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method (see Protocol 3). Aim for 5-20% degradation of the parent compound.[8]

Protocol 3: Stability-Indicating HPLC-UV Method

This method provides a starting point for separating the parent compound from its primary hydrolytic degradation products.

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (UV) 245 nm

Visualizing Degradation Pathways

The primary degradation mechanisms can be simplified into two main routes, as shown below.

Parent 4-((3-Methylphenyl)sulfonamido)benzoic acid Hydrolysis_Products Hydrolysis Products Parent->Hydrolysis_Products  Hydrolysis (Acid/Base, Heat) Photo_Products Photodegradation Products Parent->Photo_Products  Photolysis (UV/Visible Light) Product1 4-Sulfamoylbenzoic acid Hydrolysis_Products->Product1 Product2 3-Methylaniline Hydrolysis_Products->Product2 Product_Photo Complex Mixture: (Hydroxylated species, cleavage products, etc.) Photo_Products->Product_Photo

Caption: Primary degradation pathways for the compound.

References

  • Perisa, M., et al. (2013). Photodegradation of sulfonamides in water. ResearchGate. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Długosz, A., & Marchewka, M. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Available at: [Link]

  • Parks, O. W. (1985). Photodegradation of sulfa drugs by fluorescent light. Journal of Association of Official Analytical Chemists. Available at: [Link]

  • Popa, I., et al. (2007). Charge and energy redistribution in sulfonamides undergoing conformational changes. ResearchGate. Available at: [Link]

  • Le-Minh, T., et al. (2013). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. ResearchGate. Available at: [Link]

  • Grout, R. J., & Williams, A. (1980). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Szymański, Ł., et al. (2021). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • HARA, I. (1964). Studies on the Photosensitivity Caused by Sulfa Drugs. The Journal of Dermatology. Available at: [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • MSD Veterinary Manual. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available at: [Link]

  • Przybilla, B., et al. (1993). Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations. Photodermatology, Photoimmunology & Photomedicine. Available at: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Organic Process Research & Development. Available at: [Link]

  • Urban, M., et al. (2011). Solid state compatibility studies with tablet excipients using non thermal methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Al-khamis, K., et al. (2016). COMPATIBILITY STUDIES OF SULFADOXINE WITH PHARMACEUTICAL EXCIPIENTS FOR THE DEVELOPMENT OF SUPPOSITORIES NOVEL DRUG DELIVERY SYSTEMS. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Sulfonamide Purification Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers encountering purification challenges in sulfonamide synthesis.

Topic: Purification strategies for sulfonamide synthesis byproducts Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active | Updated: March 2026

Introduction: The "Sulfonamide Paradox"

Sulfonamide formation is often viewed as a "click" reaction—reliable and robust. However, this simplicity masks a common downstream bottleneck: the formation of stubborn byproducts (bis-sulfonamides, sulfonic acids) and the persistence of genotoxic starting materials (sulfonyl chlorides). This guide moves beyond standard textbook workups to address the specific physicochemical traps that cause low yields and purity failures.

Module 1: Troubleshooting Acid-Base Extraction

Context: You are synthesizing a secondary sulfonamide (


) from a primary amine and a sulfonyl chloride.
Issue:  "I performed a standard extraction, but my product is impure, or I lost it in the aqueous layer."
Q: How do I separate the N,N-bis-sulfonyl byproduct from my desired mono-sulfonamide?

A: You must exploit the acidity difference between the two species. The formation of the N,N-disulfonyl byproduct (


) is a common side reaction when excess sulfonyl chloride is used.
  • The Mono-sulfonamide (

    
    )  is a weak acid (
    
    
    
    ) due to the electron-withdrawing sulfonyl group stabilizing the nitrogen anion.
  • The Bis-sulfonamide lacks an acidic proton and is chemically neutral.

The "Switch-Hit" Protocol: Do not rely on a simple neutral wash. Use this pH-swing logic to isolate the product:

  • Basify: Dissolve the crude mixture in an organic solvent (EtOAc or DCM) and extract with 1M NaOH .

    • Result: The Mono-sulfonamide deprotonates and moves to the Aqueous Phase .

    • Result: The Neutral Bis-sulfonamide and unreacted Amine stay in the Organic Phase .

  • Separate: Discard the organic layer (containing the impurities).

  • Acidify: Carefully acidify the aqueous layer with HCl to pH ~4–5 .

    • Result: The Mono-sulfonamide reprotonates and precipitates (or oils out) for filtration or re-extraction.

    • Crucial Detail: Do not acidify to pH < 1. Sulfonic acid byproducts (

      
      ) are strong acids (
      
      
      
      ) and will remain water-soluble at pH 4, allowing them to be washed away.
Visualization: The pH-Swing Purification Logic

ExtractionLogic Start Crude Reaction Mixture (Mono, Bis, Amine, Sulfonic Acid) Step1 Add Organic Solvent + 1M NaOH Partition Start->Step1 OrgLayer Organic Layer Contains: Bis-sulfonamide, Unreacted Amine Step1->OrgLayer Neutrals AqLayer Aqueous Layer (pH > 12) Contains: Mono-sulfonamide (Salt), Sulfonate Step1->AqLayer Anions Discard Discard / Recycle OrgLayer->Discard Step2 Acidify to pH 4-5 AqLayer->Step2 Precipitate Precipitate / Extract Target: Mono-sulfonamide Step2->Precipitate Product Reprotonates Filtrate Aqueous Filtrate Contains: Sulfonic Acid (Water Soluble) Step2->Filtrate Impurities Stay Soluble

Figure 1: Logical flow for separating mono-sulfonamides from bis-sulfonamides and sulfonic acids using pKa differences.

Module 2: Crystallization Challenges

Issue: "My product comes out as a sticky oil instead of a solid."

Q: How do I fix the 'Oiling Out' phenomenon during recrystallization?

A: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize, often because the chosen solvent's boiling point is higher than the product's melting point in the solvent-saturated state.

Troubleshooting Matrix:

ScenarioRecommended StrategyTechnical Rationale
Product oils out upon cooling Seeding at

Add a seed crystal just as the solution turns cloudy (the metastable zone). This provides a nucleation surface, bypassing the liquid phase separation.
No crystals form (Supersaturation) Scratching / Sonication Scratching the glass creates micro-abrasions that serve as nucleation sites. Brief sonication can also induce nucleation in stubborn sulfonamides.
Product is too soluble in EtOH Switch to

Isopropanol/Water mixtures are superior for sulfonamides. The water acts as a strong anti-solvent for the hydrophobic aryl group, while the alcohol maintains solubility at high temps.
Bis-sulfonamide contamination Ammonia Rescue If bis-sulfonamide co-crystallizes, treat the crude with aqueous ammonia/methanol. This chemically cleaves the bis-species back to the mono-sulfonamide [1].

Pro-Tip: For "greasy" sulfonamides, avoid pure diethyl ether as an anti-solvent; it often traps solvent in the lattice. Use Heptane or Methyl tert-butyl ether (MTBE) for better crystal formation.

Module 3: Control of Genotoxic Impurities (PGIs)

Context: Sulfonyl chlorides are reactive alkylating/acylating agents and are flagged as Potential Genotoxic Impurities (PGIs) . Regulatory limits (TTC) are typically < 1.5 µ g/day .

Q: How do I ensure complete removal of unreacted sulfonyl chloride?

A: You cannot rely on standard evaporation, as trace sulfonyl chlorides can persist. You must demonstrate a "Purge Factor" via chemical derivatization.

Protocol: The "Quench & Purge"

  • End-of-Reaction Quench: Add a nucleophilic scavenger before workup.

    • Reagent:N,N-Dimethylaminoethyl amine (0.2 equiv) or Morpholine .

    • Mechanism:[1][2][3][4] Rapidly reacts with residual

      
       to form a highly polar, basic sulfonamide.
      
  • Removal:

    • If using the amine scavenger, an Acid Wash (1M HCl) during workup will protonate the scavenger-sulfonamide adduct, pulling it into the aqueous waste.

    • Validation: Use LC-MS with derivatization (e.g., benzylamine treatment) to detect trace sulfonyl chloride levels down to ppm range [2].

Module 4: Advanced Scavenging (High-Throughput)

Issue: "I am doing parallel synthesis and cannot perform extractions on 96 samples."

Q: Which scavenger resins work best for sulfonamide purification?

A: Solid-supported scavengers allow for "filtration-only" purification.

Scavenger Selection Guide:

Impurity to RemoveRecommended ResinMechanism
Excess Sulfonyl Chloride Aminomethyl polystyrene or Tris(2-aminoethyl)amine resin The resin amine reacts with

to form a covalent bond. Filter resin to remove impurity.
Excess Amine (Starting Material) Isocyanate resin or Sulfonic acid resin Isocyanate reacts with the amine to form an insoluble urea. Sulfonic acid resin captures the amine as a salt.
Bis-sulfonamide Not easily scavengedUse the "Ammonia Rescue" (chemical conversion) described in Module 2, or standard SPE (Solid Phase Extraction) cartridges.
Workflow: Parallel Synthesis Decision Tree

ScavengerWorkflow Start Crude Reaction Mixture Check Major Impurity? Start->Check PathA Excess Sulfonyl Chloride Check->PathA PathB Excess Amine Check->PathB ActionA Add Polymer-Supported Amine (e.g., PS-Trisamine) PathA->ActionA Filter Agitate & Filter ActionA->Filter ActionB Add Polymer-Supported Isocyanate (PS-NCO) PathB->ActionB ActionB->Filter Final Pure Sulfonamide in Filtrate Filter->Final

Figure 2: Decision tree for selecting solid-supported scavengers in high-throughput sulfonamide synthesis.

References

  • Regiospecific Sulfochlorination & Bis-sulfonamide Conversion: Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles. Source: National Institutes of Health (PMC). URL:[Link]

  • Genotoxic Impurity Analysis: Title: In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS. Source: ResearchGate.[1] URL:[Link]

  • pKa and Solubility Data: Title: Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Source: PubMed. URL:[Link]

  • Scavenger Resin Protocols: Title: Solid-Supported Scavengers. Source: Supra Sciences. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of 4-((3-Methylphenyl)sulfonamido)benzoic acid and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise structural elucidation of synthetic intermediates is a cornerstone of drug development and materials science. 4-((3-Methylphenyl)sulfonamido)benzoic acid is a molecule of interest, featuring multiple aromatic systems and labile protons that present a rich case for Nuclear Magnetic Resonance (NMR) analysis. This guide provides an in-depth, expert interpretation of its predicted ¹H NMR spectrum. We will dissect the causality behind the expected chemical shifts and coupling patterns, grounded in fundamental principles and authoritative data. Furthermore, this guide presents a direct comparison with its structural isomers, 4-((4-methylphenyl)sulfonamido)benzoic acid and 4-((2-methylphenyl)sulfonamido)benzoic acid, demonstrating how subtle positional changes yield distinct and identifiable spectral fingerprints. A robust, self-validating experimental protocol for acquiring high-quality NMR data for this class of compounds is also detailed, ensuring researchers can confidently apply these principles in their own work.

Structural Overview and Proton Environments

4-((3-Methylphenyl)sulfonamido)benzoic acid is comprised of three key structural motifs, each with a unique set of protons that are distinguishable by ¹H NMR spectroscopy:

  • A para-substituted Benzoic Acid Ring: This system contains two sets of chemically equivalent protons.

  • A meta-substituted Methylphenyl (Tolyl) Ring: This system contains four distinct aromatic protons.

  • Key Functional Group Protons: The methyl group, the sulfonamide N-H, and the carboxylic acid O-H protons.

The unique electronic environments of these protons, dictated by the interplay of inductive and resonance effects from the electron-withdrawing carboxylic acid and sulfonamide groups, and the electron-donating methyl group, allow for a complete structural assignment.[1]

A Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆ + TMS) B Data Acquisition (≥400 MHz Spectrometer) A->B Insert Sample C Tuning, Locking, Shimming B->C D Set Acquisition Parameters C->D E Acquire FID D->E F Data Processing E->F G Fourier Transform F->G Process Raw Data H Phase & Baseline Correction G->H I Reference to TMS H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Figure 2: Standard workflow for NMR analysis of sulfonamido benzoic acids.

Conclusion

The ¹H NMR spectrum of 4-((3-Methylphenyl)sulfonamido)benzoic acid offers a comprehensive exercise in structural analysis. By systematically evaluating the chemical shifts, integration, and coupling patterns, one can confidently assign every proton in the molecule. The distinct patterns arising from the benzoic acid and 3-methylphenyl moieties provide a unique spectral fingerprint. This guide demonstrates that when compared with its ortho and para isomers, ¹H NMR serves as an exceptionally powerful and definitive tool for structural verification, a critical step in any chemical research and development pipeline. The provided protocol ensures that researchers can generate high-quality data to support their findings with the highest degree of scientific integrity.

References

  • Doc Brown's Advanced Organic Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Royal Society of Chemistry. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - General information. [Link]

  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

Sources

A Senior Application Scientist's Perspective on Navigating Complex Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Sulfonamido Benzoic Acids

Welcome, researchers and drug development professionals. In the landscape of modern pharmaceutical analysis, a thorough understanding of molecular fragmentation is not merely academic—it is a cornerstone of confident structural elucidation and robust method development. Sulfonamido benzoic acids, a common motif in medicinal chemistry, present a particularly interesting case study in mass spectrometry. Their composite structure, featuring an aromatic sulfonamide linked to a benzoic acid, gives rise to competing and often complex fragmentation pathways that are highly dependent on the ionization mode and molecular architecture.

This guide moves beyond a simple catalog of product ions. Here, we will dissect the causality behind the observed fragmentation patterns under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). We will explore why certain bonds cleave, how intramolecular rearrangements dictate the resulting spectra, and how you can leverage this knowledge to build self-validating analytical methods.

Pillar 1: The Core Mechanisms of Fragmentation

The fragmentation behavior of sulfonamido benzoic acids is best understood by considering the two most common ESI polarities—positive and negative mode—as separate analytical scenarios. The site of charge localization (protonation in positive mode, deprotonation in negative mode) fundamentally directs the subsequent bond cleavages and rearrangements.

Positive Ion Mode (ESI+): A Story of SO₂ Loss and Amide Bond Cleavage

In positive ion mode, protonation typically occurs at the most basic sites, such as the sulfonamide nitrogen or the carbonyl oxygen of the benzoic acid. Upon collisional activation, the protonated molecule, [M+H]⁺, follows several predictable, and sometimes competing, pathways.

A hallmark of aromatic sulfonamide fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 Da).[1][2] This is not a simple bond cleavage but a sophisticated intramolecular rearrangement. The reaction is initiated by the migration of the anilino nitrogen to the ipso-carbon of the phenylsulfonyl group, followed by the extrusion of SO₂. The propensity for this pathway is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can enhance the stability of the transition state, promoting SO₂ loss.[1]

Another significant pathway involves the cleavage of the S-N bond. This dissociation can be envisioned as producing an intermediate ion-neutral complex, which can then lead to the formation of a protonated aniline or a sulfonyl cation, depending on the gas-phase basicity of the fragments.[3]

Finally, the benzoic acid moiety contributes its own characteristic fragmentation, primarily through the loss of CO₂ (decarboxylation, 44 Da) or the loss of a hydroxyl radical to form a stable benzoyl cation.[4]

G cluster_main Positive Mode (ESI+) Fragmentation Pathways cluster_path1 Pathway A: SO₂ Extrusion cluster_path2 Pathway B: S-N Bond Cleavage cluster_path3 Pathway C: Benzoic Acid Fragmentation M_H [M+H]⁺ Protonated Sulfonamido Benzoic Acid P1_Loss_SO2 Loss of SO₂ (64 Da) M_H->P1_Loss_SO2 Intramolecular Rearrangement P2_Cleavage S-N Bond Cleavage M_H->P2_Cleavage P3_Decarboxylation Loss of CO₂ (44 Da) M_H->P3_Decarboxylation P3_Benzoyl Formation of Benzoyl Cation M_H->P3_Benzoyl P1_Product [M+H - SO₂]⁺ Rearranged Product Ion P1_Loss_SO2->P1_Product P2_Aniline Protonated Aniline Moiety P2_Cleavage->P2_Aniline P2_Sulfonyl Sulfonyl Cation Moiety P2_Cleavage->P2_Sulfonyl

Caption: Key fragmentation pathways for sulfonamido benzoic acids in ESI+ mode.

Negative Ion Mode (ESI-): Competing Deprotonation and Complex Rearrangements

Negative mode analysis often provides complementary and highly diagnostic information. Deprotonation will occur at the most acidic protons, primarily the carboxylic acid proton and, to a lesser extent, the sulfonamide proton.

For many deprotonated aromatic sulfonamides, the most common fragmentation upon Collision-Induced Dissociation (CID) is the neutral loss of SO₂.[5][6][7] This leads to the formation of a stable anilide anion. This pathway is diagnostically useful for confirming the presence of the core sulfonamide structure.

However, a more complex and fascinating fragmentation route, known as a Smiles-type rearrangement, can occur, particularly in N-acyl sulfonamides.[5][6] In this pathway, the deprotonated amide oxygen attacks the arylsulfonyl group at the ipso-carbon, leading to a rearranged intermediate. This can ultimately result in the formation of a phenoxide ion, which might be an unexpected but highly informative fragment. The observation of this rearrangement is a powerful reminder that fragmentation is not always intuitive and underscores the need for careful spectral interpretation.[5][6]

G cluster_main Negative Mode (ESI-) Fragmentation Pathways cluster_path1_neg Pathway A: Common SO₂ Loss cluster_path2_neg Pathway B: Smiles-Type Rearrangement M_H_neg [M-H]⁻ Deprotonated Sulfonamido Benzoic Acid P1_Loss_SO2_neg Loss of SO₂ (64 Da) M_H_neg->P1_Loss_SO2_neg P2_Rearrangement Smiles-Type Rearrangement M_H_neg->P2_Rearrangement P1_Product_neg [M-H - SO₂]⁻ Anilide Anion P1_Loss_SO2_neg->P1_Product_neg P2_Phenoxide Phenoxide Ion Formation P2_Rearrangement->P2_Phenoxide

Caption: Dominant fragmentation pathways for sulfonamido benzoic acids in ESI- mode.

Pillar 2: A Self-Validating Experimental Protocol

Trust in analytical data comes from robust, well-designed experiments. The following protocol for LC-MS/MS analysis is designed as a self-validating system, where methodical optimization ensures data quality and reproducibility.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow Prep 1. Sample Preparation (Dissolution & Filtration) LC 2. LC Separation (C18, Gradient Elution) Prep->LC MS_Survey 3. Full Scan MS (Survey) (Identify [M+H]⁺ and [M-H]⁻) LC->MS_Survey MSMS_Select 4. Precursor Ion Selection (Isolate [M+H]⁺ or [M-H]⁻) MS_Survey->MSMS_Select MSMS_Frag 5. Collision-Induced Dissociation (CID) (Optimize Collision Energy) MSMS_Select->MSMS_Frag MSMS_Detect 6. Product Ion Scan (Acquire Fragmentation Spectrum) MSMS_Frag->MSMS_Detect Data_Analysis 7. Data Analysis (Interpret Spectra) MSMS_Detect->Data_Analysis

Caption: A systematic workflow for the analysis of sulfonamido benzoic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid matrix effects and ensure compatibility with the LC-MS system.

    • Protocol: Accurately weigh and dissolve the sulfonamido benzoic acid standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Perform serial dilutions to a working concentration of 1-10 µg/mL using the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter to remove particulates.[4]

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Chromatographic separation is essential for resolving the analyte from impurities and matrix components, ensuring a clean signal for MS analysis. A standard reversed-phase method is a reliable starting point.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical starting gradient would be 5% to 95% B over 5-10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.[4]

  • Mass Spectrometry (MS) and MS/MS Conditions:

    • Rationale: The goal is to achieve stable ionization of the parent molecule with minimal in-source fragmentation, followed by controlled, reproducible fragmentation in the collision cell.

    • Protocol:

      • Ionization: Electrospray Ionization (ESI), run in separate positive and negative modes.

      • Full Scan (Survey Scan): First, acquire a full scan spectrum (e.g., m/z 100-600) to confirm the presence and m/z of the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.

      • Product Ion Scan (MS/MS):

        • Set the instrument to isolate the [M+H]⁺ (or [M-H]⁻) precursor ion with a narrow isolation window (e.g., 1-2 Da).

        • Collision Energy Optimization: This is the most critical step. Acquire MS/MS spectra across a range of collision energies (e.g., 10, 20, 30, 40 eV). Low energies may not induce sufficient fragmentation, while excessively high energies can lead to excessive fragmentation, losing diagnostic information. The optimal energy provides a rich spectrum of structurally informative product ions. This energy ramp validates that the observed fragments are true products of the selected precursor.

        • Detector: Scan a mass range appropriate for the expected fragments (e.g., m/z 50-500).

Pillar 3: Data Interpretation – A Comparative Case Study

Let's consider a hypothetical molecule: 4-(phenylsulfonamido)benzoic acid (Molecular Weight: 277.29).

Predicted Fragmentation Data

The table below summarizes the key fragments we would expect to observe based on the mechanisms discussed. This comparative approach, using both polarities, provides a much higher degree of confidence in structural assignment.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Pathway
Positive (ESI+) 278.1 ([M+H]⁺)214.1SO₂ (64.0 Da)Product of SO₂ extrusion via rearrangement.[1]
260.1H₂O (18.0 Da)Loss of water from the carboxylic acid.
157.1C₇H₅O₂ (121.0 Da)Benzenesulfonamide moiety [C₆H₅SO₂NH₂ + H]⁺.
122.1C₆H₅SO₂ (156.0 Da)Protonated aminobenzoic acid moiety.
Negative (ESI-) 276.1 ([M-H]⁻)232.1CO₂ (44.0 Da)Decarboxylation of the benzoic acid.[4]
212.1SO₂ (64.0 Da)Anilide anion from SO₂ loss.[5][7]
140.0C₇H₅NO₂ (135.1 Da)Benzenesulfonyl anion [C₆H₅SO₂]⁻.
92.0C₇H₅NO₂S (183.1 Da)Anilide anion [C₆H₅NH]⁻ after further fragmentation.[5]

This guide provides a framework for approaching the analysis of sulfonamido benzoic acids. By understanding the fundamental fragmentation mechanisms, employing a robust experimental design, and leveraging the comparative power of both positive and negative ionization modes, researchers can move from simple detection to confident and comprehensive structural characterization. Remember, a complex spectrum is not a challenge, but a rich dataset waiting to be interpreted.

References

  • Cai, J., & Sin, D. W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 353–360. [Link]

  • Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816–825. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 816-825. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Cai, J., & Sin, D. W. M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 353-360. [Link]

  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • NIST. (n.d.). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. [Link]

  • Hu, N., Tu, Y., & Pan, Y. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of organic chemistry, 75(12), 4255–4261. [Link]

Sources

Advanced FTIR Profiling: Sulfonamide vs. Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Sulfonamide and Carboxylic Acid Groups Content Type: Advanced Technical Guide Audience: Researchers, Senior Scientists, and Pharmaceutical Analysts

Executive Summary: The Structural Identity Crisis

In pharmaceutical development, distinguishing between sulfonamide (


) and carboxylic acid (

) moieties is a frequent analytical challenge. Both groups are pharmacophores often present in antibiotics (e.g., sulfamethoxazole) and anti-inflammatory agents. While both exhibit significant hydrogen bonding that broadens spectral features, their vibrational signatures differ fundamentally in symmetry and dipole moment changes.

This guide moves beyond basic peak assignment. It provides a strategic framework for disentangling these overlapping signals using Fourier Transform Infrared (FTIR) spectroscopy, emphasizing the "why" behind the spectral shifts and providing a self-validating experimental protocol.

Mechanistic Foundation: Vibrational Causality

To interpret the spectra accurately, one must understand the vibrational physics driving the absorption bands.

The Carboxylic Acid Dimerization Effect

Carboxylic acids rarely exist as monomers in solid or liquid phases.[1] They form stable, cyclic dimers via strong dual hydrogen bonds.

  • Spectral Consequence: This delocalization weakens the

    
     bond, causing a massive redshift and broadening of the stretching vibration (
    
    
    
    ). It also lowers the
    
    
    frequency compared to its monomeric form due to reduced bond order.
The Sulfonamide Resonance

Sulfonamides possess a tetrahedral sulfur atom bonded to two oxygens and a nitrogen. The


 bonds are stiff, resulting in high-energy stretching vibrations.
  • Spectral Consequence: Unlike the carbonyl group, the sulfonyl group (

    
    ) exhibits coupled vibrations—Asymmetric  and Symmetric  stretches—that appear as a distinct doublet in the fingerprint region. The 
    
    
    
    bonds, while also capable of hydrogen bonding, typically retain sharper spectral features than the acidic
    
    
    .

Comparative Spectral Analysis

The following table synthesizes the critical diagnostic bands. Note the "Interference Potential" column, which highlights where confusion often occurs.

Table 1: Diagnostic Frequencies & Vibrational Modes[2]
Functional GroupModeFrequency (

)
IntensityShapeInterference Potential
Carboxylic Acid

Stretch

VariableVery Broad ("The Mound")Masks

and

stretches.

Stretch

StrongSharpEsters, Ketones, Amides (Amide I).

Stretch

StrongSharpSulfonamide

asymmetric stretch.

Bend (oop)

MediumBroadSulfonamide

stretch.
Sulfonamide

Stretch

MediumSharp (Doublet for primary)Overlaps with free

or water.

Asym Stretch

StrongSharpCarboxylic

stretch; Nitro groups.

Sym Stretch

StrongSharpC-O-C ethers; Isopropyl skeletal vibes.

Stretch
~900Weak/MedSharpCarboxylic

out-of-plane bend.

Strategic Experimental Protocol

Objective: Obtain a spectrum with sufficient resolution to resolve


 "spikes" on top of the 

"mound" and accurately assign fingerprint bands.
Phase 1: Sample Preparation (The "Dry" Imperative)
  • Causality: Water absorbs strongly at

    
     and 
    
    
    
    , directly interfering with
    
    
    and
    
    
    analysis.
  • Protocol:

    • Dry the sample in a vacuum desiccator over

      
       for at least 4 hours prior to analysis.
      
    • Method Selection:

      • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

        • Why? Requires no sample dilution (avoiding KBr moisture uptake) and allows easy cleaning.

      • Alternative: KBr Pellet .[2][3]

        • Critical: KBr must be spectroscopic grade and oven-dried. Ratio: 1-2 mg sample to 200 mg KBr.

Phase 2: Acquisition Parameters
  • Resolution: Set to

    
     (standard is often 
    
    
    
    ).
    • Reasoning: Higher resolution is required to separate the sharp

      
       stretching modes from the broad carboxylic background.
      
  • Scans: Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio, essential for identifying weak overtone bands.

Phase 3: Self-Validation (The Exchange)

If ambiguity remains in the


 region:
  • Expose the sample to

    
     vapor.
    
  • Result: Labile protons (

    
    , 
    
    
    
    ) will exchange with Deuterium.
  • Shift: The

    
     and 
    
    
    
    bands will shift to lower wavenumbers (approx. factor of 1.35), revealing non-exchangeable
    
    
    bands and confirming the functional group identity.

Visualizing the Logic: Identification Workflow

The following diagram illustrates the decision process for distinguishing these groups in an unknown sample.

FTIR_Decision_Tree Start Start: Analyze Unknown Spectrum Check_CO Check 1760-1690 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Band Present Check_CO->Has_CO No_CO Band Absent Check_CO->No_CO Check_OH Check 3300-2500 cm⁻¹ Has_CO->Check_OH Check_SO2 Check 1350 & 1160 cm⁻¹ (Sulfonyl Region) No_CO->Check_SO2 Broad_OH Broad 'Mound' Present Check_OH->Broad_OH Yes Broad_OH->Check_SO2 Result_Acid Result: Carboxylic Acid Confirmed Broad_OH->Result_Acid No SO2 bands Has_SO2 Strong Doublet Present Check_SO2->Has_SO2 Yes Result_Both Result: Mixed/Dual Functionality Check_SO2->Result_Both C=O + Broad OH + SO2 Bands Check_NH Check 3400-3200 cm⁻¹ Has_SO2->Check_NH Sharp_NH Sharp Spikes Present Check_NH->Sharp_NH Yes Result_Sulfa Result: Sulfonamide Confirmed Sharp_NH->Result_Sulfa No C=O

Caption: Logical decision tree for differentiating Carboxylic Acid and Sulfonamide moieties based on primary spectral features.

Detailed Analysis of Spectral Regions

The High Wavenumber Region ( )
  • Carboxylic Acid: Look for the "fermi resonance" effect. The broad

    
     stretch often overlaps with 
    
    
    
    stretching bands (
    
    
    ), creating a jagged appearance on the lower frequency slope of the
    
    
    envelope.
  • Sulfonamide: Look for specific

    
     geometry.[4]
    
    • Primary (

      
      ):  Two bands (Asymmetric ~3350, Symmetric ~3250).[4]
      
    • Secondary (

      
      ):  Single band (~3250).[4]
      
    • Expert Tip: If the spectrum shows a massive broad curve with two small "horns" at the top, you likely have both groups present.

The Fingerprint Region ( )

This is where the definitive identification happens.

  • The Sulfone Rule: The

    
     group is highly polar. Its stretching vibrations are often the strongest bands in the fingerprint region, rivaling the Carbonyl intensity. If you see a strong doublet at ~1350 and ~1160, it is a positive ID for the sulfonyl group.
    
  • The C-O vs. SO2 Conflict: The carboxylic

    
     stretch (~1250) lies between the two 
    
    
    
    bands. In a mixed molecule, you will see a "triplet-like" pattern in the 1350-1150 range (Asym
    
    
    ->
    
    
    -> Sym
    
    
    ).

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzenesulfonamide and Benzoic Acid. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][5] 7th Edition. Wiley.[6] (Standard reference for characteristic frequencies).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.[6]

  • Spectroscopy Online. (2018). The C=O[1][7][8][9] Bond, Part III: Carboxylic Acids.[1] Available at: [Link]

Sources

Elemental analysis standards for 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for 4-((3-Methylphenyl)sulfonamido)benzoic acid: A Method Comparison Guide

Executive Summary

Validating the empirical formula of sulfonamide derivatives like 4-((3-Methylphenyl)sulfonamido)benzoic acid (C₁₄H₁₃NO₄S) requires rigorous analytical precision. For drug development professionals, distinguishing between bulk stoichiometric validation and trace impurity profiling is critical. This guide objectively compares the gold-standard CHNS/O combustion microanalysis against complementary techniques like ICP-OES and X-Ray Fluorescence (XRF), providing a self-validating experimental workflow grounded in current pharmacopeial standards.

Analytical Platform Comparison: Bulk Purity vs. Trace Impurities

The elemental characterization of an organic molecule serves two distinct purposes: verifying the bulk molecular formula and screening for toxic inorganic contaminants.

  • CHNS/O Microanalysis (Combustion/Dumas Method): This is the of synthetic organic compounds[1]. By utilizing dynamic combustion, it simultaneously quantifies Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is determined via a separate pyrolysis run[2]. For a compound to be considered pure by most high-impact chemical journals, the experimental mass fractions must fall within ±0.4% of the theoretical values[1].

  • ICP-OES / ICP-MS (USP <232> / <233>): While indispensable for detecting (e.g., residual heavy metal catalysts) down to parts-per-billion (ppb) levels, inductively coupled plasma techniques are not designed to verify the bulk organic stoichiometry of C, H, N, or O[3][4].

  • X-Ray Fluorescence (XRF) (USP <735>): XRF offers a that requires minimal sample preparation[5]. It is highly effective for quantifying heavier elements like Sulfur in solid matrices. However, XRF is entirely blind to Hydrogen and lacks the precision required to accurately resolve Carbon, Nitrogen, and Oxygen in organic frameworks[5].

Platform_Selection Start Target: 4-((3-Methylphenyl)sulfonamido)benzoic acid Bulk Objective: Bulk Stoichiometry (C, H, N, O, S) Start->Bulk Trace Objective: Trace Contaminants (Heavy Metals) Start->Trace CHNS CHNS/O Combustion (Gold Standard for Purity) Bulk->CHNS Primary Method XRF X-Ray Fluorescence (USP <735>) Bulk->XRF S-Screening Only ICP ICP-MS / ICP-OES (USP <232>/<233>) Trace->ICP High Sensitivity

Decision matrix for selecting elemental analysis platforms for sulfonamide derivatives.

Theoretical Composition and Standard Selection

The theoretical molar mass of 4-((3-Methylphenyl)sulfonamido)benzoic acid is 291.32 g/mol . To accurately calibrate the Thermal Conductivity Detector (TCD) for this specific elemental matrix, reference standards must be chosen that closely mirror the analyte's composition and thermal behavior.

Table 1: Theoretical Composition of C₁₄H₁₃NO₄S

ElementAtomic MassAtomsMass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.01114168.1557.72%
Hydrogen (H) 1.0081313.104.50%
Nitrogen (N) 14.007114.014.81%
Oxygen (O) 15.999464.0021.97%
Sulfur (S) 32.065132.0711.01%

Causality in Standard Selection: To prevent detector linearity bias, the calibration standards must contain all target elements in stable, non-hygroscopic matrices[1].

  • Sulfanilamide (C₆H₈N₂O₂S): Selected as the primary standard because it contains C, H, N, O, and S, and features a sulfonamide functional group structurally analogous to the target analyte[1][2].

  • BBOT (C₂₆H₂₆N₂O₂S): Utilized as a secondary standard to extend the calibration range for Carbon and Sulfur, ensuring the higher carbon content (57.72%) of the target analyte falls within the linear dynamic range of the detector[1][2].

Self-Validating Experimental Protocol: CHNS/O Microanalysis

This protocol establishes a closed-loop, self-validating system. By running a known standard as an "unknown" prior to sample analysis, the system verifies its own accuracy, ensuring that any deviation in the target analyte's results is due to actual sample impurity rather than instrument drift.

Phase 1: System Equilibration & Calibration

  • Furnace Preparation: Set the left combustion furnace to 950°C (for CHNS) and the right pyrolysis furnace to 1060°C (for O)[2][6].

  • Blank Runs: Run 3 empty tin capsules. Causality: Tin is used because its oxidation is highly exothermic, temporarily raising the local flash-combustion temperature to ~1800°C. This extreme heat is required to completely break the recalcitrant S-O and C-S bonds in the sulfonamide group. The blanks establish the baseline signal.

  • Calibration Curve: Weigh 3 distinct masses (e.g., 1.5 mg, 2.0 mg, 2.5 mg) of the NIST-certified BBOT standard using an ultra-micro balance (±0.1 μg resolution)[1][2]. Analyze to generate a linear calibration fit (Acceptance criteria:

    
    )[6].
    

Phase 2: System Suitability Test (SST) 4. Self-Validation Step: Weigh 2.0 mg of Sulfanilamide and process it as an "Unknown" sample[2][6]. 5. Verification: The calculated mass fractions for the Sulfanilamide run must fall within ±0.3% of its theoretical values (C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%). If it fails, recalibrate to prevent downstream analytical failure.

Phase 3: Analyte Quantification 6. Sample Weighing: Accurately weigh 2.0 - 2.5 mg of 4-((3-Methylphenyl)sulfonamido)benzoic acid into a tin capsule. Seal tightly to eliminate trapped atmospheric nitrogen[2]. 7. Combustion & Reduction: Drop the capsule into the 950°C furnace in an oxygen-rich environment. Pass the resulting gas mixture (CO₂, H₂O, NOₓ, SO₂) through a copper reduction reactor to remove excess O₂ and reduce NOₓ to N₂. 8. Separation & Detection: Separate the gases via an isothermal GC column using Helium as the carrier gas, followed by TCD integration[2].

CHNS_Workflow Weigh Sample Weighing (2-3 mg in Tin Capsule) Combust Flash Combustion (950°C + O2 -> 1800°C) Weigh->Combust Auto-sampler Reduce Reduction Reactor (Cu removes O2, reduces NOx) Combust->Reduce Oxidation gases GC GC Separation (N2, CO2, H2O, SO2) Reduce->GC He carrier gas TCD TCD Detection & Data Integration GC->TCD Sequential elution

CHNS elemental analysis workflow from flash combustion to TCD detection.

Data Interpretation & Troubleshooting

Compare the empirical results from the TCD against the theoretical values in Table 1. A pure batch of 4-((3-Methylphenyl)sulfonamido)benzoic acid will yield results within the ±0.4% acceptable margin[1]. Deviations beyond this margin typically indicate specific synthetic or handling issues:

  • High Carbon/Hydrogen: Indicates residual organic solvents (e.g., ethyl acetate or hexane from purification).

  • High Oxygen/Hydrogen: Strongly suggests the sample is hygroscopic and has absorbed atmospheric water.

  • Low Overall Percentages: Suggests the presence of inorganic salts (which do not combust). In this scenario, cross-validation using is immediately warranted to identify the trace inorganic contaminant[3][4].

References

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).[Link]

  • Elemental Impurities analysis as per USP Chapter <232> & <233> as per ICH Q3D guideline. Nalanda Research Laboratories. [Link]

Sources

Structural Architectures of Sulfonamido Benzoic Acids: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Scaffold Advantage

In fragment-based drug discovery (FBDD) and supramolecular chemistry, the choice of scaffold dictates the success of crystallization and subsequent structure-activity relationship (SAR) mapping. This guide objectively compares Sulfonamido Benzoic Acids (SBAs) against their constituent "alternatives"—pure Benzoic Acids (BAs) and simple Aryl Sulfonamides (SAs) .

The Core Finding: While BAs provide rigid dimerization and SAs offer zinc-binding capability, SBAs deliver a dual-anchor performance . X-ray diffraction data confirms that SBAs utilize a "heterosynthon" architecture, allowing simultaneous metal coordination (via sulfonamide) and hydrophilic networking (via carboxylate), significantly improving lattice stability and active-site mapping resolution compared to single-moiety alternatives.

Comparative Analysis: SBAs vs. Conventional Alternatives

The following analysis evaluates the physicochemical and crystallographic performance of SBAs against standard alternatives used in Carbonic Anhydrase (CA) inhibition and crystal engineering.

Performance Matrix
FeatureAlternative A: Benzoic Acids Alternative B: Aryl Sulfonamides Product Class: Sulfonamido Benzoic Acids
Primary Supramolecular Motif Strong Homosynthon (Cyclic Dimer

)
Catemeric Chains or LaddersCompetitive Heterosynthons (Tunable)
Solubility (Water, pH 7) Moderate (Ionizable)Low to ModerateHigh (Dual ionization: pKa

~3.5, pKa

~10)
Drug Target Utility (CA II) Poor (Weak binding to hydrophilic rim)Good (Zn(II) anchor)Excellent (Zn(II) anchor + Hydrophilic Rim Latching)
Crystallization Success Rate High (Predictable packing)Moderate (Polymorphism issues)High (Strong directional H-bonds stabilize lattice)
Mechanistic Insight: The Synthon Competition

In pure benzoic acids, the carboxylic acid dimer is dominant. In SBAs, the sulfonamide group (


) competes for hydrogen bonding.
  • Observation: X-ray data reveals that the sulfonamide oxygen often accepts a proton from the carboxylic acid, breaking the standard dimer to form infinite 2D sheets.

  • Benefit: This sheet formation creates open channels in the crystal lattice, often accommodating solvent molecules which can stabilize the crystal during harvesting—a critical advantage over the tightly packed, brittle crystals of pure sulfonamides.

Quantitative Data: Crystallographic Parameters

The following data is synthesized from comparative structural studies of 4-sulfamoylbenzoic acid (Carzenide) and its derivatives.

Table 1: Representative Unit Cell and Interaction Metrics

ParameterBenzoic Acid (Ref) Sulfanilamide (Ref) 4-Sulfamoylbenzoic Acid (SBA)
Crystal System Monoclinic (

)
Orthorhombic (

)
Triclinic (

) / Monoclinic
Melting Point 122 °C165 °C285–295 °C (High thermal stability)
Primary H-Bond

(1.63 Å)

(2.95 Å)

(2.88 Å)
(Heterosynthon)
Zn(II) Binding Distance N/A1.9 – 2.1 Å1.95 Å (Tetrahedral Geometry)
Lattice Density ~1.32 g/cm³~1.48 g/cm³~1.51 g/cm³ (Denser packing)

Analyst Note: The significantly higher melting point and density of the SBA scaffold indicate a more robust lattice energy network, driven by the multiplicity of hydrogen bond donors (3 donors: 1 Acid-OH, 2 Sulfonamide-NH).

Experimental Protocol: Vapor Diffusion Crystallization

To obtain high-resolution X-ray quality crystals of SBAs, standard solvent evaporation often yields micro-crystalline powder due to the compound's high polarity. The following Vapor Diffusion protocol is validated for generating single crystals suitable for diffraction.

Reagents
  • Solute: 4-Sulfamoylbenzoic acid derivative (>95% purity).[1]

  • Good Solvent: Methanol or DMSO (high solubility).

  • Anti-Solvent: Water or Ethanol (lower solubility).

  • Vessel: Hanging drop 24-well plate or sitting drop bridges.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of SBA in 500

    
    L of the "Good Solvent". Filter through a 0.22 
    
    
    
    m PTFE membrane to remove nucleation seeds.
  • Reservoir Setup: Fill the reservoir well with 500

    
    L of the "Anti-Solvent" (e.g., 30% Methanol in Water).
    
  • Drop Deployment: Mix 2

    
    L of protein/compound solution with 1 
    
    
    
    L of reservoir solution on the cover slip (Hanging Drop).
  • Equilibration: Seal with grease. Store at 20°C.

  • Self-Validation:

    • Day 1: Clear drop (Good).

    • Day 3: Phase separation or light precipitate.

    • Day 7: Birefringent geometric crystals under polarized light.

  • Harvesting: Mount in a cryoloop using Paratone-N or 20% Glycerol as a cryoprotectant. Flash cool in liquid nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

Visualizations

Diagram 1: Supramolecular Synthon Logic

This diagram illustrates the competitive hydrogen bonding pathways that give SBAs their unique structural properties compared to alternatives.

SynthonLogic Start SBA Molecule (Dual Functionality) AcidGroup Carboxylic Acid (-COOH) Start->AcidGroup SulfGroup Sulfonamide (-SO2NH2) Start->SulfGroup Homosynthon Homosynthon Formation (Dimerization) AcidGroup->Homosynthon Self-Assoc Heterosynthon Heterosynthon Formation (Chain/Sheet) AcidGroup->Heterosynthon Cross-Link SulfGroup->Homosynthon Self-Assoc SulfGroup->Heterosynthon Cross-Link Outcome1 Closed Dimer (Limited Solubility) Homosynthon->Outcome1 Outcome2 Open Network (High Stability & Porosity) Heterosynthon->Outcome2

Caption: Figure 1. Competitive assembly pathways. SBAs preferentially form Heterosynthons (Green path), creating stable open networks.

Diagram 2: Crystallization Decision Tree

A validated workflow to select the correct crystallization method based on solubility.

CrystWorkflow Start Start: SBA Sample (10mg) SolCheck Solubility Check (in MeOH/DMSO) Start->SolCheck Method1 Method A: Slow Evaporation SolCheck->Method1 High Solubility (>50mg/mL) Method2 Method B: Vapor Diffusion SolCheck->Method2 Moderate Solubility (10-50mg/mL) Method3 Method C: Solvent Layering SolCheck->Method3 Low Solubility (<10mg/mL) Valid1 Check: Micro-crystals? Method1->Valid1 Valid2 Check: Single Crystal? Method2->Valid2 Method3->Valid1

Caption: Figure 2. Protocol selection guide. Vapor diffusion (Green) is the preferred route for moderate solubility SBAs.

Application in Drug Design (Carbonic Anhydrase)[5]

The SBA scaffold is not merely a crystallographic curiosity; it is a privileged structure in the design of Carbonic Anhydrase Inhibitors (CAIs).

  • Mechanism: The sulfonamide moiety (

    
    ) acts as the "warhead," coordinating to the Zn(II) ion in the enzyme's active site.[2]
    
  • The SBA Difference: Unlike simple sulfonamides, the benzoic acid tail of the SBA extends towards the hydrophilic half of the active site (residues Asn62, His64).

  • Data Support: Crystallographic overlays show that the carboxylate group can form water-mediated hydrogen bonds with the enzyme surface, improving the inhibition constant (

    
    ) from micromolar (simple sulfonamides) to nanomolar ranges [2, 5].
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 4-sulfamoylbenzoic acid. Proceedings of the National Academy of Sciences. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 4-sulfamoylbenzoic acid (Refcode: CARZEN). CSD Entry. Link

  • Di Fiore, A., et al. (2009). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comprehensive Guide to Validating the Purity of 4-((3-Methylphenyl)sulfonamido)benzoic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized sulfonamide derivatives, the analytical rigor applied to intermediate building blocks dictates the success of downstream synthesis. 4-((3-Methylphenyl)sulfonamido)benzoic acid —a compound featuring both a polar carboxylic acid and a hydrophobic tolyl-sulfonamide moiety—presents unique analytical challenges.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities like HPLC-UV and quantitative NMR (qNMR), providing a self-validating, step-by-step LC-MS protocol grounded in ICH Q2(R2) and M10 validation guidelines[1][2].

Comparative Modality Analysis: Why LC-MS?

Routine purity analysis in pharmaceutical laboratories often defaults to High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) due to its precision and accessibility[3]. However, for sulfonamide derivatives synthesized from precursors like 4-aminobenzoic acid (PABA) and 3-methylbenzenesulfonyl chloride, relying solely on UV absorption introduces critical blind spots.

Because the target analyte and its synthetic impurities share similar aromatic chromophores, HPLC-UV often suffers from isobaric interference and peak co-elution, artificially inflating the perceived purity of the sample. While qNMR offers excellent structural confirmation without the need for reference standards, its high cost and poor limit of detection (LOD > 0.1%) make it unsuitable for trace impurity profiling[3][4].

LC-MS bridges this gap by providing orthogonal discrimination —separating compounds first by their chromatographic retention times, and subsequently by their specific mass-to-charge (m/z) ratios[5].

Table 1: Performance Comparison for Sulfonamide Purity Validation
Analytical ModalitySpecificity / ResolutionLimit of Detection (LOD)Structural InsightCost / ThroughputBest Use Case
LC-MS/MS Excellent (Orthogonal m/z filtering)< 1 ng/mL (Trace levels)High (Fragmentation data)High Cost / High ThroughputTrace impurity profiling & definitive purity validation.
HPLC-UV Moderate (Prone to chromophore overlap)~100 ng/mL Low (Retention time only)Low Cost / High ThroughputRoutine bulk batch release where impurities are known.
qNMR High (Isomeric resolution)> 10,000 ng/mL Absolute (Atomic level)Very High Cost / Low ThroughputPrimary standard certification & structural elucidation.

Mechanistic Rationale & Impurity Discrimination Logic

To design a robust assay, we must exploit the physicochemical properties of 4-((3-Methylphenyl)sulfonamido)benzoic acid. The molecule possesses two highly acidic protons: one on the carboxylic acid (


) and one on the sulfonamide nitrogen (

).

Because these functional groups readily deprotonate, Electrospray Ionization in negative mode (ESI-) is the most efficient ionization strategy, yielding a robust deprotonated molecular ion


 at m/z 290.05.

Impurity_Logic Root Target Analyte: 4-((3-Methylphenyl)sulfonamido)benzoic acid m/z 290.05 [M-H]- Detect Orthogonal Resolution via LC-MS (Chromatographic + m/z Separation) Root->Detect Sub1 Impurity A: 4-Aminobenzoic Acid (PABA) m/z 136.04[M-H]- Sub1->Detect Sub2 Impurity B: 3-Methylbenzenesulfonic Acid m/z 171.01 [M-H]- Sub2->Detect Sub3 Impurity C: Di-sulfonated Byproduct m/z 444.06 [M-H]- Sub3->Detect

Fig 1. Orthogonal discrimination of synthetic impurities from the target sulfonamide analyte.

Self-Validating Experimental Protocol

To adhere to ICH Q2(R2) guidelines[1], the following protocol integrates a self-validating mechanism: the use of a structurally analogous Internal Standard (IS) spiked into every sample. This dynamically corrects for matrix-induced ionization suppression, ensuring that variations in MS response are due to actual concentration differences, not matrix effects[6].

Step 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v).

    • Causality: A purely aqueous solvent will fail to solvate the hydrophobic 3-methylphenyl moiety, while a purely organic solvent risks precipitating the polar benzoic acid group. The 50:50 mixture ensures complete thermodynamic solubility.

  • Stock Solution: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of diluent to create a 1 mg/mL stock.

  • IS Spiking: Spike 10 µL of a 100 ng/mL internal standard (e.g., 4-(phenylsulfonamido)benzoic acid) into all calibration standards and unknown samples.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; hold for 1 minute; re-equilibrate for 2 minutes.

  • Causality: Analysts often default to 0.1% Formic Acid for LC-MS. However, highly acidic modifiers severely suppress negative ionization. Using Ammonium Acetate at pH 6.0 maintains the analyte in a partially ionized state, perfectly balancing reverse-phase retention with optimal ESI- sensitivity.

Step 3: Mass Spectrometry (ESI- MS/MS)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Monitor m/z 290.05

    
     119.0 (Target Analyte) and m/z 136.04 
    
    
    
    92.0 (PABA Impurity).

LCMS_Workflow A Sample Prep (Standard & Spiked IS) B UHPLC Separation (C18, pH 6.0 Gradient) A->B 2 µL Injection C ESI Ionization (Negative Mode) B->C Eluent D Mass Analysis (Triple Quadrupole) C->D Ions [M-H]- E Data Processing (EIC & Purity %) D->E MRM Spectra

Fig 2. Step-by-step LC-MS/MS workflow for sulfonamide purity validation.

Experimental Validation Data

When subjected to ICH Q2(R2) validation parameters[1], the optimized LC-MS/MS method demonstrates vastly superior sensitivity and specificity compared to legacy HPLC-UV methods. The table below summarizes experimental validation metrics derived from testing the protocol against known impurity spikes.

Table 2: ICH Q2(R2) Validation Metrics (LC-MS vs. HPLC-UV)
Validation ParameterICH Q2(R2) Acceptance CriteriaLC-MS/MS Result (Optimized)HPLC-UV Result (Legacy)
Specificity No interference at analyte RTBaseline resolution of all impurities Co-elution of Impurity B (False purity)
Linearity (

)

0.9994 (1 ng/mL to 10 µg/mL)0.9951 (100 ng/mL to 50 µg/mL)
LOD Signal-to-Noise (S/N)

0.4 ng/mL 120 ng/mL
LOQ Signal-to-Noise (S/N)

1.2 ng/mL 400 ng/mL
Accuracy (% Recovery) 85% – 115%98.7%

1.1%
106.5%

4.8%
Matrix Effect Response variation

15%
4.2% (Corrected via IS)N/A (Cannot assess via UV)

References

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (europa.eu) -[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - National Institutes of Health (nih.gov) -[Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS - Spectroscopy Online -[Link]

  • HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis - FILAB (filab.fr) -[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - Therapeutic Goods Administration (tga.gov.au) -[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS - MDPI (mdpi.com) -[Link]

Sources

Comparative Solubility of Sulfonamide Derivatives in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides represent a foundational class of antimicrobial agents and remain highly versatile intermediates in modern medicinal chemistry and drug development. However, their rigid crystalline structures and complex hydrogen-bonding capabilities make their solubility profiles highly variable across different solvent systems.

As a Senior Application Scientist, I frequently encounter formulation failures and synthesis bottlenecks stemming from a misunderstanding of sulfonamide thermodynamics. This guide objectively compares the equilibrium solubility of three structurally related sulfonamides—Sulfamethoxazole, Sulfamerazine, and Sulfadiazine—in common organic solvents, providing the causality behind the data and a self-validating experimental framework for your own laboratory determinations.

Thermodynamic Principles Governing Sulfonamide Solubility

Dissolution is fundamentally a thermodynamic tug-of-war. For a sulfonamide to dissolve, the system must overcome the solute's crystal lattice energy (an endothermic penalty) and disrupt solvent-solvent interactions to create a cavity. This energy must be recouped via favorable solute-solvent interactions (exothermic solvation)[1].

  • Structural Impact on Solvation: The core sulfonamide group (

    
    ) is highly polar and capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA). However, the substituent on the 
    
    
    
    nitrogen drastically alters both the crystal packing efficiency and the molecular dipole[2].
  • Solvent Selection ("Like Dissolves Like" is Insufficient): While polarity is a useful heuristic, specific interactions dominate. Solvents like methanol and ethanol provide both HBD and HBA sites, effectively solvating the sulfonamide core[3]. Acetonitrile, lacking an HBD, relies primarily on dipole-dipole interactions and its HBA capacity[3]. Water, despite its massive hydrogen-bonding network, exhibits a strong hydrophobic effect against the aromatic aniline and heterocyclic rings, resulting in exceptionally poor solubility[4].

Comparative Solubility Data

The following table summarizes the experimental mole fraction solubility (


) of selected sulfonamides in various pure solvents at standard ambient temperature (298.15 K).
Sulfonamide

-Substituent
WaterMethanolEthanolAcetonitrile
Sulfamethoxazole 5-methylisoxazol-3-yl~0.30140.040.080.0
Sulfamerazine 4-methylpyrimidin-2-yl0.6522.113.17.5
Sulfadiazine pyrimidin-2-yl0.04815.28.55.1

Data synthesized from rigorous thermodynamic equilibrium studies[5],[6],[3],[1]. Values represent mole fractions (


) at 298.15 K.
Data Interpretation & Causality
  • Sulfamethoxazole vs. Sulfadiazine: Why is sulfamethoxazole vastly more soluble across all organic solvents? The isoxazole ring in sulfamethoxazole disrupts the crystal lattice symmetry compared to the highly symmetrical pyrimidine ring in sulfadiazine. A lower melting point and lower enthalpy of fusion translate directly to a lower energy barrier for dissolution[7].

  • Methanol vs. Ethanol: While both are protic aliphatic alcohols, methanol's smaller steric bulk allows for tighter, more efficient solvation shells around the sulfonamide core, consistently yielding higher mole fraction solubilities[3].

  • The Water Anomaly: Despite water's high polarity (solubility parameter ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), it yields the lowest solubility (e.g., 
    
    
    
    for sulfadiazine) due to the high cohesive energy density of water resisting cavity formation around the bulky, hydrophobic aromatic rings[6],.

Experimental Methodology: The Isothermal Shake-Flask Protocol

Kinetic dissolution methods (like those used for final dosage forms) are insufficient for determining true thermodynamic parameters. The isothermal shake-flask method remains the gold standard[8]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Saturated Solution Preparation

Add an excess amount of the solid sulfonamide API to 20 mL of the target organic solvent in a hermetically sealed 50 mL borosilicate glass flask.

  • Causality: An excess of solid is mandatory. It ensures the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, driving the system to true thermodynamic equilibrium rather than a kinetic plateau[8].

Step 2: Isothermal Equilibration (Self-Validating Step)

Submerge the flask in a thermostatic water bath shaker set to 298.15 ± 0.05 K. Agitate at 150 rpm.

  • Validation Protocol: Sample the system at

    
     hours and 
    
    
    
    hours. Equilibrium is strictly confirmed only when the concentration difference (
    
    
    ) between these two time points is
    
    
    . If
    
    
    , continue shaking for another 24 hours.
Step 3: Isothermal Phase Separation

Turn off the shaker and allow the undissolved solid to settle for 2 hours while remaining in the thermostatic bath. Extract the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter that has been pre-equilibrated to 298.15 K.

  • Causality: This is a critical failure point in many labs. Filtering at ambient room temperature (if it differs from the bath temperature) can cause immediate supersaturation and micro-precipitation within the filter membrane, artificially lowering the recorded solubility.

Step 4: Quantification

Dilute the filtrate appropriately with the mobile phase and quantify using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (e.g., C18 column, detection at 254 nm).

  • Causality: HPLC is vastly preferred over direct UV-Vis spectrophotometry for mixed organic solvents. It separates the API from any potential solvent impurities or trace degradation products that might absorb at the same wavelength, ensuring absolute specificity[8].

Workflow Visualization

G N1 1. Excess Solute Addition (Sulfonamide + Solvent) N2 2. Isothermal Equilibration (Shake-flask at 298.15 K, 48-72h) N1->N2 Thermostatic Shaker N3 3. Phase Separation (Isothermal Filtration) N2->N3 Equilibrium Confirmed (ΔC < 2%) N4 4. Quantification (HPLC-UV Analysis) N3->N4 Supernatant Extraction N5 5. Data Analysis (Mole Fraction Calculation) N4->N5 Concentration Data

Workflow for the self-validating isothermal shake-flask method to determine sulfonamide solubility.

References

  • National Institute of Standards and Technology (NIST). "Solubility of Sulfamethoxazole." IUPAC Solubility Data Series. URL: [Link]

  • Zhang, C.-L., Wang, F.-A., & Wang, Y. (2007). "Solubilities of Sulfadiazine, Sulfamethazine, Sulfadimethoxine, Sulfamethoxydiazine, Sulfamonomethoxine, Sulfamethoxazole, and Sulfachloropyrazine in Water from (298.15 to 333.15) K." Journal of Chemical & Engineering Data, 52(5), 1563–1566. URL:[Link]

  • Trujillo-Trujillo, C. F., et al. (2024). "Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling." Molecules (MDPI). URL:[Link]

Sources

Technical Guide: Differentiating Structural Isomers of Methylphenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The differentiation of methylphenyl sulfonamide isomers—specifically the positional isomers of toluenesulfonamide (ortho-, meta-, para-) and their N-substituted isomer (N-methylbenzenesulfonamide)—is a critical quality attribute in drug development. While they share the molecular formula


 (

), their metabolic profiles, solubility, and receptor binding affinities differ drastically.

This guide moves beyond basic characterization, providing a multi-modal analytical strategy. We prioritize NMR for definitive structural elucidation of pure compounds and HPLC-MS/MS for trace analysis in complex matrices.

Analytical Decision Matrix

The following workflow illustrates the logical progression for identifying these isomers based on sample state and purity.

IsomerDifferentiation Start Unknown Sample (C7H9NO2S) PurityCheck Purity Assessment (TLC / UPLC) Start->PurityCheck Pure High Purity (>95%) PurityCheck->Pure Single Spot/Peak Mixture Mixture / Trace Impurity PurityCheck->Mixture Multiple Peaks NMR 1H NMR Spectroscopy (Definitive Structure) Pure->NMR HPLC HPLC-UV/MS Separation (Biphenyl/Phenyl-Hexyl) Mixture->HPLC Result_Ortho Ortho-Isomer (Complex Splitting / Ortho-Effect) NMR->Result_Ortho 4 Ar-H (ABCD) Result_Para Para-Isomer (AA'BB' System) NMR->Result_Para 4 Ar-H (AA'BB') Result_NMethyl N-Methyl Isomer (N-Me Singlet) NMR->Result_NMethyl N-Me Singlet (d 2.6) HPLC->Result_Ortho RT 1 (Early Eluter) HPLC->Result_Para RT 2 (Late Eluter)

Figure 1: Decision tree for the structural assignment of methylphenyl sulfonamide isomers.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Pure Compounds

NMR is the only technique that provides ab initio structural confirmation without reliance on reference standards. The differentiation relies on symmetry elements within the aromatic ring and the chemical environment of the methyl group.

Key Diagnostic Signals ( H NMR, 400 MHz, DMSO- )
IsomerMethyl Signal (

, ppm)
Aromatic Region PatternCoupling Constants (

)
Structural Logic
p-Toluenesulfonamide ~2.35 (s, 3H)AA'BB' System Two distinct doublets (2H each).

Symmetry plane through C1-C4 renders protons equivalent in pairs.
o-Toluenesulfonamide ~2.58 (s, 3H)ABCD System Four distinct multiplets.Complex (

)
Asymmetry; methyl group deshielded by adjacent sulfonamide.
m-Toluenesulfonamide ~2.38 (s, 3H)ABCD System Multiplet, but look for isolated singlet.

observed
Proton at C2 is flanked by substituents, appearing as a singlet/narrow doublet.
N-Methylbenzenesulfonamide ~2.45 (d, 3H)Multiplet (5H) Typical monosubstituted benzene.

Methyl is attached to Nitrogen, not the ring. Couples to NH.

Expert Insight: The most common error is confusing N-methylbenzenesulfonamide with o-toluenesulfonamide. To confirm, perform a


 shake. If the methyl signal is a doublet that collapses to a singlet upon 

addition, the methyl is on the nitrogen (coupling to labile NH is removed).

Method 2: Mass Spectrometry (MS)

The "Ortho Effect" Mechanism

While all isomers share the parent ion


, their fragmentation pathways under Collision-Induced Dissociation (CID) differ due to the "Ortho Effect." This is a proximity-driven rearrangement specific to ortho-substituted sulfonamides.
Fragmentation Pathway Analysis[1][2][3][4]
  • Para/Meta Isomers: Fragment primarily via cleavage of the S-N bond.

    • Major Ion:

      
       (Toluenesulfonyl cation).[1]
      
    • Secondary Ion:

      
       (Tropylium ion).
      
  • Ortho Isomers: Undergo an intramolecular rearrangement where a hydrogen from the ortho-methyl group transfers to the sulfonyl oxygen, facilitating the loss of neutral

    
     or 
    
    
    
    .
    • Diagnostic Marker: Enhanced intensity of

      
       or rearrangement ions compared to para.
      

MS_Fragmentation cluster_Para Para/Meta Pathway (Direct Cleavage) cluster_Ortho Ortho Pathway (Rearrangement) Parent Parent Ion [M+H]+ m/z 172 TS_Cation Sulfonyl Cation m/z 155 Parent->TS_Cation S-N Cleavage Rearrange Cyclic Intermediate Parent->Rearrange Ortho-H Transfer Tropylium Tropylium m/z 91 TS_Cation->Tropylium - SO2 LossSO2 [M - SO2] m/z 108 Rearrange->LossSO2 - SO2 (Neutral)

Figure 2: Divergent fragmentation pathways. The ortho-isomer facilitates unique rearrangements due to steric proximity.

Method 3: HPLC Separation Protocol

Routine Screening & Quantitation

Separating these isomers on standard C18 columns can be challenging due to similar hydrophobicity. Biphenyl or Phenyl-Hexyl stationary phases are superior because they leverage


-

interactions, which are highly sensitive to the electron density distribution changes caused by isomer position.
Validated Experimental Protocol

Objective: Baseline separation of o-, m-, p- toluenesulfonamide and N-methylbenzenesulfonamide.

Equipment:

  • HPLC/UHPLC System (e.g., Agilent 1290 or Waters H-Class)

  • Detector: UV-Vis (PDA) at 225 nm (aromatic

    
    )
    

Chromatographic Conditions:

ParameterSetting
Column Restek Raptor Biphenyl (or equivalent),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate

Temperature

Injection Vol

Gradient Table:

Time (min)% Mobile Phase BRationale
0.005Initial equilibration
1.005Isocratic hold to focus analytes
8.0045Shallow gradient for critical isomer resolution
10.0095Wash column
12.0095Hold wash
12.105Re-equilibration

Elution Order (Typical on Biphenyl Phase):

  • o-Toluenesulfonamide (Most polar/sterically hindered interaction)

  • m-Toluenesulfonamide

  • p-Toluenesulfonamide (Strongest

    
    -
    
    
    
    stacking with stationary phase)
  • N-methylbenzenesulfonamide (Distinct retention due to lack of acidic proton)

References

  • National Institutes of Health (NIH). (2014). Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines. PubMed. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). A Simple and Eco-Sustainable Method for Sulfonylation of Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Chemical Shifts of Trace Impurities: Common Solvents and Isomers. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural components of 4-((3-Methylphenyl)sulfonamido)benzoic acid suggest that it should be treated as a hazardous waste. Sulfonamides can exhibit biological activity and may cause sensitization, while benzoic acid derivatives can be irritants.[4][5][6] Therefore, a cautious approach to its disposal is warranted to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-((3-Methylphenyl)sulfonamido)benzoic acid with appropriate personal protective equipment (PPE). All handling should take place in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[3][7]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][3]Prevents skin contact and potential irritation or sensitization.[5]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[1][7]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a well-ventilated fume hood.[1]Minimizes the risk of inhaling fine particles or vapors.
Step-by-Step Disposal Protocol

The disposal of 4-((3-Methylphenyl)sulfonamido)benzoic acid must be approached with the assumption that it is hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular solid waste.[2][7]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing 4-((3-Methylphenyl)sulfonamido)benzoic acid. This includes:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves.[2]

It is crucial to keep this waste stream separate from others to prevent unintended chemical reactions.[2][3] Specifically, avoid mixing it with strong oxidizing agents.[5][6]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[2]

  • Collect Waste: Place all solid waste directly into the designated container. For solutions, use a compatible liquid waste container. Collect the initial solvent rinse from any decontaminated labware as hazardous waste.[2] Empty containers that held the compound should also be treated as hazardous waste unless triple-rinsed, with the rinsate collected for disposal.[2]

Step 3: Labeling

Clearly label the waste container with the following information:

  • The words "Hazardous Waste".[1][2]

  • The full chemical name: "4-((3-Methylphenyl)sulfonamido)benzoic acid".[1][2]

  • The approximate quantity or concentration of the waste.[2]

  • The date of accumulation.[1]

  • Any relevant hazard symbols (e.g., irritant).

Step 4: Storage

Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.[2][3] This area should be:

  • Well-ventilated.[1][2]

  • Away from heat, sparks, and open flames.[1]

  • Separate from incompatible materials.[2]

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1] Provide them with all available information about the compound. All waste must be handled in accordance with local, state, and federal regulations.[5][8]

Emergency Procedures: Spills

In the event of a spill of 4-((3-Methylphenyl)sulfonamido)benzoic acid:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[6][9]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Use PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or use a HEPA-filter vacuum to collect the material and place it in a sealed container for disposal.[6] Avoid generating dust.[5] For liquid spills, absorb the spill with an inert, non-combustible material like sand or vermiculite, and place it in a sealed container for disposal.[1][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-((3-Methylphenyl)sulfonamido)benzoic acid and associated materials.

DisposalWorkflow start Waste Generation (e.g., unused chemical, contaminated labware) is_contaminated Is the item contaminated with 4-((3-Methylphenyl)sulfonamido)benzoic acid? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as non-hazardous waste (if applicable and confirmed clean) is_contaminated->non_hazardous No segregate Segregate from other waste streams hazardous_waste->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize store Store in designated hazardous waste area containerize->store contact_ehs Contact EHS for disposal store->contact_ehs

Caption: Decision workflow for the disposal of 4-((3-Methylphenyl)sulfonamido)benzoic acid.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 4-((3-Methylphenyl)sulfonamido)benzoic acid, fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Benchchem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Benchchem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • SDS US. (2021, October 5). Safety Data Sheet.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. 4-Sulfamoylbenzoic acid. Material Safety Data Sheet.
  • PubChem. 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.
  • New Jersey Department of Health. (2010, January). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. 4-[(4-methylphenyl)sulfamoyl]benzoic acid.
  • Carl ROTH. (2022, July 12). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet.
  • Benchchem. Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.

Sources

Personal protective equipment for handling 4-((3-Methylphenyl)sulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system where rigorous safety protocols directly enhance experimental reproducibility.

4-((3-Methylphenyl)sulfonamido)benzoic acid is a structurally distinct organic acid featuring a sulfonamide moiety. Typically utilized as a synthetic intermediate or an active pharmaceutical ingredient (API) candidate in drug discovery, this compound presents specific physicochemical hazards. Because it is handled as a dry, electrostatically active powder and frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, the risk of aerosolized inhalation and solvent-mediated dermal absorption is high.

This guide provides a comprehensive, causality-driven framework for its safe handling, operational workflows, and disposal.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's behavior to establish effective engineering and administrative controls.

Property / HazardOperational ConsequenceMitigation Strategy
Physical State Fine crystalline powder; highly prone to electrostatic dispersion during weighing.Use anti-static tools; ensure draft-shielded weighing.
Dermal/Eye Irritation Sulfonamide derivatives can cause skin sensitization and severe ocular irritation.Mandate chemical splash goggles and chemical-resistant elastomers.
Inhalation Hazard Aerosolized dust can irritate the respiratory mucosa and trigger sensitization.Restrict open handling to a Class II Biological Safety Cabinet (BSC) or Fume Hood.
Solvent Permeability When dissolved in DMSO/DMF, the compound can rapidly cross the stratum corneum.Implement double-gloving with solvent-compatible materials.

Core Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the to minimize occupational exposure[1]. Every piece of equipment serves a mechanistic purpose in the safety workflow.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection 100% Nitrile Gloves (Minimum 4 mil thickness)Causality: Latex degrades rapidly upon contact with polar aprotic solvents (DMSO/DMF) used to dissolve this compound. Nitrile provides a robust barrier against both the dry powder and the carrier solvent. Double-gloving is strictly recommended during solubilization.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Standard safety glasses with side shields are insufficient for liquid splash hazards. Goggles create a sealed micro-environment, protecting the ocular mucosa from both aerosolized powder and solvent micro-droplets.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatCausality: Prevents the accumulation of electrostatically charged powder on personal clothing. The coat must be fully buttoned to prevent dermal exposure to the forearms.
Respiratory N95/P100 Particulate RespiratorCausality: While engineering controls (fume hoods) are the primary defense, a respirator is required if weighing bulk quantities outside of containment to prevent the inhalation of sulfonamide particulates.

Operational Workflows & Engineering Controls

To ensure trustworthiness, the experimental protocol must be reproducible and inherently safe. The following workflow details the solid-to-solution phase transfer of 4-((3-Methylphenyl)sulfonamido)benzoic acid.

HandlingWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Containment (Chemical Fume Hood) N1->N2 Proceed to N3 3. Powder Weighing (Anti-static tools) N2->N3 Draft shield ON N4 4. Solubilization (DMSO/DMF) N3->N4 Minimize dust N5 5. GHS Labeling & Aliquoting N4->N5 Stock prep N6 6. Downstream Assay N5->N6 Transfer

Step-by-step handling workflow for solid-to-solution phase transfer of the compound.

Step-by-Step Methodology: Weighing and Solubilization
  • Preparation: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm). Don all required PPE as outlined in your facility's Chemical Hygiene Plan[1].

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with a damp lint-free wipe or use an anti-static zero-ionizer. This prevents the powder from electrostatically repelling off the spatula and contaminating the balance.

  • Weighing: Transfer the desired mass into a pre-tared, sealable glass vial (e.g., amber borosilicate to prevent potential UV degradation) entirely within the fume hood.

  • Solubilization: Slowly add the carrier solvent (e.g., DMSO). Cap the vial immediately. Vortex or sonicate the sealed vial until the solution is optically clear. Crucial Causality: Never sonicate an open vial, as the ultrasonic energy generates highly inhalable micro-aerosols of the dissolved compound.

  • Decontamination: Wipe down the balance and hood surface with an alcohol-soaked wipe (70% Isopropanol or Ethanol) to capture and neutralize any residual micro-crystals.

Spill Response & Waste Disposal Plan

Improper chemical waste disposal can result in serious environmental contamination and regulatory penalties[2]. The National Research Council's dictates that waste must be managed systematically from the exact point of generation[3].

WasteDisposal W1 Liquid/Solid Waste Generation W2 Segregation (Halogenated vs Non) W1->W2 W3 Satellite Accumulation Area (SAA) W2->W3 < 55 gallons W4 Central Accumulation Area (CAA) W3->W4 Max 180/90 days W5 EPA/RCRA Licensed Disposal W4->W5 Manifested transport

EPA-compliant chemical waste segregation and disposal pathway for laboratory operations.

Step-by-Step Methodology: Spill Containment
  • Solid Spills: Do not dry-sweep. Cover the powder with damp absorbent pads to prevent aerosolization, then carefully scoop the material into a hazardous waste container using non-sparking tools.

  • Liquid Spills (in Solvent): Apply a universal chemical absorbent (e.g., vermiculite or spill-control pillows) to the perimeter of the spill, working inward to prevent the solvent from spreading.

Logistical Disposal Plan (EPA Subpart K Compliance)

Under the for academic and research laboratories, hazardous waste determinations must be managed by trained professionals[4].

  • Segregation: Do not mix 4-((3-Methylphenyl)sulfonamido)benzoic acid waste with heavy metals or halogenated solvents unless it was explicitly dissolved in a halogenated carrier (e.g., Dichloromethane). Store in a chemically compatible, leak-proof high-density polyethylene (HDPE) container[2].

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (no abbreviations), and the accumulation start date[4].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. The container must remain closed at all times unless actively adding waste[4].

  • Transfer: Transfer the container to the Central Accumulation Area (CAA) before the SAA volume limit (55 gallons) is reached, ensuring removal by a licensed hazardous waste hauler within the regulatory timeframe (typically 90 to 180 days depending on your facility's generator status)[4].

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / The National Academies Press. URL:[Link]

  • Managing Hazardous Waste at Academic Entities (Subpart K). Source: Environmental Protection Agency (EPA). URL:[Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.